molecular formula C32H47FN6O4S B10824408 VTP50469

VTP50469

Cat. No.: B10824408
M. Wt: 630.8 g/mol
InChI Key: ADHHOUXZPBYYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 17B (STK17B), also known as Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 3 (DRAK3). Research indicates that STK17B plays a role in regulating apoptosis, cell cycle progression, and glucose homeostasis . This compound is therefore a critical research tool for investigating the intricate signaling pathways governed by this kinase, with particular relevance to oncology and metabolic disease research . Its mechanism of action involves potently binding to the ATP-binding pocket of STK17B , thereby inhibiting its kinase activity and modulating downstream effects. The molecular structure features a trans-4-(methylsulfonamido)cyclohexyl group and a 2,7-diazaspiro[3.5]nonane core , motifs known to enhance pharmacokinetic properties and selectivity in kinase inhibitor design. Researchers utilize this compound primarily in biochemical assays to elucidate STK17B's physiological functions and to explore its potential as a therapeutic target in various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C32H47FN6O4S

Molecular Weight

630.8 g/mol

IUPAC Name

5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C32H47FN6O4S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3

InChI Key

ADHHOUXZPBYYSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

VTP50469 in MLL-Rearranged Leukemia: A Deep Dive into the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VTP50469, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in the context of MLL-rearranged (MLLr) leukemia. This document synthesizes key preclinical findings, detailing the molecular underpinnings of its anti-leukemic activity and providing insights into the experimental methodologies used to elucidate its function.

Core Mechanism: Disrupting the Menin-MLL1 Oncogenic Axis

MLL-rearranged leukemias are characterized by chromosomal translocations involving the KMT2A gene (encoding MLL1), leading to the production of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the chromatin-modifying machinery to target genes, driving a leukemogenic gene expression program. A critical component of this process is the interaction between the MLL fusion protein and the nuclear protein menin, encoded by the MEN1 gene. Menin acts as a scaffold, tethering the MLL fusion protein to chromatin and enabling the pathological gene activation.

This compound is a rationally designed, orally bioavailable small molecule that directly targets the menin-MLL interaction.[1][2] It binds with high affinity to a well-defined pocket on menin, the same site required for MLL1 binding, thereby competitively inhibiting the formation of the menin-MLL fusion protein complex.[1] This disruption is the cornerstone of this compound's therapeutic effect.

By displacing the MLL fusion protein from chromatin, this compound triggers a cascade of downstream events:

  • Downregulation of MLL Target Genes: The primary consequence of menin-MLL disruption is the transcriptional repression of key MLL target genes essential for leukemogenesis, most notably HOXA9 and MEIS1.[3]

  • Induction of Cellular Differentiation: this compound promotes the differentiation of leukemic blasts into more mature myeloid cells, a hallmark of therapeutic efficacy in acute myeloid leukemia (AML).

  • Induction of Apoptosis: In certain MLLr leukemia contexts, particularly B-cell acute lymphoblastic leukemia (B-ALL), this compound induces programmed cell death.

The following diagram illustrates the core mechanism of this compound.

G cluster_0 MLL-rearranged Leukemia Cell (Untreated) cluster_1 MLL-rearranged Leukemia Cell (this compound Treated) MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Tethering Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activation Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis This compound This compound Menin_inhibited Menin No Interaction This compound->Menin_inhibited Binding & Inhibition MLL_fusion_detached MLL Fusion Protein Chromatin_inactive Chromatin Target_Genes_repressed Target Genes (Repressed) Chromatin_inactive->Target_Genes_repressed Repression Differentiation_Apoptosis Differentiation & Apoptosis Target_Genes_repressed->Differentiation_Apoptosis G cluster_0 Experimental Workflow cluster_1 In Vitro Assays cluster_2 Genomic & Transcriptomic Analysis cluster_3 In Vivo Studies start MLLr Leukemia Cells VTP_treatment_vitro Treat with this compound or DMSO start->VTP_treatment_vitro VTP_treatment_omics Treat with this compound or DMSO start->VTP_treatment_omics pdx Establish PDX Models start->pdx viability Cell Viability Assay VTP_treatment_vitro->viability ic50 IC50 Determination viability->ic50 chip_seq ChIP-seq (Menin, MLLn) VTP_treatment_omics->chip_seq rna_seq RNA-seq VTP_treatment_omics->rna_seq bioinformatics Bioinformatic Analysis chip_seq->bioinformatics rna_seq->bioinformatics output Chromatin Occupancy & Gene Expression Changes bioinformatics->output VTP_treatment_vivo Treat with this compound or Vehicle pdx->VTP_treatment_vivo monitoring Monitor Leukemia Burden VTP_treatment_vivo->monitoring efficacy Assess Efficacy monitoring->efficacy G This compound This compound Menin_MLL Menin-MLL Fusion Complex This compound->Menin_MLL Inhibits Chromatin Chromatin Menin_MLL->Chromatin Binds to Target_Genes Leukemogenic Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Differentiation_Block Block in Differentiation Target_Genes->Differentiation_Block Apoptosis_Evasion Evasion of Apoptosis Target_Genes->Apoptosis_Evasion Leukemia Leukemia Progression Proliferation->Leukemia Differentiation_Block->Leukemia Apoptosis_Evasion->Leukemia

References

What is the binding affinity of VTP50469 to the Menin-MLL complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of Binding Affinity, Experimental Protocols, and Mechanism of Action for Researchers and Drug Development Professionals.

VTP50469 is a potent and highly selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements. This compound disrupts this complex, leading to the suppression of leukemogenic gene expression, cellular differentiation, and apoptosis in MLL-rearranged leukemia models.[1][2] This document provides a comprehensive overview of the binding affinity of this compound, the detailed experimental methods used for its characterization, and the underlying signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of this compound for the Menin-MLL complex has been determined through cell-free biochemical assays, revealing it to be a picomolar inhibitor.[3][4] The key quantitative metric for its binding potency is the Inhibition Constant (Ki), which is summarized in the table below.

CompoundTarget ComplexAssay TypeBinding Affinity (Ki)
This compoundMenin-MLLCell-free assay104 pM[3][4]

Mechanism of Action and Signaling Pathway

The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene expression during normal hematopoietic development.[5] In MLL-rearranged leukemias, the MLL gene is fused to one of over 60 different partner genes, creating oncogenic MLL-fusion proteins. These fusion proteins require interaction with the scaffold protein Menin to drive their leukemogenic gene expression program, which includes the upregulation of genes like HOXA9 and MEIS1.[1][5][6]

This compound acts by directly binding to Menin and competitively inhibiting its interaction with the MLL fusion protein.[1][2] This disruption displaces the MLL-fusion protein from chromatin at specific gene loci, leading to a downregulation of target gene expression, which in turn induces differentiation and apoptosis in the leukemia cells.[1][3]

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL-Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Regulates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives This compound This compound This compound->Menin Binds & Inhibits

This compound inhibits the Menin-MLL fusion protein interaction.

Experimental Protocols

The determination of the high-affinity binding of this compound to the Menin-MLL complex was accomplished using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. This robust, homogeneous assay format is well-suited for studying protein-protein interactions and for the high-throughput screening of inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the inhibition of the Menin-MLL interaction by this compound. It relies on the energy transfer between a donor fluorophore (Terbium) and an acceptor fluorophore (FITC) when they are brought into close proximity by the protein-protein interaction.

Materials and Reagents:

  • Menin Protein: Full-length, wild-type Menin with an N-terminal HIS tag, purified from E. coli.

  • MLL Peptide: A custom-synthesized peptide corresponding to amino acids 4-43 of MLL, labeled with fluorescein isothiocyanate (FITC) (FITC-MLL-4-43).

  • Donor Fluorophore: Terbium-conjugated anti-HIS Antibody (Tb-anti-HIS).

  • Compound: this compound, serially diluted in 100% DMSO.

  • Assay Buffer: Specific buffer conditions as optimized for the assay (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).

  • Assay Plates: 96-well format plates suitable for fluorescence measurements.

Procedure:

  • Compound Plating: this compound is serially diluted in DMSO and dispensed into the 96-well assay plates.

  • Reagent Preparation: A master mix of the assay components is prepared. This includes the HIS-tagged Menin protein, the FITC-MLL-4-43 peptide, and the Tb-anti-HIS antibody in the assay buffer at their final optimized concentrations.

  • Reaction Incubation: The reagent master mix is added to the wells containing the diluted this compound. The plate is then incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Signal Detection: The plate is read on a microplate reader capable of TR-FRET measurements. The instrument first excites the Terbium donor fluorophore and then, after a time delay to reduce background fluorescence, measures the emission from both the Terbium donor and the FITC acceptor.

  • Data Analysis: The ratio of the acceptor (FITC) to donor (Terbium) emission is calculated. In the absence of an inhibitor, Menin and MLL interact, bringing the Tb and FITC labels close, resulting in a high FRET signal. This compound disrupts this interaction, leading to a decrease in the FRET signal. The Ki value is then calculated from the IC50 values obtained from the dose-response curves.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. This compound Serial Dilution (in DMSO) Dispense 3. Dispense Compound & Reagent Mix into 96-well Plate Compound_Prep->Dispense Reagent_Mix 2. Prepare Reagent Mix: - HIS-Menin - FITC-MLL(4-43) - Tb-anti-HIS Ab Reagent_Mix->Dispense Incubate 4. Incubate at Room Temp Dispense->Incubate Read_Plate 5. Read Plate in TR-FRET Reader Incubate->Read_Plate Analyze 6. Calculate Emission Ratio & Determine Ki Read_Plate->Analyze

References

VTP50469: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Developed through a sophisticated structure-based drug design program, this compound has demonstrated significant preclinical efficacy in various models of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) acute leukemias. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, the direct precursor to the clinical candidate revumenib (SNDX-5613). Detailed experimental methodologies, comprehensive data summaries, and visual representations of key biological pathways and experimental workflows are presented to offer a complete resource for researchers in the field of oncology and drug development.

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infant and pediatric populations.[1][2] These rearrangements result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly regulating gene expression. A critical interaction for the oncogenic function of MLL fusion proteins is their association with the nuclear protein Menin.[3] This interaction tethers the MLL fusion protein to chromatin, leading to the dysregulation of key target genes, including the HOXA gene cluster and MEIS1, which are crucial for leukemic cell proliferation and survival.[4][5]

The dependency of MLL-rearranged leukemias on the Menin-MLL interaction identified it as a compelling therapeutic target.[3] this compound emerged from a dedicated drug discovery program aimed at identifying small molecule inhibitors of this critical protein-protein interaction.

Discovery and Optimization

The discovery of this compound was a result of an iterative, structure-based drug design strategy.[6][7] The process began with the identification of a piperazinyl pyrimidine fragment that was observed to bind to the MLL binding pocket on Menin.[6] This initial fragment was identified using X-ray crystallography data from analogs of a previously reported Menin-MLL inhibitor, MI-2.[6]

Subsequent optimization efforts were guided by Contour™, a computational drug design platform, and X-ray co-crystallography to enhance potency and confer drug-like properties.[6] This iterative process of chemical synthesis, biological testing, and structural analysis led to the identification of VTP-49477, a potent inhibitor with a Ki of 12 ± 5 pM.[7][8] Further optimization of this scaffold for improved oral bioavailability resulted in the selection of this compound, which maintained high potency with a Ki of 104 ± 30 pM.[8][9] The co-crystal structure of this compound bound to Menin has been deposited in the Protein Data Bank (PDB ID: 6PKC).[6]

Mechanism of Action

This compound exerts its anti-leukemic effects by directly binding to Menin and disrupting its interaction with the MLL1 protein and its oncogenic fusion partners.[6] This disruption has several key downstream consequences:

  • Displacement of Menin from Chromatin: Treatment with this compound leads to a global, genome-wide displacement of Menin from chromatin.[6]

  • Inhibition of MLL Fusion Protein Chromatin Occupancy: By displacing Menin, this compound selectively inhibits the chromatin occupancy of MLL fusion proteins at specific gene loci.[6]

  • Downregulation of Leukemogenic Gene Expression: The loss of MLL fusion protein binding to chromatin results in the rapid downregulation of key target genes, such as MEIS1, PBX3, and MEF2C, followed by a more gradual suppression of HOXA cluster genes.[6]

  • Induction of Differentiation and Apoptosis: The altered gene expression profile triggers cellular differentiation in AML cell lines and induces apoptosis, particularly in B-ALL cell lines.[6][10]

The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.

G cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Tethering Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Accessibility Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis Drives This compound This compound This compound->Menin Inhibits Interaction

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Preclinical Efficacy

The preclinical activity of this compound was evaluated in a range of in vitro and in vivo models of MLL-rearranged and NPM1-mutant leukemias.

In Vitro Activity

This compound demonstrated potent and selective inhibition of proliferation in a panel of human leukemia cell lines harboring MLL rearrangements and NPM1 mutations, with minimal effect on cell lines without these genetic alterations.

Table 1: In Vitro Potency of this compound in Leukemia Cell Lines

Cell LineFusion/MutationIC50 (nM)
MOLM13MLL-AF913[10]
MV4;11MLL-AF417[11]
RS4;11MLL-AF425[11]
KOPN-8MLL-ENL15[11]
SEMK2MLL-AF427[11]
THP1MLL-AF937[10]
NOMO1MLL-AF930[10]
ML2MLL-AF616[10]
EOL1MLL-AF920[10]
HB11;19MLL-ENL36[11]
OCI-AML3NPM1c18[11]
REHNone>2000[11]
HL-60None>2000[11]
In Vivo Activity

The in vivo efficacy of this compound was assessed in patient-derived xenograft (PDX) models of MLL-rearranged AML and ALL. Oral administration of this compound resulted in dramatic reductions in leukemia burden and a significant survival advantage.

Table 2: In Vivo Efficacy of this compound in MLL-r Leukemia PDX Models

ModelDiseaseDosing RegimenOutcome
MLL-r B-ALLB-cell Acute Lymphoblastic Leukemia15-60 mg/kg, PO, BID, 28 daysSignificant survival advantage across all doses.[10]
MLL-r B-ALLB-cell Acute Lymphoblastic Leukemia0.1% in chow (~175 mg/kg/day), 28 daysDramatic reduction in leukemia burden in peripheral blood, spleen, and bone marrow.[8][12]
MLL-r AMLAcute Myeloid LeukemiaNot specifiedSignificant reduction of human CD45+ cells in peripheral blood.[7]

Notably, in multiple mice engrafted with MLL-r B-ALL, this compound treatment appeared to eradicate the disease, with the animals remaining disease-free for over a year post-treatment.[6]

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

G start Seed leukemia cells in 96-well plates treat Treat with serial dilutions of this compound or DMSO start->treat incubate Incubate for a specified period (e.g., 3-7 days) treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for the in vitro cell proliferation assay.

Methodology:

  • Leukemia cell lines were seeded in 96-well plates at an appropriate density.

  • Cells were treated with a range of concentrations of this compound or a DMSO control.

  • Plates were incubated for 3 to 7 days.

  • CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

  • Luminescence was measured using a plate reader.

  • IC50 values were calculated by fitting the data to a four-parameter logistic curve.

In Vivo PDX Studies

The in vivo efficacy of this compound was evaluated in immunodeficient mice engrafted with human MLL-rearranged leukemia cells.

G engraft Engraft immunodeficient mice (e.g., NSG) with PDX cells monitor Monitor for leukemia engraftment (e.g., flow cytometry for hCD45+) engraft->monitor randomize Randomize mice into treatment and control groups monitor->randomize treat Administer this compound (PO) or vehicle control for 28 days randomize->treat assess Assess leukemia burden and survival treat->assess end Endpoint analysis assess->end

Caption: Workflow for in vivo patient-derived xenograft (PDX) studies.

Methodology:

  • Immunodeficient mice (e.g., NSG) were intravenously injected with human MLL-rearranged leukemia cells from patient samples.

  • Leukemia engraftment was monitored by measuring the percentage of human CD45+ cells in the peripheral blood.

  • Once engraftment was established, mice were randomized into treatment and control groups.

  • This compound was administered orally, either by gavage or formulated in chow, for a planned 28-day period.

  • Leukemia burden was assessed by flow cytometry of peripheral blood, spleen, and bone marrow. Survival was monitored over time.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq was used to determine the genome-wide chromatin occupancy of Menin and MLL fusion proteins.

Methodology:

  • Leukemia cells were treated with this compound or DMSO for a specified duration.

  • Chromatin was cross-linked with formaldehyde, and the cells were lysed.

  • Chromatin was sheared by sonication to generate fragments of 200-500 bp.

  • Sheared chromatin was immunoprecipitated with antibodies specific to Menin or the N-terminus of MLL.

  • DNA was purified from the immunoprecipitated complexes.

  • Sequencing libraries were prepared and sequenced on a high-throughput sequencing platform.

  • Sequencing reads were aligned to the human genome, and peaks were called to identify regions of protein binding.

Transition to Clinical Development: Revumenib (SNDX-5613)

This compound is the preclinical precursor to revumenib (SNDX-5613), which has advanced into clinical trials for the treatment of relapsed or refractory acute leukemias with KMT2A (MLL) rearrangements or NPM1 mutations.[11][13] The robust preclinical data generated for this compound provided a strong rationale for the clinical development of revumenib. Clinical trials have shown promising results, leading to Breakthrough Therapy Designation from the U.S. FDA for revumenib in this patient population.[13] On November 15, 2024, the FDA approved revumenib for the treatment of relapsed or refractory acute leukemia with a KMT2A translocation in adult and pediatric patients.[14]

Conclusion

This compound is a testament to the power of structure-based drug design in targeting challenging protein-protein interactions. Its discovery and preclinical development have not only provided a deep understanding of the therapeutic potential of Menin-MLL inhibition but have also paved the way for a promising new clinical agent, revumenib, for patients with genetically defined acute leukemias. The comprehensive data package for this compound underscores its potent and selective mechanism of action and its remarkable anti-leukemic efficacy in preclinical models, establishing a strong foundation for its clinical successor.

References

VTP50469 target selectivity profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the VTP50469 Target Selectivity Profile

Introduction

This compound is a potent, highly selective, and orally bioavailable small molecule inhibitor developed through structure-based drug design.[1][2] It is engineered to specifically disrupt the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][3] This interaction is a critical dependency for the oncogenic activity of MLL fusion proteins in MLL-rearranged (MLL-r) leukemias and is also implicated in NPM1-mutant (NPM1c) acute myeloid leukemia (AML).[1][4][5] this compound's mechanism of action involves high-affinity binding that displaces Menin from chromatin, leading to the suppression of key leukemogenic genes, which in turn induces cellular differentiation and apoptosis.[1][3] Preclinical studies have demonstrated significant anti-leukemia activity in both in vitro and in vivo models, supporting its development for clinical trials.[1][6] A close analog of this compound, revumenib (SNDX-5613), has advanced into clinical trials for treating relapsed or refractory acute leukemias.[2][7][8]

Quantitative Target Selectivity Profile

This compound exhibits a high degree of potency and selectivity for the Menin-MLL interaction. Its binding affinity and inhibitory concentrations have been quantified through various biochemical and cellular assays.

Parameter Value Assay Type Target Reference
Ki 104 pMCell-free AssayMenin-MLL Interaction[3]
IC₅₀ ~10 nMCell-based AssaysMLL-rearranged & NPM1-mutant leukemia cell lines[4]
IC₅₀ Low nM rangeCell Proliferation AssayMLL-rearranged leukemia cell lines[1]

Cellular and In Vivo Selectivity

The selectivity of this compound is further demonstrated by its differential effects on various leukemia cell lines and its on-target activity in animal models.

  • Cell Line Selectivity : this compound demonstrates potent anti-proliferative activity specifically against leukemia cell lines that harbor MLL-rearrangements.[1] In contrast, it has no effect on cell lines that do not have these rearrangements.[1] MLL-r cell lines themselves show varied sensitivity, categorized as very sensitive (e.g., MOLM13, MV4;11), moderately sensitive (e.g., RS4;11), and resistant (e.g., THP1).[9]

  • Mechanism of Cellular Response : In MLL-r acute lymphoblastic leukemia (ALL) cell lines, this compound induces apoptosis in a dose-dependent manner.[1] In MLL-r AML cell lines, the primary response is dose-dependent differentiation, characterized by increased expression of the cell surface marker CD11b.[1]

  • In Vivo Efficacy : In patient-derived xenograft (PDX) models of both MLL-r AML and MLL-r ALL, oral administration of this compound leads to dramatic reductions in leukemia burden in the peripheral blood, spleen, and bone marrow, with no observed toxicity.[1][4] Remarkably, in some PDX models of MLL-r ALL, the treatment appeared to eradicate the disease, with mice remaining disease-free for over a year post-treatment.[1][6]

Mechanism of Action: Disrupting the MLL-Menin Complex

The primary mechanism of this compound is the physical disruption of the Menin-MLL interaction. In MLL-r leukemias, the MLL-fusion protein aberrantly recruits a complex including Menin and DOT1L to chromatin.[1][10] This complex maintains a leukemogenic gene expression program, notably upregulating genes like MEIS1 and HOXA.[1][5] this compound binds to Menin, preventing its interaction with the MLL-fusion protein.[1][3] This leads to the displacement of Menin from chromatin, a subsequent reduction in MLL-fusion protein occupancy at select target genes, and downregulation of their expression, thereby reversing the oncogenic state.[1][10]

MENIN_MLL_Pathway cluster_0 Normal State (MLL-r Leukemia) cluster_1 After this compound Treatment MLL_Fusion MLL-Fusion Protein Menin Menin MLL_Fusion->Menin interacts with Gene_Targets Target Genes (HOXA9, MEIS1) MLL_Fusion->Gene_Targets bind & activate DOT1L DOT1L Menin->DOT1L recruits Menin->Gene_Targets bind & activate DOT1L->Gene_Targets bind & activate Leukemogenesis Leukemia Progression Gene_Targets->Leukemogenesis drives This compound This compound Menin_Inhibited Menin This compound->Menin_Inhibited binds & inhibits MLL_Fusion_2 MLL-Fusion Protein Menin_Inhibited->MLL_Fusion_2 interaction blocked Gene_Targets_2 Target Genes (HOXA9, MEIS1) Menin_Inhibited->Gene_Targets_2 binding lost MLL_Fusion_2->Gene_Targets_2 binding lost Apoptosis Apoptosis & Differentiation Gene_Targets_2->Apoptosis downregulation leads to

This compound mechanism of action in MLL-rearranged leukemia.

While the primary target is the Menin-MLL interaction, some studies suggest this compound may also partially disrupt the interaction between Menin and MYC, leading to the downregulation of MYC target genes.[11] This indicates a potential secondary mechanism contributing to its anti-cancer effects.

Logical_MOA VTP This compound Menin Binds to Menin Protein Pocket VTP->Menin Disruption Disrupts Menin-MLL Protein-Protein Interaction Menin->Disruption Displacement Displaces Menin from Chromatin Disruption->Displacement Gene_Suppression Suppresses MLL-Fusion Target Gene Expression Displacement->Gene_Suppression Cell_Fate Induces Apoptosis & Differentiation Gene_Suppression->Cell_Fate Outcome Anti-Leukemic Activity Cell_Fate->Outcome

Logical flow of this compound's anti-leukemic mechanism.

Experimental Protocols

The target selectivity profile of this compound was established using a range of detailed experimental methodologies.

1. Cell-Free Binding Assay To determine the direct binding affinity (Ki), a cell-free assay was employed. This biochemical method involves using purified Menin and MLL proteins. The ability of this compound to inhibit the interaction between these two proteins is measured, allowing for a precise calculation of the inhibitor constant (Ki) without the complexity of a cellular environment.[3]

2. Cell Viability and Proliferation Assays To assess cellular potency (IC₅₀) and selectivity, various leukemia cell lines (including MLL-r lines like MOLM13, RS4;11, and MV4;11, as well as non-MLL-r lines) were treated with escalating doses of this compound.[1][9] Viable cells were counted at different time points (e.g., up to 10 days) using methods like trypan blue exclusion.[9] The concentration required to inhibit 50% of cell growth was then calculated.

3. Gene Expression Analysis (RNA-seq) To confirm that target inhibition leads to the expected downstream effects, RNA sequencing was performed. MLL-r cell lines (MOLM13 and RS4;11) were treated with this compound or a DMSO control for 2 and 7 days.[1] Total RNA was then extracted, converted to cDNA libraries, and sequenced. The resulting data was analyzed to identify genes that were significantly up- or downregulated, confirming the suppression of the MLL-fusion target gene signature.[1]

4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) ChIP-seq was used to directly measure the effect of this compound on protein occupancy at a genomic level.[1] This technique provided definitive evidence that the drug displaces Menin from chromatin.

ChIP_Seq_Workflow Start Treat MLL-r cells with This compound or DMSO Crosslink Cross-link proteins to DNA (e.g., with formaldehyde) Start->Crosslink Shear Shear chromatin into small fragments Crosslink->Shear IP Immunoprecipitate target protein (e.g., Menin) with specific antibody Shear->IP Wash Wash to remove non-specific binding IP->Wash Reverse Reverse cross-links and purify co-precipitated DNA Wash->Reverse Library Prepare DNA library for sequencing Reverse->Library Seq High-throughput sequencing Library->Seq Analysis Analyze data to identify genomic binding sites Seq->Analysis

Workflow for ChIP-seq to assess Menin chromatin occupancy.

5. Patient-Derived Xenograft (PDX) Models To evaluate in vivo efficacy and on-target activity, immunodeficient mice were engrafted with human MLL-r leukemia cells from patients.[1] Once leukemia was established, mice were treated with this compound, often formulated in their chow for oral delivery.[4] Leukemia burden was monitored by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen via flow cytometry.[1] On-target activity was confirmed by measuring the expression of target genes like MEIS1 in the remaining leukemia cells.[1]

References

In Vitro Characterization of VTP50469: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is a critical driver for the maintenance of a leukemogenic gene expression program in MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias.[4][5] In vitro studies have demonstrated that this compound effectively disrupts the Menin-MLL complex, leading to the suppression of MLL-fusion target gene expression, cell differentiation, and apoptosis in MLL-r leukemia cell lines.[6][7] This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical potency, cellular activity, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Biochemical Activity

This compound is a highly potent inhibitor of the Menin-MLL interaction, as determined by cell-free biochemical assays.[1]

CompoundTargetAssay TypeKi
This compoundMenin-MLL InteractionCell-free assay104 pM[1][2][7]

Cellular Activity: Proliferation Inhibition

This compound demonstrates potent and selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements, while exhibiting minimal effects on cell lines with wild-type MLL.[8] The half-maximal inhibitory concentration (IC50) values were determined in various cell lines as summarized below.

Cell LineSubtypeMLL StatusIC50 (nM)
AML
MOLM13AMLMLL-AF913[2][3]
THP1AMLMLL-AF937[2][3]
NOMO1AMLMLL-AF930[2][3]
ML2AMLMLL-AF616[2][3]
EOL1AMLMLL-AF920[2][3]
MV4;11AMLMLL-AF417[2][3]
ALL
KOPN8B-ALLMLL-AF415[2][3]
HB11;19B-ALLMLL-ENL36[2][3]
SEMK2B-ALLMLL-AF427[2][3]
RS4;11B-ALLMLL-AF425[2][3]
Murine
MLL-AF9AMLMLL-AF915[2][3]
Ewing Sarcoma
VariousEwing SarcomaWild-Type MLL> 3000[9][10]

Mechanism of Action

This compound acts by disrupting the critical interaction between Menin and the MLL fusion protein. This disruption leads to a cascade of downstream events that ultimately result in the inhibition of leukemic cell growth.

Signaling Pathway

The binding of this compound to Menin prevents its association with the MLL fusion protein on the chromatin. This leads to the displacement of the MLL-fusion complex from target gene promoters, resulting in the downregulation of key leukemogenic genes such as HOXA9 and MEIS1.[6] The subsequent changes in gene expression induce cell cycle arrest, differentiation, and ultimately, apoptosis.[2][6]

G cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL MLL Menin Menin MLL->Menin interacts with H3K4me3 H3K4me3 Menin->H3K4me3 promotes TargetGenes Target Gene Expression H3K4me3->TargetGenes activates Differentiation Normal Differentiation TargetGenes->Differentiation drives MLL_Fusion MLL Fusion Protein Menin_Leuk Menin MLL_Fusion->Menin_Leuk binds to LeukemicGenes Leukemogenic Gene Expression Menin_Leuk->LeukemicGenes maintains Proliferation Leukemic Proliferation LeukemicGenes->Proliferation promotes This compound This compound This compound->Menin_Leuk inhibits interaction G start Seed MLL-r cells in 96-well plates treat Treat with serial dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate add_ctg Add CellTiter-Glo® reagent incubate->add_ctg lyse Lyse cells to release ATP add_ctg->lyse measure Measure luminescence lyse->measure analyze Calculate IC50 values measure->analyze G start Treat MOLM13 and RS4;11 cells with this compound (330 nM) or DMSO incubate Incubate for 2 and 7 days start->incubate extract Isolate total RNA incubate->extract library Prepare RNA-seq libraries extract->library sequence Sequence libraries on a High-throughput sequencer library->sequence analyze Analyze data for differential gene expression sequence->analyze G start Treat MOLM13 and RS4;11 cells with this compound or DMSO crosslink Crosslink proteins to DNA with formaldehyde start->crosslink sonicate Lyse cells and sonicate to shear chromatin crosslink->sonicate immunoprecipitate Immunoprecipitate with antibodies against Menin or MLL sonicate->immunoprecipitate reverse Reverse crosslinks and purify DNA immunoprecipitate->reverse library Prepare DNA libraries for sequencing reverse->library sequence Sequence DNA libraries library->sequence analyze Analyze data to identify protein binding sites sequence->analyze

References

Structural Basis of VTP50469 Inhibition of the Menin-MLL Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL) rearranged (MLLr) leukemias are aggressive hematological malignancies with a poor prognosis, particularly in infants. The interaction between the nuclear protein Menin and the N-terminus of MLL is a critical dependency for the oncogenic activity of MLL fusion proteins. VTP50469 is a potent and orally bioavailable small-molecule inhibitor that disrupts the Menin-MLL interaction, leading to anti-leukemic effects. This technical guide provides an in-depth overview of the structural basis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueAssay TypeReference
Ki (Menin-MLL Interaction) 104 pMCell-free assay[1][2]
IC50 (MOLM13 cells) 13 nMCell Proliferation Assay[2]
IC50 (THP1 cells) 37 nMCell Proliferation Assay[2]
IC50 (NOMO1 cells) 30 nMCell Proliferation Assay[2]
IC50 (ML2 cells) 16 nMCell Proliferation Assay[2]
IC50 (EOL1 cells) 20 nMCell Proliferation Assay[2]
IC50 (Murine MLL-AF9 cells) 15 nMCell Proliferation Assay[2]
IC50 (KOPN8 cells) 15 nMCell Proliferation Assay[2]
IC50 (HB11;19 cells) 36 nMCell Proliferation Assay[2]
IC50 (MV4;11 cells) 17 nMCell Proliferation Assay[2]
IC50 (SEMK2 cells) 27 nMCell Proliferation Assay[2]
IC50 (RS4;11 cells) 25 nMCell Proliferation Assay[2]
IC50 (OCI-AML3 - NPM1c+ cells) ~20 nMCell Proliferation Assay[3][4]
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
PDX ModelTreatment Dose & ScheduleOutcomeReference
MLL-rearranged B-ALL120 mg/kg, twice daily (oral)Dramatically increased survival[5]
MLL-rearranged AML15-60 mg/kg, twice daily for 28 days (oral)Significant survival advantage[2]
MLL-rearranged B-ALL50 mg/kg, twice daily for 28 days (IP, VTP-49477)Significant reduction in leukemia burden[3][4]
MLL-rearranged AML0.1% in chow (~175 mg/kg/day) for 28 daysDramatic reduction of human leukemia cells[3][4]
NPM1-mutant AML0.1% in chow (~175 mg/kg/day) for 28 daysDramatic reduction of human leukemia cells[3][4]

Signaling Pathways and Mechanisms of Action

Menin_MLL_Signaling_and_VTP50469_Inhibition cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia Wild-type MLL Wild-type MLL Histone Methyltransferase Complex Histone Methyltransferase Complex Wild-type MLL->Histone Methyltransferase Complex Forms Menin Menin Menin->Histone Methyltransferase Complex Component of Target Gene Expression (e.g., HOXA9) Target Gene Expression (e.g., HOXA9) Histone Methyltransferase Complex->Target Gene Expression (e.g., HOXA9) Regulates Normal Hematopoietic Differentiation Normal Hematopoietic Differentiation Target Gene Expression (e.g., HOXA9)->Normal Hematopoietic Differentiation MLL-Fusion Protein MLL-Fusion Protein Aberrant Protein Complex Aberrant Protein Complex MLL-Fusion Protein->Aberrant Protein Complex Forms Menin_Leukemia Menin Menin_Leukemia->Aberrant Protein Complex Binds to Upregulation of Leukemogenic Genes Upregulation of Leukemogenic Genes Aberrant Protein Complex->Upregulation of Leukemogenic Genes Drives Leukemic Transformation Leukemic Transformation Upregulation of Leukemogenic Genes->Leukemic Transformation This compound This compound This compound->Menin_Leukemia Inhibits Interaction

Caption: Menin-MLL signaling in normal hematopoiesis and MLL-rearranged leukemia, and the inhibitory action of this compound.

Experimental Workflows

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Structural Analysis cluster_2 In Vivo Analysis Biochemical Assay Biochemical Assay Ki Determination Ki Determination Biochemical Assay->Ki Determination Cell-Based Assays Cell-Based Assays IC50 Determination IC50 Determination Cell-Based Assays->IC50 Determination ChIP-seq ChIP-seq Target Gene Expression Analysis Target Gene Expression Analysis ChIP-seq->Target Gene Expression Analysis Protein Expression & Purification Protein Expression & Purification Crystallization Crystallization Protein Expression & Purification->Crystallization X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Structure Determination Structure Determination X-ray Diffraction->Structure Determination PDX Model Development PDX Model Development This compound Treatment This compound Treatment PDX Model Development->this compound Treatment Efficacy & Survival Analysis Efficacy & Survival Analysis This compound Treatment->Efficacy & Survival Analysis

Caption: Overall experimental workflow for the evaluation of this compound.

Experimental Protocols

Menin Protein Expression and Purification for X-ray Crystallography

This protocol is a reconstructed summary based on common practices for Menin purification for structural studies.

  • Expression:

    • The gene encoding human Menin is subcloned into an expression vector (e.g., pET series) with an N-terminal affinity tag (e.g., His6-SUMO).

    • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture in LB medium with appropriate antibiotics and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of auto-induction media.

    • The culture is grown at 37°C until the OD600 reaches ~0.6-0.8, then the temperature is reduced to 18-25°C for overnight expression.

  • Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).

    • Cells are lysed by sonication or high-pressure homogenization.

    • The lysate is clarified by ultracentrifugation.

    • The supernatant is loaded onto a Ni-NTA affinity column.

    • The column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

    • The protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).

    • The affinity tag is cleaved by incubating the eluate with a specific protease (e.g., SUMO protease) overnight at 4°C during dialysis against a low-imidazole buffer.

    • A second Ni-NTA step is performed to remove the cleaved tag and the protease.

    • The flow-through containing the purified Menin is further purified by size-exclusion chromatography using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Protein concentration is determined, and the protein is concentrated for crystallization trials.

X-ray Crystallography of Menin-VTP50469 Complex

This protocol is based on the information available for PDB entry 6PKC.

  • Crystallization:

    • Purified Menin is incubated with a molar excess of this compound.

    • The complex is crystallized using the vapor diffusion method (sitting drop).

    • Crystallization conditions for 6PKC were 0.1 M CAPSO pH 9.5 and 20% PEG 8000.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source. For 6PKC, data was collected at the Diamond Light Source beamline I24.

    • Data are processed and scaled using standard crystallographic software.

    • The structure is solved by molecular replacement using a previously determined Menin structure as a search model.

    • The model is refined, and the this compound molecule is built into the electron density map.

Biochemical Assay for Menin-MLL Interaction (Fluorescence Polarization)

This is a general protocol for a fluorescence polarization (FP) competition assay.

  • Reagents:

    • Purified recombinant human Menin.

    • A fluorescently labeled peptide corresponding to the Menin-binding motif of MLL (e.g., FITC-labeled MLL4-15).

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • This compound or other test compounds.

  • Procedure:

    • A solution of Menin and the fluorescent MLL peptide is prepared in the assay buffer at concentrations that result in a stable and robust FP signal.

    • Serial dilutions of this compound are prepared.

    • In a multi-well plate, the Menin-peptide solution is mixed with the this compound dilutions.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader.

    • The data are analyzed to determine the IC50 value, which is then used to calculate the Ki.

Cell Proliferation Assay (CellTiter-Glo®)
  • Cell Culture:

    • MLL-rearranged leukemia cell lines (e.g., MOLM13, RS4;11) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Cells are seeded in a 96-well opaque-walled plate at a predetermined optimal density.

    • Serial dilutions of this compound are added to the wells.

    • The plate is incubated for a specified period (e.g., 72 hours).

    • The plate is equilibrated to room temperature.

    • CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

    • The plate is mixed on an orbital shaker to induce cell lysis.

    • After a brief incubation to stabilize the luminescent signal, the luminescence is read on a plate reader.

    • The data are used to generate a dose-response curve and calculate the IC50 value.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This is a generalized protocol for ChIP-seq in leukemia cell lines.

  • Chromatin Preparation:

    • Leukemia cells (e.g., MOLM13) are treated with either DMSO (vehicle) or this compound for a specified time.

    • Cells are cross-linked with formaldehyde to fix protein-DNA interactions.

    • The reaction is quenched with glycine.

    • Cells are lysed, and the nuclei are isolated.

    • Chromatin is sheared to a fragment size of 200-500 bp using sonication.

  • Immunoprecipitation:

    • The sheared chromatin is pre-cleared with protein A/G magnetic beads.

    • A specific antibody against the protein of interest (e.g., Menin, MLL) is added to the chromatin and incubated overnight at 4°C.

    • Protein A/G beads are added to capture the antibody-protein-DNA complexes.

    • The beads are washed with a series of stringent buffers to remove non-specific binding.

  • DNA Purification and Sequencing:

    • The protein-DNA complexes are eluted from the beads.

    • The cross-links are reversed by heating in the presence of a high salt concentration.

    • Proteins are digested with proteinase K.

    • DNA is purified using standard methods.

    • The purified DNA is used to prepare a sequencing library, which is then sequenced on a next-generation sequencing platform.

In Vivo Patient-Derived Xenograft (PDX) Model Studies

This is a general workflow for evaluating this compound in MLLr leukemia PDX models.

  • Model Establishment:

    • Primary leukemia cells from patients with MLLr leukemia are transplanted into immunodeficient mice (e.g., NSG mice).

    • Engraftment of human leukemia cells is monitored by flow cytometry for human CD45+ cells in the peripheral blood.

  • Drug Treatment:

    • Once leukemia is established, mice are randomized into treatment and control groups.

    • This compound is administered orally, often formulated in a suitable vehicle or mixed into the chow.

    • The control group receives the vehicle alone.

  • Efficacy Evaluation:

    • Leukemia burden is monitored throughout the study by measuring the percentage of human CD45+ cells in the peripheral blood, and by in vivo bioluminescence imaging if the cells are transduced with a luciferase reporter.

    • At the end of the study, leukemia engraftment in the bone marrow, spleen, and other organs is assessed.

    • Survival of the mice in the different treatment groups is monitored.

Conclusion

This compound is a highly potent inhibitor of the Menin-MLL interaction with a clear structural basis for its activity. It effectively disrupts the oncogenic complex in MLL-rearranged leukemias, leading to the downregulation of leukemogenic gene expression, cell differentiation, and apoptosis. The preclinical data strongly support its clinical development for the treatment of this aggressive form of leukemia. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working on Menin-MLL inhibitors and related areas of cancer biology and drug discovery.

References

Early Preclinical Efficacy of VTP-50469: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical data on VTP-50469, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. The following sections detail the quantitative efficacy of VTP-50469 in various cancer models, the experimental protocols used in these key studies, and visualizations of its mechanism of action and experimental workflows.

In Vitro Efficacy

VTP-50469 has demonstrated potent anti-proliferative activity in a range of leukemia cell lines, particularly those with MLL rearrangements (MLL-r) and NPM1 mutations. In contrast, its activity against Ewing Sarcoma cell lines was significantly lower.

Table 1: VTP-50469 In Vitro IC50 Values in Cancer Cell Lines
Cell LineCancer TypeKey Mutation/RearrangementIC50 (nM)Reference
MOLM13Acute Myeloid Leukemia (AML)MLL-AF913[1][2]
MV4;11Acute Myeloid Leukemia (AML)MLL-AF410 - 17[1][2][3][4][5]
THP1Acute Myeloid Leukemia (AML)MLL-AF937[1][2]
NOMO1Acute Myeloid Leukemia (AML)MLL-AF930[1][2]
ML2Acute Myeloid Leukemia (AML)MLL-AF616[1][2]
EOL1Eosinophilic Leukemia-20[1][2]
Murine MLL-AF9Acute Myeloid Leukemia (AML)MLL-AF915[1][2]
KOPN8B-cell Acute Lymphoblastic Leukemia (B-ALL)MLL-rearranged15[1][2]
HB11;19B-cell Acute Lymphoblastic Leukemia (B-ALL)MLL-rearranged36[1][2]
SEMK2B-cell Acute Lymphoblastic Leukemia (B-ALL)MLL-AF427[1][2]
RS4;11B-cell Acute Lymphoblastic Leukemia (B-ALL)MLL-AF425[1][2]
OCI-AML3Acute Myeloid Leukemia (AML)NPM1c+~20
ES-1Ewing SarcomaEWSR1-FLI1> 3000[3]
ES-4Ewing SarcomaEWSR1-FLI1> 3000[3]
ES-6Ewing SarcomaEWSR1-FLI1> 3000[3]
EW-8Ewing SarcomaEWSR1-FLI1> 3000[3]

In Vivo Efficacy

VTP-50469 has shown significant anti-tumor activity in patient-derived xenograft (PDX) models of MLL-rearranged and NPM1-mutant leukemia. However, its efficacy was limited in Ewing Sarcoma xenograft models.

Table 2: VTP-50469 In Vivo Efficacy in Leukemia Patient-Derived Xenograft (PDX) Models
PDX ModelCancer TypeTreatment RegimenKey FindingsReference
MLL-r B-ALL & AML (n=3)B-ALL, AML50 mg/kg, BID, IP (VTP-49477, a close analog) for 28 daysSignificant reduction in leukemia burden (Median: 2-fold in BM, 3-fold in SP, 6-fold in PB)
MLL-r and NPM1c+Leukemia0.1% in chow (~175 mg/kg/day) for 28 daysDramatic reductions in human leukemia cells in peripheral blood, spleen, and bone marrow. No observed toxicity.[6]
MLL-r ALL (7 pediatric PDXs)ALL120 mg/kg, BID, PO for 28 daysMaintained complete responses (MCRs) in 6/7 PDXs. Significant reduction of leukemia infiltration in spleen (7/7) and bone marrow (6/7).[7]
MLL-7ALL0.1% in chowComplete Response (CR). T-C: 48.2 days, T/C: 8.1.[7][8]
MLL-8ALL0.1% in chowProgressive Disease (PD). T-C: 23.0 days, T/C: 4.9.[7][8]
MLL-7 (Combination)ALLVTP-50469 (0.1% in chow) + VXL (Vincristine, Dexamethasone, L-asparaginase)Maintained Complete Response (MCR). T-C: 77.0 days, T/C: 12.3. Significantly delayed progression vs. single agents.[7][8]
MLL-8 (Combination)ALLVTP-50469 (0.1% in chow) + VXLMaintained Complete Response (MCR). T-C: 49.1 days, T/C: 9.3. Significantly delayed progression vs. single agents.[7][8]

BM: Bone Marrow, SP: Spleen, PB: Peripheral Blood, T-C: Time to event for treated minus control, T/C: Ratio of median time to event for treated versus control

Table 3: VTP-50469 In Vivo Efficacy in Ewing Sarcoma Xenograft Models
Number of Models TestedTreatment RegimenKey FindingsReference
7100 or 120 mg/kg, BID, PO for 28 daysStatistically significant prolongation of time to event in 4 of 7 models. No objective responses (all progressive disease). Modest EFS T/C values ranging from 1.24 to 1.74.[3][5][9]

Mechanism of Action

VTP-50469 is a potent inhibitor of the Menin-MLL protein-protein interaction, with a Ki of 104 pM.[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins and in NPM1-mutant leukemias.

G cluster_1 MLL-rearranged Leukemia Menin Menin MLL1 Wild-type MLL1 Menin->MLL1 Interaction TargetGenes Target Genes (e.g., HOX genes) MLL1->TargetGenes Regulates Expression Menin_leuk Menin MLL_fusion MLL Fusion Protein Menin_leuk->MLL_fusion Oncogenic Interaction AberrantGenes Aberrant Gene Expression MLL_fusion->AberrantGenes Leukemia Leukemogenesis AberrantGenes->Leukemia VTP50469 VTP-50469 This compound->Menin_leuk Inhibits Interaction

Caption: VTP-50469 Mechanism of Action.

The binding of VTP-50469 to Menin disrupts its interaction with the MLL fusion protein. This leads to the displacement of the Menin-MLL complex from chromatin, a reduction in the expression of MLL target genes, and subsequent induction of apoptosis and differentiation in leukemia cells.[10][11]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Cell Viability Assay
  • Cell Lines: A panel of human leukemia and Ewing Sarcoma cell lines were used.

  • Drug Exposure: Cells were exposed to VTP-50469 at concentrations ranging from 3 nM to 3 µM for 96 hours.[3]

  • Viability Assessment: Cell viability was assessed using the Alamar Blue assay.

  • Data Analysis: IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies
  • Animal Models: Immune-deficient mice (e.g., NSG) were engrafted with patient-derived leukemia cells or Ewing Sarcoma cell lines.

  • Drug Formulation and Administration: VTP-50469 was suspended in a vehicle of 0.5% Natrosol + 1% Polysorbate-80.[3] The formulation was sonicated until uniform and stored at 4°C.[3] Administration was performed by oral gavage (PO) twice daily (BID) or formulated in chow.[3][7][8]

  • Efficacy Assessment: Tumor burden was monitored by measuring tumor volume or by detecting human CD45+ cells in peripheral blood.[8] Efficacy was assessed by event-free survival, objective response criteria, and analysis of leukemia infiltration in tissues.[7][8]

G cluster_0 In Vivo Xenograft Workflow start Engraftment of PDX or Cell Lines into Mice treatment VTP-50469 Treatment (PO, BID or in Chow) start->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis: Tumor Volume, Survival, Leukemia Burden monitoring->endpoint

Caption: In Vivo Xenograft Experimental Workflow.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
  • Cell Treatment: MOLM13 and RS4;11 cells were treated with VTP-50469 or DMSO for specified durations (e.g., 3 days).[11]

  • Cross-linking and Chromatin Preparation: Cells were cross-linked with formaldehyde, lysed, and the chromatin was sheared by sonication to an average size of 200-500 bp.

  • Immunoprecipitation: Chromatin was incubated with specific antibodies against Menin, MLL, or other proteins of interest.

  • Sequencing and Data Analysis: DNA was purified, and sequencing libraries were prepared for high-throughput sequencing. Raw sequencing data can be accessed from the Gene Expression Omnibus (GEO) under accession number GSE127508.[11]

RNA Sequencing (RNA-seq)
  • Cell Treatment: MOLM13 and RS4;11 cells were treated with VTP-50469 or DMSO for 2 and 7 days.[11]

  • RNA Extraction and Library Preparation: Total RNA was extracted, and libraries were prepared for sequencing.

  • Sequencing and Data Analysis: Differential gene expression analysis was performed to identify genes whose expression was altered by VTP-50469 treatment. The data is available under GEO accession number GSE127508.[11]

G cluster_0 ChIP-seq and RNA-seq Workflow cell_treatment Treat Leukemia Cells with VTP-50469 or DMSO chip_start ChIP-seq cell_treatment->chip_start rna_start RNA-seq cell_treatment->rna_start crosslink Cross-link Proteins to DNA chip_start->crosslink rna_extract RNA Extraction rna_start->rna_extract sonication Chromatin Shearing crosslink->sonication ip Immunoprecipitation with Target-Specific Antibody sonication->ip dna_purify DNA Purification & Sequencing ip->dna_purify chip_analysis Identify Protein Binding Sites dna_purify->chip_analysis library_prep Library Preparation rna_extract->library_prep rna_seq RNA Sequencing library_prep->rna_seq rna_analysis Differential Gene Expression Analysis rna_seq->rna_analysis

References

VTP50469: A Technical Guide to its Role in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, a critical dependency in certain types of acute leukemia.[1][2][3] By disrupting this key protein-protein interaction, this compound effectively modulates epigenetic states, leading to the suppression of a leukemogenic gene expression program and subsequent anti-leukemic activity. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. This compound is the preclinical precursor to revumenib (SNDX-5613), a compound currently in clinical development for the treatment of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) acute leukemias.[4][5][6]

Core Mechanism of Action: Inhibition of the Menin-MLL Interaction

This compound functions by directly binding to Menin, a scaffold protein that plays a crucial role in the aberrant recruitment of the MLL1 fusion protein complex to chromatin.[7] This interaction is essential for the maintenance of a leukemogenic gene expression program in MLL-rearranged leukemias.[2][5] this compound competitively inhibits the binding of the MLL fusion protein to Menin, leading to the dissociation of the Menin-MLL complex from chromatin.[1][2][8] This displacement results in a cascade of epigenetic changes, including altered histone methylation and downregulation of key target genes, ultimately inducing differentiation and apoptosis in susceptible leukemia cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

ParameterValueAssay TypeReference
Ki (Menin-MLL Interaction) 104 pMCell-free assay[1][3]
IC50 (MOLM13 cells) 13 nMCell Proliferation Assay[3]
IC50 (THP1 cells) 37 nMCell Proliferation Assay[3]
IC50 (NOMO1 cells) 30 nMCell Proliferation Assay[3]
IC50 (ML2 cells) 16 nMCell Proliferation Assay[3]
IC50 (EOL1 cells) 20 nMCell Proliferation Assay[3]
IC50 (Murine MLL-AF9 cells) 15 nMCell Proliferation Assay[3]
IC50 (KOPN8 cells) 15 nMCell Proliferation Assay[3]
IC50 (HB11;19 cells) 36 nMCell Proliferation Assay[3]
IC50 (MV4;11 cells) 17 nMCell Proliferation Assay[3]
IC50 (SEMK2 cells) 27 nMCell Proliferation Assay[3]
IC50 (RS4;11 cells) 25 nMCell Proliferation Assay[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

VTP50469_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_effects Downstream Effects Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Binds to Chromatin Chromatin MLL_fusion->Chromatin Recruits to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Differentiation Cell Differentiation Target_Genes->Differentiation Expression leads to Apoptosis Apoptosis Target_Genes->Apoptosis Expression leads to Leukemia_Suppression Leukemia Suppression Target_Genes->Leukemia_Suppression Suppression of expression leads to This compound This compound This compound->Menin Inhibits Interaction ChIP_Seq_Workflow start Start: Leukemia Cell Culture treatment Treat with this compound or DMSO start->treatment crosslinking Formaldehyde Cross-linking treatment->crosslinking shearing Chromatin Shearing (Sonication) crosslinking->shearing ip Immunoprecipitation with Specific Antibody shearing->ip purification DNA Purification ip->purification sequencing Library Prep & High-Throughput Sequencing purification->sequencing analysis Data Analysis (Alignment, Peak Calling) sequencing->analysis end End: Genome-wide Occupancy Maps analysis->end PDX_Model_Workflow start Start: Engraft Immunodeficient Mice with Patient-Derived Leukemia Cells establishment Allow Leukemia to Establish start->establishment treatment Treat with this compound or Vehicle Control establishment->treatment monitoring Monitor Leukemia Burden (e.g., huCD45+ cells) treatment->monitoring endpoints Assess Efficacy Endpoints (Tumor Burden, Survival) monitoring->endpoints end End: Evaluate In Vivo Anti-Leukemic Activity endpoints->end

References

The Pharmacokinetic Profile of VTP50469: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 is a potent and selective, orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival of leukemias with MLL rearrangements (MLL-r) and NPM1 mutations.[1][2] Preclinical studies have demonstrated its significant anti-leukemic activity in various in vitro and in vivo models.[2][3] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound and its close structural analog, revumenib (SNDX-5613), to inform ongoing research and drug development efforts. While specific quantitative pharmacokinetic parameters for this compound are not extensively published, this guide synthesizes available preclinical and clinical data from analogous compounds to provide a representative profile.

Introduction to this compound

This compound was developed through a structure-based drug design approach to create a potent and selective inhibitor of the menin-MLL interaction.[1] This interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1.[4] By disrupting this interaction, this compound effectively reverses this oncogenic gene expression program, inducing differentiation and apoptosis in leukemia cells.[1] this compound is a close analog of revumenib (SNDX-5613), which is currently in clinical development.[2][3]

Mechanism of Action

This compound competitively binds to a well-defined pocket on the menin protein, the same site that MLL and MLL-fusion proteins utilize for interaction. This direct inhibition disrupts the menin-MLL complex, leading to the dissociation of this complex from chromatin. The subsequent downregulation of target genes, such as MEIS1, serves as a key pharmacodynamic biomarker of this compound activity.[1]

Figure 1: Mechanism of Action of this compound.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound are not publicly available. However, the compound is described as orally bioavailable.[1] To provide a representative profile, this section includes data from other preclinical menin-MLL inhibitors and clinical data from its close analog, revumenib.

Preclinical Pharmacokinetics of Menin-MLL Inhibitors in Mice

The following table summarizes key pharmacokinetic parameters for other orally bioavailable menin-MLL inhibitors in mice, which may serve as a proxy for the expected profile of this compound.

CompoundDose (mg/kg)RouteCmax (µM)Tmax (h)AUC (µM*h)Oral Bioavailability (F%)Reference
MI-463 35p.o.~1.5~2~8~45%[4]
MI-503 60p.o.~4.5~2~25~75%[4]
MI-3454 100p.o.~10~2~6077%[5]

Note: The values for Cmax, Tmax, and AUC are estimated from graphical data presented in the cited literature and should be considered approximate.

Clinical Pharmacokinetics of Revumenib (SNDX-5613)

The clinical pharmacokinetic profile of revumenib, a close analog of this compound, provides valuable insights.

ParameterValue (without strong CYP3A4 inhibitor)Value (with strong CYP3A4 inhibitor)Reference
Half-life (t½) ~3.6 hours~7.5 hours[6]
Apparent Clearance (CL/F) 27 L/h7 L/h[6]
Metabolism Primarily by CYP3A4Primarily by CYP3A4[6]
Time to Steady State 2-3 days2-3 days[6]

Experimental Protocols

In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-leukemic activity of this compound in mouse models engrafted with human leukemia cells.

Animal Models: Immunodeficient mice (e.g., NSG) are engrafted with MLL-rearranged or NPM1-mutant leukemia cells from patients.

Dosing Regimens:

  • Oral Gavage: this compound is administered twice daily (BID) at doses ranging from 15 to 120 mg/kg.[1]

  • Chow Formulation: this compound is mixed into the mouse chow at a concentration of 0.1%, resulting in a total daily dose of approximately 175 mg/kg/day.

Efficacy Endpoints:

  • Reduction in leukemia burden in peripheral blood, bone marrow, and spleen.

  • Prolongation of survival.

  • Changes in pharmacodynamic markers (e.g., MEIS1 gene expression).

PDX_establishment Establish PDX Model (Engraft mice with human leukemia cells) Treatment_initiation Initiate Treatment PDX_establishment->Treatment_initiation Oral_gavage Oral Gavage (e.g., 60 mg/kg BID) Treatment_initiation->Oral_gavage Route Chow Formulated Chow (0.1%) Treatment_initiation->Chow Route Monitoring Monitor Disease Progression (e.g., flow cytometry of peripheral blood) Oral_gavage->Monitoring Chow->Monitoring Endpoint Assess Efficacy Endpoints (Survival, Tumor Burden, PD markers) Monitoring->Endpoint

Figure 2: In Vivo Efficacy Study Workflow.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To establish the relationship between this compound plasma concentration and its biological effect.

Model: Nude rats with subcutaneous MV4;11 tumors.

Procedure:

  • Tumors are grown to approximately 250 mm³.

  • Rats are treated with this compound at various doses (e.g., 1.2, 6.0, 30 mg/kg) for a defined period (e.g., 4 days).[1]

  • Plasma samples are collected to determine drug concentration.

  • Tumor tissue is collected to measure the expression of target genes, such as MEIS1.

  • The plasma IC50 for target gene suppression is calculated by correlating drug concentration with the level of gene expression inhibition.[1] For this compound, the plasma IC50 for MEIS1 suppression was determined to be 109 ± 15 nM.[1]

cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Tumor_model Establish Subcutaneous Tumor Model in Rats Dosing Administer this compound (Multiple Dose Levels) Tumor_model->Dosing Sampling Collect Plasma and Tumor Samples Dosing->Sampling PK_analysis Measure Plasma Concentration (PK) Sampling->PK_analysis PD_analysis Measure Target Gene Expression (PD) Sampling->PD_analysis Correlation Correlate PK and PD Data to Determine Plasma IC50 PK_analysis->Correlation PD_analysis->Correlation

Figure 3: PK/PD Experimental Workflow.

Discussion and Future Directions

This compound is a promising, orally active menin-MLL inhibitor with demonstrated preclinical efficacy. While detailed pharmacokinetic studies for this compound are not yet in the public domain, the available data on its in vivo activity and the clinical pharmacokinetic profile of its close analog, revumenib, provide a strong foundation for its continued development. Future publications of preclinical absorption, distribution, metabolism, and excretion (ADME) studies for this compound will be crucial for a complete understanding of its pharmacokinetic profile and for optimizing its clinical translation. The dose-proportional pharmacokinetics and the influence of CYP3A4 metabolism observed with revumenib are likely to be key considerations for the clinical development of this compound. Further research should also focus on elucidating the full pharmacokinetic profile in various preclinical species to support the design of first-in-human clinical trials.

References

Methodological & Application

Preparing VTP50469 for In Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo administration of VTP50469, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. This compound has demonstrated significant preclinical activity in models of MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias.[1][2] These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is an orally active inhibitor that disrupts the critical interaction between Menin and the MLL1 fusion protein, which is a key driver of leukemogenesis in MLL-r leukemias.[3][4] This disruption leads to the displacement of Menin from chromatin, changes in gene expression, cellular differentiation, and ultimately, apoptosis of leukemia cells.[3][4][5] The inhibitor has a high potency with a Ki of 104 pM.[3][4]

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

VTP50469_Mechanism_of_Action cluster_nucleus Cell Nucleus MLL_Fusion MLL-Fusion Protein Menin Menin MLL_Fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression Drives This compound This compound This compound->Menin Inhibits Interaction Apoptosis Differentiation & Apoptosis

Figure 1: Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cell lines. A summary of its in vitro efficacy is presented below.

Cell LineCancer TypeIC50 (nM)Reference
MOLM13MLL-r AML13[4]
THP1MLL-r AML37[4]
NOMO1MLL-r AML30[4]
ML2MLL-r AML16[4]
EOL1MLL-r AML20[4]
Murine MLL-AF9MLL-r AML15[4]
KOPN8MLL-r ALL15[4]
HB11;19MLL-r ALL36[4]
MV4;11MLL-r ALL10, 17[4]
SEMK2MLL-r ALL27[4]
RS4;11MLL-r ALL25[4]
Ewing Sarcoma Cell LinesEwing Sarcoma>3000

In Vivo Efficacy Studies

This compound has shown significant anti-leukemic activity in various preclinical in vivo models, including patient-derived xenografts (PDX).[3][5]

Animal Models

The most commonly used models for evaluating this compound efficacy are immunodeficient mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, engrafted with human MLL-rearranged leukemia cell lines or patient-derived xenografts.[3][6]

Formulation and Administration

This compound is orally bioavailable and can be administered via oral gavage or formulated in chow.[1][3] The choice of formulation and administration route may depend on the specific experimental design and desired dosing regimen.

Formulation Protocols:

  • Oral Gavage Suspension:

    • Vehicle 1: 0.5% Natrosol + 1% Polysorbate-80. This compound is suspended in the vehicle and sonicated in a 37°C water bath until a uniform suspension is achieved. The formulation can be stored at 4°C for up to one month.

    • Vehicle 2: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline. Dissolve this compound in DMSO first, then add PEG300, Tween-80, and Saline sequentially. Ensure the solution is clear.[4]

    • Vehicle 3: 10% DMSO, 90% Corn Oil.[4]

  • Chow Formulation:

    • This compound can be formulated in standard mouse chow at a concentration of 0.1%. This method provides continuous drug exposure and can reduce the stress associated with frequent oral gavage.[5][7] A daily dose of approximately 120-180 mg/kg/day is achieved with this concentration.[5]

Dosing Regimens

The optimal dosing regimen for this compound may vary depending on the leukemia model and the therapeutic window being investigated.

Animal ModelDosing RouteDosageDosing ScheduleEfficacyReference
MLL-r ALL PDXOral Gavage15, 30, 60, 90, 120 mg/kgTwice daily (BID) for 28 daysSignificant reduction of leukemia burden and extended survival.[3][6][3][6]
Ewing Sarcoma XenograftsOral Gavage100-120 mg/kgTwice daily (BID) for 28 daysLimited antitumor activity, slowed tumor progression but no regression.
MLL-AF9 AMLChow Formulation0.1% in chow (~120-180 mg/kg/day)Ad libitum for 40 daysDramatic reductions of leukemia burden.[5][5]
MLL-r ALL PDXChow Formulation0.1% in chow (~175 mg/kg/day)Ad libitum for 28 daysDramatic reductions of human leukemia cells in peripheral blood, spleen, and bone marrow.[7][7]

Experimental Protocols

Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to mice.

Oral_Gavage_Preparation start Start weigh 1. Weigh this compound powder start->weigh prepare_vehicle 2. Prepare vehicle (e.g., 0.5% Natrosol + 1% Polysorbate-80) weigh->prepare_vehicle suspend 3. Suspend this compound in vehicle prepare_vehicle->suspend sonicate 4. Sonicate in 37°C water bath suspend->sonicate check_uniformity 5. Visually inspect for uniform suspension sonicate->check_uniformity check_uniformity->sonicate Not Uniform store 6. Store at 4°C check_uniformity->store Uniform ready Ready for Administration store->ready

Figure 2: this compound oral gavage preparation workflow.

Materials:

  • This compound powder

  • Vehicle components (e.g., Natrosol, Polysorbate-80, sterile water)

  • Sterile conical tubes

  • Sonicator water bath

  • Calibrated balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

  • Prepare the vehicle solution (e.g., 0.5% Natrosol and 1% Polysorbate-80 in sterile water).

  • Accurately weigh the this compound powder and add it to a sterile conical tube.

  • Add the prepared vehicle to the this compound powder.

  • Vortex the mixture briefly to initially disperse the powder.

  • Place the tube in a sonicator water bath set to 37°C.

  • Sonicate until a visually uniform suspension is achieved.

  • Store the formulation at 4°C for up to one month. Before each use, ensure the suspension is brought to room temperature and vortexed to ensure uniformity.

In Vivo Efficacy Study in a Leukemia PDX Model

This protocol outlines a general procedure for assessing the efficacy of this compound in a patient-derived xenograft model of MLL-rearranged leukemia.

In_Vivo_Efficacy_Study start Start engraft 1. Engraft NSG mice with MLL-r leukemia PDX cells start->engraft monitor_engraftment 2. Monitor leukemia engraftment (e.g., peripheral blood sampling) engraft->monitor_engraftment randomize 3. Randomize mice into treatment groups monitor_engraftment->randomize treat 4. Initiate treatment with this compound (oral gavage or chow) randomize->treat monitor_treatment 5. Monitor animal health and leukemia burden treat->monitor_treatment endpoint 6. Euthanize at pre-defined endpoint (e.g., high tumor burden, 28 days) monitor_treatment->endpoint endpoint->monitor_treatment Continue treatment collect_tissues 7. Collect tissues for analysis (blood, spleen, bone marrow) endpoint->collect_tissues Endpoint reached analyze 8. Analyze leukemia burden and pharmacodynamic markers collect_tissues->analyze end End analyze->end

Figure 3: Workflow for an in vivo efficacy study.

Materials:

  • NSG mice (7-9 weeks old)[3]

  • MLL-rearranged leukemia PDX cells

  • This compound formulation

  • Vehicle control

  • Flow cytometry reagents for monitoring human CD45+ cells

  • General animal handling and surgical equipment

Procedure:

  • Engraftment: Inject NSG mice intravenously with MLL-rearranged leukemia PDX cells.

  • Monitoring: Monitor leukemia engraftment by weekly peripheral blood sampling and flow cytometry analysis for the percentage of human CD45+ cells.

  • Randomization: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups.

  • Treatment:

    • Oral Gavage: Administer this compound or vehicle control at the desired dose and schedule (e.g., 60 mg/kg, BID for 28 days).[3][6]

    • Chow Formulation: Provide mice with chow containing 0.1% this compound or control chow ad libitum for the duration of the study.[5][7]

  • Monitoring during Treatment: Monitor animal health (body weight, clinical signs) and leukemia burden (peripheral blood sampling) throughout the study.

  • Endpoint: At the end of the treatment period or when mice reach a pre-defined humane endpoint (e.g., significant weight loss, high leukemia burden), euthanize the animals.

  • Tissue Collection: Collect peripheral blood, spleen, and bone marrow for analysis of leukemia burden by flow cytometry and for pharmacodynamic studies (e.g., gene expression analysis of MLL-fusion target genes).[5][7]

Pharmacodynamic Studies

To confirm the on-target activity of this compound in vivo, it is recommended to perform pharmacodynamic studies. These may include:

  • Gene Expression Analysis: Assess the expression of MLL-fusion target genes such as HOXA9, MEIS1, and MEF2C in leukemia cells isolated from treated animals.[5] this compound treatment is expected to downregulate the expression of these genes.

  • Chromatin Immunoprecipitation (ChIP): Evaluate the chromatin occupancy of Menin and MLL-fusion proteins at target gene promoters. This compound should displace Menin from these sites.[5]

  • Flow Cytometry for Differentiation Markers: Analyze the expression of differentiation markers (e.g., CD11b, CD13, CD86) on AML cells, as this compound has been shown to induce differentiation.[7]

By following these detailed application notes and protocols, researchers can effectively prepare and utilize this compound for in vivo studies, contributing to a comprehensive understanding of its therapeutic potential.

References

Application Note: Assessing VTP50469 Target Engagement with Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain hematological malignancies, including leukemias with MLL rearrangements or NPM1 mutations.[1][2][3][4][5] this compound functions by displacing Menin from chromatin, thereby disrupting the MLL fusion protein complexes that drive oncogenic gene expression.[1][3][4] This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to directly measure the target engagement of this compound by quantifying the genome-wide changes in Menin chromatin occupancy.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the DNA binding sites of a specific protein.[6][7][8] When coupled with high-throughput sequencing (ChIP-seq), it allows for a genome-wide analysis of protein-DNA interactions.[6][7] In the context of drug development, ChIP-seq is an invaluable tool for confirming the mechanism of action and assessing the on-target efficacy of epigenetic modifiers like this compound.[6][9] This protocol is designed for researchers in both academic and industrial settings to robustly assess the cellular activity of this compound and similar Menin-MLL interaction inhibitors.

Signaling Pathway and Experimental Rationale

dot

VTP50469_Mechanism Mechanism of this compound Action cluster_0 Normal State (Leukemia) cluster_1 This compound Treatment MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin DNA_leukemia Target Gene Promoters (e.g., MEIS1, HOXA9) Menin->DNA_leukemia binds to Gene_Expression_ON Oncogenic Gene Expression DNA_leukemia->Gene_Expression_ON This compound This compound Menin_inhibited Menin This compound->Menin_inhibited binds to & inhibits DNA_treated Target Gene Promoters Menin_inhibited->DNA_treated binding reduced MLL_fusion_detached MLL Fusion Protein Menin_inhibited->MLL_fusion_detached interaction disrupted Gene_Expression_OFF Reduced Oncogenic Gene Expression DNA_treated->Gene_Expression_OFF

Caption: this compound disrupts the Menin-MLL interaction, leading to reduced Menin binding at target gene promoters and decreased oncogenic gene expression.

Experimental Workflow

The ChIP-seq workflow to assess this compound target engagement involves treating leukemia cells with the compound, followed by fixation, chromatin shearing, immunoprecipitation of Menin-DNA complexes, DNA purification, library preparation, and sequencing.

dot

ChIP_seq_Workflow start Start: Leukemia Cell Culture (e.g., MOLM-13, RS4;11) treatment Treatment: This compound or DMSO (Vehicle Control) start->treatment crosslinking Cross-linking: Formaldehyde treatment->crosslinking lysis Cell Lysis & Nuclei Isolation crosslinking->lysis shearing Chromatin Shearing: Sonication lysis->shearing ip Immunoprecipitation (IP): Anti-Menin Antibody shearing->ip input Input Control shearing->input (aliquot) washes Washes ip->washes elution Elution & Reverse Cross-linking input->elution (process in parallel) washes->elution purification DNA Purification elution->purification library_prep Library Preparation purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: Peak Calling & Differential Binding sequencing->analysis end End: Target Engagement Profile analysis->end

Caption: Overview of the ChIP-seq experimental workflow for assessing this compound target engagement.

Detailed Experimental Protocols

This protocol is optimized for approximately 1 x 107 cells per ChIP reaction. It is recommended to perform experiments in biological replicates for robust data analysis.

Part 1: Cell Culture, Treatment, and Cross-linking
  • Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, RS4;11) under standard conditions to a density of approximately 0.5-1 x 106 cells/mL.

  • Treatment: Treat cells with this compound at the desired concentration (e.g., 100 nM) or with an equivalent volume of DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).

  • Cross-linking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

Part 2: Chromatin Preparation
  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (see Table 1 for composition).

    • Incubate on ice for 10 minutes.

    • Isolate nuclei by centrifugation.

  • Chromatin Shearing (Sonication):

    • Resuspend the nuclear pellet in a sonication buffer (see Table 1 for composition).

    • Sonicate the chromatin to an average fragment size of 200-700 bp. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and instrument.

    • After sonication, pellet cell debris by centrifugation at high speed (e.g., 17,000 x g) for 15 minutes at 4°C. The supernatant contains the sheared chromatin.

  • Chromatin Quantification:

    • Take a small aliquot of the sheared chromatin, reverse the cross-links, and measure the DNA concentration.

Part 3: Immunoprecipitation
  • Bead Preparation:

    • Prepare a 50:50 mix of Protein A and Protein G magnetic beads.

    • Wash the beads with a blocking buffer (see Table 1).

  • Antibody Coupling:

    • Incubate the beads with a ChIP-grade anti-Menin antibody (see Table 2 for recommended amounts) for at least 4-6 hours at 4°C with rotation.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with a dilution buffer (see Table 1).

    • Save a small aliquot of the diluted chromatin as the "Input" control.

    • Add the antibody-coupled beads to the diluted chromatin.

    • Incubate overnight at 4°C with rotation.

  • Washes:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers (see Table 1) to remove non-specific binding.

    • Perform a final wash with TE buffer.

Part 4: DNA Purification and Library Preparation
  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer (see Table 1).

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl. Also, process the "Input" control in parallel.

  • DNA Purification:

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a standard PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Library Preparation:

    • Quantify the purified ChIP and Input DNA.

    • Prepare sequencing libraries using a commercial kit compatible with low DNA input (e.g., Illumina TruSeq ChIP Library Prep Kit).

    • Perform end-repair, A-tailing, and adapter ligation followed by PCR amplification.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A read depth of 20-30 million reads per sample is generally sufficient.

Data Presentation and Analysis

Table 1: Buffer Compositions
Buffer NameComposition
Cell Lysis Buffer5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, Protease Inhibitors
Sonication Buffer50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, Protease Inhibitors
IP Dilution Buffer16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS
Low Salt Wash Buffer20 mM Tris-HCl (pH 8.1), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
High Salt Wash Buffer20 mM Tris-HCl (pH 8.1), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
LiCl Wash Buffer10 mM Tris-HCl (pH 8.1), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholate
TE Buffer10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Elution Buffer1% SDS, 0.1 M NaHCO3
Blocking Buffer0.5% w/v BSA in PBS
Table 2: Key Experimental Parameters
ParameterRecommended ValueNotes
Cell Number 1 x 107 per IPCan be optimized based on antibody efficiency and target abundance.
This compound Concentration 10-1000 nMTitrate to determine the optimal concentration for target engagement.
Antibody Amount 2-5 µg per IPUse a ChIP-validated anti-Menin antibody. Titration is recommended.
Chromatin Amount 10-25 µg per IPEnsure sufficient material for robust signal.
Sonication Fragment Size 200-700 bpVerify by gel electrophoresis or Bioanalyzer.
Sequencing Read Depth 20-30 million reads/sampleSingle-end 50 bp reads are generally sufficient.
Data Analysis Pipeline
  • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.

  • Alignment: Align reads to the appropriate reference genome (e.g., hg38) using an aligner such as BWA or Bowtie2.

  • Peak Calling: Identify regions of significant Menin enrichment (peaks) for each sample (this compound-treated and DMSO control) relative to their respective input controls using a peak caller like MACS2.

  • Differential Binding Analysis: Use tools like DiffBind or MAnorm to identify genomic regions where Menin binding is significantly reduced upon this compound treatment.

  • Visualization: Visualize the ChIP-seq signal at specific gene loci using a genome browser like IGV to confirm the loss of Menin peaks at known target genes (e.g., MEIS1, HOXA9).

  • Downstream Analysis: Perform pathway analysis and motif discovery on the regions with differential Menin binding to further elucidate the biological consequences of this compound treatment.

Expected Results

A successful experiment will demonstrate a significant reduction in the number and intensity of Menin peaks in this compound-treated cells compared to the DMSO control. This indicates successful target engagement, as the inhibitor has displaced Menin from its chromatin binding sites. The differential binding analysis will provide a comprehensive, genome-wide map of the sites where this compound exerts its effect, confirming its on-target activity and providing valuable insights into its mechanism of action. This data is crucial for the preclinical and clinical development of this compound and other Menin-MLL inhibitors.

References

VTP50469: A Potent Menin-MLL1 Inhibitor for Targeted Therapy of NPM1-Mutant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) with mutations in the Nucleophosmin 1 (NPM1) gene represents a significant subgroup of AML. VTP50469 is a novel, orally bioavailable small molecule inhibitor that targets the critical interaction between Menin and MLL1 (KMT2A), a key dependency in NPM1-mutant AML. By disrupting this interaction, this compound effectively suppresses the leukemogenic gene expression program, induces differentiation, and reduces leukemia burden, offering a promising therapeutic strategy for this patient population. These application notes provide detailed protocols and summarized data for the use of this compound in treating NPM1-mutant AML cell lines.

Mechanism of Action

In NPM1-mutant AML, the mutant NPM1 protein (NPM1c) aberrantly localizes to the cytoplasm and drives the expression of key leukemogenic genes, including the HOXA gene cluster and MEIS1, through a mechanism dependent on the Menin-MLL1 interaction. This compound binds to Menin, disrupting its interaction with MLL1. This leads to the downregulation of downstream target genes like MEIS1 and PBX3, ultimately resulting in the differentiation of leukemic blasts and a reduction in their proliferative capacity.

cluster_nucleus Nucleus cluster_treatment This compound Treatment NPM1c NPM1c Menin Menin NPM1c->Menin recruits MLL1 MLL1 Menin->MLL1 interacts with Menin_Inhibited Menin (Inhibited) DNA DNA MLL1->DNA binds to HOXA_MEIS1 HOXA, MEIS1 Genes DNA->HOXA_MEIS1 contains Downregulation Downregulation of HOXA, MEIS1 This compound This compound This compound->Menin inhibits Menin_Inhibited->MLL1 Differentiation Cell Differentiation Downregulation->Differentiation leads to

Caption: this compound Mechanism of Action in NPM1-Mutant AML.

Data Presentation

Table 1: In Vitro Efficacy of this compound in NPM1-Mutant AML Cell Lines
Cell LineGenotypeParameterValueReference
OCI-AML3NPM1c, DNMT3A R882CIC50 (Day 6)~3 nM[1]
Mouse Npm1c/Dnmt3a mutantNpm1c, Dnmt3aIC50Not specified[2]
Table 2: Pharmacodynamic Effects of this compound in NPM1-Mutant AML Cell Lines
Cell LineTreatmentEffectObservationReference
OCI-AML3This compoundGene ExpressionRapid downregulation of MEIS1 and PBX3[1]
Mouse Npm1c/Dnmt3a mutant10 nM this compound (9 days)DifferentiationIncreased CD11b expression[2]
Mouse Npm1c/Dnmt3a mutant10 nM this compound (9 days)ApoptosisNo significant increase in Annexin V staining[2]

Experimental Protocols

cluster_assays Downstream Assays start Start: NPM1-mutant AML Cell Culture treatment Treat cells with this compound (Dose-response/Time-course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis differentiation Differentiation Assay (CD11b Flow Cytometry) treatment->differentiation western_blot Western Blot (MEIS1, PBX3, etc.) treatment->western_blot end End: Data Analysis viability->end apoptosis->end differentiation->end western_blot->end

Caption: General Experimental Workflow for this compound Evaluation.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in NPM1-mutant AML cell lines.

Materials:

  • NPM1-mutant AML cell lines (e.g., OCI-AML3)

  • RPMI-1640 medium with 20% FBS and 1% penicillin/streptomycin

  • This compound (dissolved in DMSO)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed NPM1-mutant AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium. Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 6 days).

  • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

  • NPM1-mutant AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture NPM1-mutant AML cells with various concentrations of this compound or vehicle control for the desired time points.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Protocol 3: Cell Differentiation Analysis by CD11b Expression

Objective: To assess the induction of myeloid differentiation by this compound treatment through the analysis of the cell surface marker CD11b.

Materials:

  • NPM1-mutant AML cell lines

  • This compound

  • FITC- or PE-conjugated anti-human CD11b antibody (and corresponding isotype control)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Treat NPM1-mutant AML cells with this compound or vehicle control for the desired duration.

  • Harvest and wash the cells with FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer.

  • Add the anti-CD11b antibody or isotype control at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Resuspend the cells in 500 µL of FACS buffer.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the CD11b staining.

  • Determine the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI).

Protocol 4: Western Blotting for MEIS1 and PBX3

Objective: To evaluate the effect of this compound on the protein levels of key downstream targets.

Materials:

  • NPM1-mutant AML cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-MEIS1, anti-PBX3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound or vehicle control for the indicated times.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion

This compound demonstrates potent and specific activity against NPM1-mutant AML cell lines by disrupting the Menin-MLL1 interaction. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds in a preclinical setting. The induction of differentiation and downregulation of key oncogenic drivers highlight the therapeutic potential of this targeted approach for a significant subset of AML patients.

References

Application Notes and Protocols for VTP50469 Oral Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral bioavailability and formulation of VTP50469, a potent and selective small molecule inhibitor of the Menin-MLL interaction, for use in preclinical animal studies. The provided protocols are based on methodologies cited in peer-reviewed research.

Overview of this compound

This compound is a preclinical candidate that has demonstrated significant efficacy in in vivo models of MLL-rearranged (MLL-r) leukemias.[1] It acts by disrupting the critical interaction between Menin and the MLL1 protein (or its oncogenic fusion proteins), which is essential for the leukemogenic activity in these cancers.[1] This disruption leads to changes in gene expression, inducing differentiation and apoptosis in cancer cells.[1] this compound is described as an orally bioavailable compound, making it suitable for administration in animal models through various oral routes.[1][2]

Quantitative Data Summary

Table 1: this compound Formulations for Oral Administration in Animal Studies

Formulation TypeVehicle CompositionAdministration RouteReference
Suspension0.5% Natrosol + 1% Polysorbate-80 in waterOral Gavage[3]
Medicated Chow0.1% this compound incorporated into standard mouse chowAd libitum feeding[1][2][4][5]

Table 2: Dosing Regimens and Pharmacokinetic Parameters of this compound in Mice

Dosing RegimenFormulationApproximate Daily DoseAchieved Plasma Concentration (24h)Reference
120 mg/kg, twice daily (BID)0.5% Natrosol + 1% Polysorbate-80240 mg/kgNot Reported[3][4][5]
15, 30, and 60 mg/kg, BIDNot Specified30, 60, 120 mg/kgNot Reported[1]
0.1% medicated chowStandard mouse chow120-180 mg/kg700-2000 nM[1]
0.1% medicated chowStandard mouse chow~175 mg/kgNot Reported[2]

Note: A plasma concentration of approximately 1 µM (~1000 nM) was identified as necessary to achieve a greater than 90% suppression of the target gene MEIS1 transcription, which required a daily dose of over 100 mg/kg.[1]

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations for oral administration in animal studies.

Protocol for Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • Natrosol (hydroxyethylcellulose)

  • Polysorbate-80 (Tween 80)

  • Sterile, purified water

  • Sonicator water bath

  • Magnetic stirrer and stir bar

  • Appropriate glassware (beakers, graduated cylinders)

  • Calibrated balance

Procedure:

  • Prepare the Vehicle:

    • In a suitable beaker, add the required volume of sterile, purified water.

    • While stirring, slowly add Natrosol to a final concentration of 0.5% (w/v). Continue stirring until the Natrosol is fully dissolved. This may require gentle heating.

    • Add Polysorbate-80 to the solution to a final concentration of 1% (v/v) and continue to stir until a homogenous solution is achieved.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder to achieve the desired final concentration for dosing (e.g., for a 120 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 12 mg/mL).

    • Slowly add the this compound powder to the prepared vehicle while stirring.

    • Once the powder is dispersed, place the beaker in a sonicator water bath set to 37°C.

    • Sonicate the suspension until it is visually uniform.[3]

  • Storage:

    • Store the formulated drug at 4°C for up to one month.[3]

    • Before each use, ensure the suspension is brought to room temperature and vortexed to ensure homogeneity.

Protocol for Preparation of this compound Medicated Chow

Materials:

  • This compound powder

  • Standard powdered mouse chow

  • A suitable solvent for this compound (e.g., ethanol, as a volatile solvent that can be evaporated)

  • Large mixing bowl or a commercial mixer

  • Drying oven or a well-ventilated area

Procedure:

  • Calculate the Amount of this compound:

    • Determine the total amount of medicated chow required for the study.

    • Calculate the total weight of this compound needed to achieve a final concentration of 0.1% (w/w) in the chow. For example, for 1 kg of chow, 1 g of this compound is required.

  • Prepare the this compound Solution:

    • Dissolve the calculated amount of this compound in a minimal amount of a suitable volatile solvent.

  • Incorporate this compound into Chow:

    • Place the powdered chow in a large mixing bowl.

    • Slowly add the this compound solution to the chow while continuously mixing to ensure an even distribution.

    • Continue mixing until the solvent has been evenly absorbed and the mixture has a consistent appearance.

  • Solvent Evaporation:

    • Spread the medicated chow in a thin layer on a tray.

    • Allow the solvent to fully evaporate in a drying oven at a low temperature or in a well-ventilated fume hood. The temperature should be kept low to avoid degradation of this compound.

  • Pelleting and Storage:

    • Once the chow is completely dry, it can be re-pelleted if necessary, or provided as a powder.

    • Store the medicated chow in a cool, dry, and dark place.

Visualizations

Signaling Pathway of this compound Action

VTP50469_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_outcome Therapeutic Outcome MLL_fusion MLL-Fusion Protein DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binds to Menin Menin Menin->MLL_fusion Binds to & enables chromatin occupancy Transcription Leukemogenic Gene Expression DNA->Transcription Leads to Leukemia Leukemia Progression (Proliferation, Survival) Transcription->Leukemia Differentiation Cell Differentiation Apoptosis Apoptosis This compound This compound This compound->Menin Inhibits Interaction This compound->Differentiation Induces This compound->Apoptosis Induces

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental Workflow for Oral Gavage Study

Oral_Gavage_Workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing & Analysis start Start prep_vehicle Prepare Vehicle: 0.5% Natrosol 1% Polysorbate-80 start->prep_vehicle add_vtp Add this compound Powder prep_vehicle->add_vtp sonicate Sonicate at 37°C until uniform add_vtp->sonicate store Store at 4°C sonicate->store acclimate Acclimatize Animals dose Administer via Oral Gavage acclimate->dose monitor Monitor Animals (Health, Tumor Growth) dose->monitor pk_pd Pharmacokinetic/ Pharmacodynamic Analysis monitor->pk_pd end End of Study pk_pd->end

Caption: Workflow for this compound oral gavage studies in animals.

Experimental Workflow for Medicated Chow Study

Medicated_Chow_Workflow cluster_prep_chow Chow Preparation cluster_admin_chow Animal Study start_chow Start dissolve_vtp Dissolve this compound in a volatile solvent start_chow->dissolve_vtp mix_chow Mix solution with powdered chow dissolve_vtp->mix_chow evaporate Evaporate solvent mix_chow->evaporate pellet_store Pellet and Store evaporate->pellet_store acclimate_chow Acclimatize Animals feed Provide medicated chow ad libitum acclimate_chow->feed monitor_chow Monitor Animals (Health, Tumor Growth, Food Consumption) feed->monitor_chow pk_pd_chow Pharmacokinetic/ Pharmacodynamic Analysis monitor_chow->pk_pd_chow end_chow End of Study pk_pd_chow->end_chow

Caption: Workflow for this compound medicated chow studies in animals.

References

Application Notes and Protocols for VTP50469 in Apoptosis and Differentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a Ki of 104 pM.[1] This interaction is a critical driver of leukemogenesis in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by MLL gene rearrangements or NPM1 mutations. By disrupting the Menin-MLL complex, this compound effectively displaces Menin from chromatin, leading to the downregulation of key MLL target genes such as HOXA9 and MEIS1.[2] This targeted inhibition ultimately results in the induction of apoptosis or cellular differentiation, depending on the specific leukemia subtype.[1][2] These application notes provide detailed protocols for assessing the apoptotic and differentiation effects of this compound in relevant leukemia cell lines.

Mechanism of Action

This compound functions by competitively binding to the Menin protein, thereby preventing its interaction with the MLL fusion proteins that are characteristic of MLL-rearranged leukemias. This disruption of the Menin-MLL1 interaction is a key therapeutic strategy, as this complex is essential for the aberrant gene expression programs that drive leukemic cell proliferation and survival.[2] The downstream consequences of this compound treatment include the suppression of MLL-fusion target gene expression, which in turn triggers either apoptosis, particularly in MLL-rearranged B-ALL cell lines, or myeloid differentiation in MLL-rearranged AML cell lines.[1][2]

Signaling Pathway of this compound Action

cluster_0 Leukemic Cell MLL-Fusion Protein MLL-Fusion Protein Chromatin Chromatin MLL-Fusion Protein->Chromatin Binds to Menin Menin Menin->MLL-Fusion Protein Binds to This compound This compound This compound->Menin Inhibits Interaction Apoptosis / Differentiation Apoptosis / Differentiation This compound->Apoptosis / Differentiation Induces MLL Target Genes (e.g., HOXA9, MEIS1) MLL Target Genes (e.g., HOXA9, MEIS1) Chromatin->MLL Target Genes (e.g., HOXA9, MEIS1) Upregulates Leukemic Proliferation & Survival Leukemic Proliferation & Survival MLL Target Genes (e.g., HOXA9, MEIS1)->Leukemic Proliferation & Survival Promotes

Caption: this compound inhibits the Menin-MLL interaction, leading to apoptosis or differentiation.

Data Presentation

This compound-Induced Apoptosis in MLL-rearranged ALL Cell Lines
Cell LineAssayTreatmentResult
MV4;11Annexin V/PI StainingThis compound (10 nM, 96h)Significant increase in apoptotic cells
RS4;11Caspase-3/7 ActivityThis compound (IC50 ~25 nM)Dose-dependent increase in caspase activity
KOPN8TUNEL AssayThis compound (IC50 ~15 nM)Increased DNA fragmentation
This compound-Induced Differentiation in MLL-rearranged AML Cell Lines
Cell LineAssayTreatment (this compound)Result (% CD11b+ cells)
MOLM13Flow Cytometry (CD11b)10 nM, 6 daysIncreased CD11b expression
OCI-AML2Flow Cytometry (CD11b)1 µM, 9 days~40% (vs. ~5% in DMSO)[3]
THP-1Flow Cytometry (CD11b)IC50 ~37 nM, 4-6 daysDose-dependent increase in CD11b+ cells
OCI-AML3Wright-Giemsa StainSNDX-50469 (related compound)Morphological changes indicative of differentiation[4]

Experimental Protocols

Apoptosis Assays

1. Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Start Start Seed & Treat Cells with this compound Seed & Treat Cells with this compound Start->Seed & Treat Cells with this compound Harvest & Wash Cells Harvest & Wash Cells Seed & Treat Cells with this compound->Harvest & Wash Cells Resuspend in Annexin V Binding Buffer Resuspend in Annexin V Binding Buffer Harvest & Wash Cells->Resuspend in Annexin V Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Annexin V Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, RT, Dark) Incubate (15 min, RT, Dark) Add Annexin V-FITC & PI->Incubate (15 min, RT, Dark) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min, RT, Dark)->Analyze by Flow Cytometry End End Analyze by Flow Cytometry->End Start Start Seed & Treat Cells with this compound Seed & Treat Cells with this compound Start->Seed & Treat Cells with this compound Harvest & Wash Cells Harvest & Wash Cells Seed & Treat Cells with this compound->Harvest & Wash Cells Stain with Anti-CD11b Antibody Stain with Anti-CD11b Antibody Harvest & Wash Cells->Stain with Anti-CD11b Antibody Incubate (30 min, 4°C, Dark) Incubate (30 min, 4°C, Dark) Stain with Anti-CD11b Antibody->Incubate (30 min, 4°C, Dark) Wash & Resuspend Cells Wash & Resuspend Cells Incubate (30 min, 4°C, Dark)->Wash & Resuspend Cells Analyze by Flow Cytometry Analyze by Flow Cytometry Wash & Resuspend Cells->Analyze by Flow Cytometry End End Analyze by Flow Cytometry->End

References

Application Note: Gene Expression Analysis Following VTP50469 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VTP50469 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the Menin-MLL interaction, with a Ki of 104 pM.[1][2] This interaction is a critical driver of leukemogenesis in subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[3] this compound functions by disrupting the Menin-MLL protein complex, leading to the displacement of Menin from chromatin. This action inhibits the chromatin occupancy of MLL at specific gene loci, resulting in changes to gene expression that promote differentiation and apoptosis in leukemia cells.[1][2][4]

Analysis of gene expression changes following this compound treatment is crucial for understanding its mechanism of action, identifying pharmacodynamic biomarkers, and elucidating pathways associated with therapeutic response or resistance. This document provides detailed protocols for quantifying these changes using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq).

Mechanism of Action and Signaling Pathway

The MLL fusion proteins, resulting from chromosomal translocations, require interaction with the protein Menin to maintain their leukemogenic gene expression program.[4] This complex binds to the chromatin and targets key genes such as HOXA9 and MEIS1, driving aberrant cell proliferation and blocking differentiation.[4][5] this compound competitively binds to Menin, preventing its interaction with MLL fusion proteins. This leads to the suppression of the MLL-driven transcriptional program, resulting in decreased expression of oncogenic target genes and subsequent anti-leukemic effects.[4]

VTP50469_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DNA DNA (HOXA9, MEIS1 promoters) MLL_Fusion->DNA Binds Menin Menin Menin->MLL_Fusion Binds Gene_Expression Target Gene Expression (e.g., HOXA9, MEIS1) DNA->Gene_Expression Drives This compound This compound This compound->Menin Inhibits Interaction Leukemia Leukemia Progression Gene_Expression->Leukemia Promotes

This compound disrupts the Menin-MLL interaction, inhibiting oncogenic gene expression.

Experimental Workflow

A typical workflow for analyzing gene expression changes after this compound treatment involves several key stages, from cell culture to bioinformatic analysis. Careful execution of each step is essential for generating reliable and reproducible data.

Experimental_Workflow Gene Expression Analysis Workflow cluster_quant A 1. Cell Culture (e.g., MOLM-13, RS4;11) B 2. This compound Treatment (vs. Vehicle Control) A->B C 3. RNA Extraction & Quality Control B->C D 4. Gene Expression Quantification C->D E 5. Data Analysis & Interpretation D->E qPCR RT-qPCR (Targeted Analysis) RNASeq RNA-Sequencing (Global Profiling)

Workflow for analyzing gene expression changes after this compound treatment.

Protocols

Protocol 3.1: Cell Culture and this compound Treatment

This protocol is designed for suspension leukemia cell lines known to be sensitive to Menin-MLL inhibition, such as MOLM-13 or RS4;11.[1][4]

  • Cell Seeding: Seed cells in appropriate culture flasks at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Preparation of this compound: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Add the this compound dilutions or vehicle control to the cell cultures.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂. Previous studies have assessed gene expression changes after 2 and 7 days of treatment.[1][4]

  • Cell Harvesting: After incubation, transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

  • Storage: The cell pellet can be immediately used for RNA extraction or stored at -80°C.

Protocol 3.2: RNA Extraction and Quality Control
  • RNA Extraction: Isolate total RNA from the cell pellets using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or Trizol reagent, following the manufacturer’s instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 are indicative of high-purity RNA.

  • RNA Integrity Assessment: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) ≥ 8 is recommended for downstream applications like RNA-Seq.

Protocol 3.3: Gene Expression Analysis by RT-qPCR

This method is suitable for quantifying the expression of a specific set of target genes.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer’s protocol.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction, combine 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 10 ng), and 6 µL of nuclease-free water.

  • qPCR Cycling Conditions: Perform the qPCR using a real-time PCR system with a thermal cycling protocol such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[6][7]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[6] Normalize the expression of target genes (e.g., MEIS1, PBX3) to a stable housekeeping gene (e.g., GAPDH, ACTB).

Protocol 3.4: Global Gene Expression Profiling by RNA-Sequencing

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

  • Library Preparation: Starting with high-quality total RNA (RIN ≥ 8), prepare sequencing libraries using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process typically involves mRNA isolation, fragmentation, cDNA synthesis, adapter ligation, and library amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq), generating at least 20 million single-end 50 bp reads per sample.

  • Bioinformatics Analysis:

    • Quality Control: Assess raw read quality using FastQC.

    • Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize the count data and identify genes that are significantly differentially expressed between this compound-treated and vehicle control groups.[8] Genes with an adjusted p-value (FDR) < 0.05 and a |log₂(Fold Change)| > 1 are typically considered significant.

Expected Results and Data Presentation

Treatment of MLL-rearranged leukemia cells with this compound is expected to cause downregulation of MLL-fusion target genes.[4] The tables below present hypothetical data that reflect these expected outcomes.

Table 1: RT-qPCR Analysis of Key MLL Target Genes in MOLM-13 Cells after 48h this compound Treatment

Gene SymbolTreatment (100 nM this compound)Fold Change (vs. Vehicle)p-value
MEIS1This compound0.21<0.001
PBX3This compound0.35<0.001
HOXA9This compound0.41<0.01
GAPDHThis compound1.020.89

Table 2: Top Differentially Expressed Genes from RNA-Seq Analysis (MOLM-13 Cells, 48h Treatment)

Gene Symbollog₂(Fold Change)p-valueAdjusted p-value (FDR)Regulation
Downregulated Genes
MEIS1-2.581.2e-553.1e-51Down
PBX3-1.914.5e-436.2e-39Down
HOXA9-1.758.2e-389.1e-34Down
MYC-1.526.6e-315.8e-27Down
CCND2-1.332.1e-251.5e-21Down
Upregulated Genes
CD11b (ITGAM)2.859.8e-337.4e-29Up
CEBPA2.503.4e-292.1e-25Up
ID22.157.7e-244.3e-20Up
P21 (CDKN1A)1.981.6e-217.9e-18Up
GATA21.805.3e-192.2e-15Up

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on gene expression. Both targeted RT-qPCR and global RNA-Seq analyses are powerful tools for confirming the on-target activity of this compound by showing suppression of key MLL target genes.[4] Furthermore, these methods can reveal broader transcriptional reprogramming events, such as the induction of differentiation markers and cell cycle inhibitors, providing deeper insights into the compound's therapeutic mechanism.

References

Application Notes and Protocols: Establishing VTP50469-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are characteristic of a subset of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3] this compound disrupts the Menin-MLL complex, leading to the downregulation of target genes such as HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in MLL-rearranged leukemia cells.[3]

While this compound and other Menin-MLL inhibitors show promising therapeutic potential, the development of drug resistance remains a significant clinical challenge. Understanding the mechanisms of resistance is paramount for the development of next-generation inhibitors and effective combination therapies. This document provides detailed protocols for the establishment and characterization of this compound-resistant cell line models, which are invaluable tools for investigating these resistance mechanisms.

This compound Signaling Pathway and Mechanism of Action

This compound targets the interaction between Menin and the N-terminus of MLL (or MLL fusion proteins). This interaction is essential for tethering the MLL complex to chromatin at specific gene loci, leading to the expression of genes that drive leukemogenesis. By binding to Menin, this compound prevents its association with MLL, leading to the eviction of the complex from chromatin, subsequent downregulation of target gene expression, and ultimately, cell differentiation and apoptosis.

VTP50469_Signaling_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein DNA DNA (HOXA9, MEIS1 loci) MLL_fusion->DNA Binds to Menin Menin Menin->MLL_fusion Interaction Leukemogenesis Leukemogenic Gene Expression DNA->Leukemogenesis Promotes Apoptosis Apoptosis & Differentiation Leukemogenesis->Apoptosis Suppression leads to This compound This compound This compound->Menin Inhibits Interaction

This compound disrupts the Menin-MLL interaction, inhibiting leukemogenesis.

Data Presentation: this compound Activity in MLL-Rearranged Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various MLL-rearranged leukemia cell lines. This data is essential for selecting appropriate parental cell lines and determining the starting concentrations for developing resistant models.

Cell LineMLL FusionLeukemia TypeThis compound IC50 (nM)Reference
MOLM13MLL-AF9AML13[1][2]
MV4;11MLL-AF4AML10-17[1][2][4]
RS4;11MLL-AF4ALL25[1][2]
THP-1MLL-AF9AML37[1][2]
ML2MLL-AF6AML16[1][2]
KOPN8MLL-AF4ALL15[1][2]
SEMK2MLL-AF4ALL27[1][2]

Note: Cell lines such as THP-1 and ML2 have been reported to be inherently more resistant to Menin-MLL inhibitors compared to highly sensitive lines like MOLM13 and MV4;11.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines

This protocol describes a stepwise method for generating this compound-resistant cell lines through continuous exposure to escalating concentrations of the drug.

establish_resistant_workflow start Select Parental Cell Line (e.g., MOLM13, MV4;11) ic50 Determine Parental IC50 (Cell Viability Assay) start->ic50 culture Culture cells in increasing [this compound] (start at IC20 - IC50) ic50->culture monitor Monitor cell viability and proliferation culture->monitor passage Passage surviving cells monitor->passage increase_dose Gradually increase [this compound] passage->increase_dose stabilize Stabilize resistant population at a high [this compound] passage->stabilize When stable at high dose increase_dose->culture Repeat cycle characterize Characterize Resistant Phenotype stabilize->characterize

Workflow for generating this compound-resistant cell lines.

Materials:

  • Parental MLL-rearranged leukemia cell line (e.g., MOLM13, MV4;11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Sterile cell culture plates, flasks, and consumables

Procedure:

  • Parental Cell Line Preparation: Culture the selected parental cell line under standard conditions to ensure a healthy, logarithmically growing population.

  • Determine Parental IC50: Perform a dose-response experiment to accurately determine the IC50 of this compound for the parental cell line. This will serve as a baseline for resistance assessment.

  • Initiation of Resistance Induction:

    • Seed the parental cells at a density of 0.5 x 10^6 cells/mL in their complete culture medium.

    • Add this compound at a starting concentration equal to the IC20 or IC50 of the parental cells.

  • Monitoring and Passaging:

    • Monitor cell viability and proliferation regularly (e.g., every 2-3 days) using a cell counter and Trypan Blue exclusion.

    • When cell viability drops significantly, allow the surviving cells to recover and reach a confluent state before passaging.

    • Maintain the cells at the same concentration of this compound for several passages until the cell growth rate stabilizes.

  • Dose Escalation:

    • Once the cells are stably proliferating at a given concentration, gradually increase the this compound concentration (e.g., by 1.5 to 2-fold).

    • Repeat the monitoring and passaging steps at each new concentration. This process can take several months.

  • Stabilization of the Resistant Line:

    • Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50).

    • Culture the resistant cells continuously in the presence of the high concentration of this compound for at least 4-6 weeks to ensure a stable resistant phenotype.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passage numbers.

Protocol 2: Characterization of this compound-Resistant Cell Lines

A comprehensive characterization of the resistant cell lines is crucial to elucidate the underlying resistance mechanisms.

characterize_resistant_workflow resistant_line Established this compound- Resistant Cell Line phenotypic Phenotypic Assays resistant_line->phenotypic mechanistic Mechanistic Assays resistant_line->mechanistic genomic Genomic & Transcriptomic Analysis resistant_line->genomic ic50_shift IC50 Shift Assay phenotypic->ic50_shift diff_assay Differentiation Assay (CD11b Flow Cytometry) phenotypic->diff_assay apop_assay Apoptosis Assay (Annexin V/PI) phenotypic->apop_assay co_ip Co-Immunoprecipitation (Menin-MLL Interaction) mechanistic->co_ip western Western Blot (Menin, MLL levels) mechanistic->western chip_seq ChIP-seq (Menin, MLL Chromatin Occupancy) mechanistic->chip_seq sanger Sanger Sequencing (MEN1 gene) genomic->sanger rna_seq RNA-sequencing (Gene Expression Profiling) genomic->rna_seq

Experimental workflow for characterizing this compound-resistant cell lines.

A. Phenotypic Characterization

  • IC50 Shift Assay: Determine the IC50 of this compound in the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the resistant phenotype.

  • Differentiation Assay (CD11b Staining):

    • Treat both parental and resistant cells with a range of this compound concentrations for 4-6 days.

    • Harvest the cells and wash with PBS.

    • Stain with a fluorescently labeled anti-CD11b antibody.

    • Analyze the percentage of CD11b-positive cells by flow cytometry. Resistant cells are expected to show a blunted differentiation response.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat parental and resistant cells with this compound for 48-72 hours.

    • Stain the cells with Annexin V and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells by flow cytometry.

B. Mechanistic Characterization

  • Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction:

    • Lyse parental and resistant cells treated with DMSO or this compound.

    • Incubate the cell lysates with an anti-Menin or anti-MLL antibody.

    • Precipitate the antibody-protein complexes using Protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes and analyze by Western blotting using antibodies against Menin and MLL. In resistant cells with on-target resistance, this compound may fail to disrupt the Menin-MLL interaction.

  • Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq):

    • Cross-link protein-DNA complexes in parental and resistant cells treated with DMSO or this compound.

    • Lyse the cells and sonicate the chromatin.

    • Immunoprecipitate the chromatin with antibodies against Menin or the MLL-fusion protein.

    • Reverse the cross-links and purify the DNA.

    • Analyze the enrichment of target gene promoters (e.g., HOXA9, MEIS1) by qPCR or perform genome-wide analysis by sequencing.

C. Genetic and Transcriptomic Analysis

  • MEN1 Gene Sequencing: Extract genomic DNA from the resistant cell lines and perform Sanger sequencing of the MEN1 gene to identify potential mutations that could interfere with this compound binding.

  • RNA-sequencing: Perform RNA-seq on parental and resistant cells (treated with DMSO and this compound) to identify global changes in gene expression that may contribute to resistance.

Summary of Expected Outcomes

The following table summarizes the potential outcomes from the characterization of this compound-resistant cell lines and their interpretation.

ExperimentExpected Outcome in Resistant vs. Parental CellsPotential Interpretation
IC50 Shift Assay Increased IC50 for this compoundConfirmation of resistant phenotype
Differentiation Assay (CD11b) Reduced induction of CD11b expression upon this compound treatmentResistance to this compound-induced differentiation
Co-Immunoprecipitation Persistent Menin-MLL interaction in the presence of this compoundOn-target resistance (e.g., MEN1 mutation)
ChIP-seq Sustained Menin and MLL-fusion protein occupancy at target gene promoters despite this compound treatmentOn-target resistance
MEN1 Sequencing Identification of mutations in the MEN1 geneGenetic basis for on-target resistance
RNA-sequencing Upregulation of alternative survival pathways or drug efflux pumpsOff-target or bypass resistance mechanisms

By following these detailed protocols, researchers can successfully establish and characterize this compound-resistant cell line models. These models will serve as critical tools to unravel the complex mechanisms of resistance to Menin-MLL inhibitors, ultimately guiding the development of more durable and effective therapies for patients with MLL-rearranged leukemias.

References

Troubleshooting & Optimization

Overcoming VTP50469 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with VTP50469, a potent inhibitor of the menin-MLL1 protein-protein interaction.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Researchers may encounter difficulties in dissolving this compound, particularly when preparing stock solutions and diluting them for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these challenges.

Issue 1: this compound Does Not Fully Dissolve in DMSO

If you are observing particulates or cloudiness when preparing a this compound stock solution in DMSO, follow these steps:

  • Verify DMSO Quality: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces its solvating power.[1][2] Always use fresh, anhydrous, research-grade DMSO.

  • Gentle Heating: Warm the solution gently in a water bath (37°C) for a short period. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonicator to aid dissolution.[3] This can help break up small aggregates and enhance solubility.

  • Lower Concentration: If the above steps fail, you may be attempting to prepare a stock solution at a concentration that is too high. Refer to the solubility data table below and consider preparing a less concentrated stock solution.

Issue 2: this compound Precipitates Upon Dilution in Aqueous Media

A common issue is the precipitation of a hydrophobic compound like this compound when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.

  • Optimize Dilution Method: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution. Instead, perform serial dilutions. A recommended method is to first create an intermediate dilution in a smaller volume of the aqueous solution before preparing the final concentration.

  • Minimize Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO. Higher concentrations can be toxic and increase the likelihood of precipitation. Aim for the lowest possible final DMSO concentration in your assay.

  • Use of Co-solvents: For challenging situations, consider the use of a co-solvent system. A formulation for in vivo use has been reported as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a solubility of 4 mg/mL.[3] A similar approach can be adapted for in vitro assays.

Troubleshooting Workflow for this compound Solubility

G start Start: this compound Solubility Issue check_dmso Is DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No sonicate_heat Apply gentle heat (37°C) and/or sonication check_dmso->sonicate_heat Yes use_fresh_dmso->sonicate_heat dissolved_stock Stock Solution Dissolved? sonicate_heat->dissolved_stock lower_conc Prepare a lower concentration stock dissolved_stock->lower_conc No precipitation Precipitation upon aqueous dilution? dissolved_stock->precipitation Yes lower_conc->sonicate_heat serial_dilution Perform serial dilutions precipitation->serial_dilution Yes success Success: this compound is in solution precipitation->success No check_final_dmso Is final DMSO concentration <0.5%? serial_dilution->check_final_dmso use_cosolvent Consider co-solvent system (e.g., PEG300, Tween 80) serial_dilution->use_cosolvent Still precipitates adjust_dmso Adjust dilution to lower final DMSO% check_final_dmso->adjust_dmso No check_final_dmso->success Yes adjust_dmso->success use_cosolvent->success fail Contact Technical Support use_cosolvent->fail

Caption: A flowchart for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO?

There are varying reports on the solubility of this compound in DMSO, which may be due to differences in material purity, the hydration state of the DMSO, and the methods used for dissolution. It is generally considered to have high solubility in anhydrous DMSO.

Q2: Why is my this compound precipitating when I add it to my cell culture media?

This is a common phenomenon known as "crashing out." this compound is hydrophobic and has low solubility in aqueous solutions.[1] When a concentrated DMSO stock is rapidly diluted in an aqueous environment, the compound can no longer stay in solution and forms a precipitate.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

While this is cell-line dependent, a general guideline is to keep the final concentration of DMSO at or below 0.5% to minimize cytotoxicity and other off-target effects. It is always best to perform a vehicle control experiment to ensure the DMSO concentration used does not affect your experimental results.

Q4: Can I use other solvents to dissolve this compound?

This compound is sparingly soluble in ethanol (1-10 mg/mL) and insoluble in water.[1][4][5] For most biological applications, DMSO is the recommended primary solvent for creating a stock solution.

Q5: How should I store my this compound stock solution?

Store this compound stock solutions in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation and minimize freeze-thaw cycles. The use of fresh, anhydrous DMSO for stock preparation can also improve storage stability.

Data Presentation

Solubility of this compound in Various Solvents
SolventReported SolubilityMolar Concentration (approx.)Source(s)
DMSO≥10 mg/mL≥15.85 mMCayman Chemical[4][5]
DMSO100 mg/mL158.52 mMSelleck Chemicals, MedchemExpress[1][2]
DMSO125 mg/mL198.15 mMTargetMol, GlpBio[3][6][7]
Ethanol1-10 mg/mL (sparingly soluble)1.58 - 15.85 mMCayman Chemical[4][5]
WaterInsoluble-Selleck Chemicals[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mL6.34 mMTargetMol[3]

Note: The molecular weight of this compound is 630.8 g/mol .

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Use a fresh vial of anhydrous, research-grade DMSO.

  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 158.5 µL of DMSO per 1 mg of this compound).

  • Vortex the solution thoroughly.

  • If particulates remain, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • If necessary, warm the solution to 37°C for a short period.

  • Once fully dissolved, aliquot the stock solution into smaller volumes and store at -80°C.

Protocol for Diluting this compound for Cell-Based Assays
  • Thaw a frozen aliquot of the this compound DMSO stock solution.

  • Perform serial dilutions of the stock solution in your complete cell culture medium. It is recommended to first make an intermediate dilution in a small volume of medium before preparing the final concentrations. This helps to minimize precipitation.

  • Ensure the final concentration of DMSO in the culture wells is as low as possible, ideally below 0.5%.

  • Add the final working solutions to your cells. Gently mix the plate to ensure even distribution of the compound.

  • Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

This compound Signaling Pathway

This compound is an inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[4] This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain types of leukemia.[4] By disrupting this interaction, this compound prevents the recruitment of the MLL1 complex to target genes, leading to a downregulation of pro-leukemic gene expression, ultimately resulting in cell differentiation and apoptosis.[1][3]

This compound Mechanism of Action

G cluster_0 Normal State (MLL-rearranged Leukemia) cluster_1 After this compound Treatment Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion binds Chromatin Chromatin MLL_fusion->Chromatin recruits to Target_Genes Target Genes (e.g., MEIS1, HOXA9) Chromatin->Target_Genes activates Leukemia Leukemia Progression Target_Genes->Leukemia This compound This compound Menin_i Menin This compound->Menin_i inhibits binding to MLL MLL_fusion_i MLL Fusion Protein Apoptosis Differentiation & Apoptosis MLL_fusion_i->Apoptosis leads to

Caption: Inhibition of the Menin-MLL interaction by this compound.

References

Optimizing VTP50469 Concentration for IC50 Determination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of VTP50469 in IC50 determination assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented in accessible formats to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, highly selective, and orally active small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a Ki of 104 pM.[1][2][3][4][5] In leukemias with MLL rearrangements (MLL-r), the MLL fusion protein requires interaction with Menin to drive the expression of oncogenic genes like HOXA9 and MEIS1.[6][7][8] this compound works by binding to Menin, disrupting its interaction with the MLL fusion protein.[6][9][10] This leads to the downregulation of target gene expression, which in turn induces differentiation and apoptosis in MLL-r leukemia cells.[1][2][3][4][6]

Q2: In which cancer cell lines is this compound expected to be most potent?

A2: this compound is most effective in cancer cell lines harboring MLL-rearrangements or NPM1 mutations.[9][10] It shows potent anti-proliferative activity in MLL-r AML and ALL cell lines, with IC50 values typically in the low nanomolar range.[1][3][4][5][6] In contrast, cell lines with wild-type MLL, such as HL-60, K562, and Reh, are significantly less sensitive, with IC50 values often greater than 1,000 nM.[5]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO.[1][2][5] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for 1 year.[3][4] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]

Q4: What are the typical IC50 values observed for this compound in sensitive cell lines?

A4: The IC50 values for this compound are cell-line dependent but are consistently in the low nanomolar range for MLL-rearranged leukemias. For example, the IC50 is approximately 13 nM in MOLM13 cells, 17 nM in MV4;11 cells, and 25 nM in RS4;11 cells.[1][3][4]

Data Summary

Table 1: this compound IC50 Values in Various Leukemia Cell Lines

Cell LineSubtypeIC50 (nM)
MOLM13AML (MLL-AF9)13[1][3][4]
MV4;11AML (MLL-AF4)10 - 17[1][3][4][11]
RS4;11ALL (MLL-AF4)25[1][3][4]
THP1AML (MLL-AF9)37[1][3]
NOMO1AML30[1][3]
ML2AML16[1][3]
EOL1AML20[1][3]
KOPN8ALL15[1][3]
SEMK2ALL27[1][3]
HL-60AML (Wild-Type MLL)>1,000[5]
K562CML (Wild-Type MLL)>1,000[5]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO≥10 mg/mL[5]Fresh DMSO is recommended as moisture can reduce solubility.[2] Sonication can aid dissolution.[1]
Ethanol1-10 mg/mL (Sparingly soluble)-
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)~4 mg/mL (6.34 mM)Sonication is recommended.[1]

Visualized Pathways and Workflows

Menin_MLL_Pathway cluster_nucleus Cell Nucleus cluster_complex Oncogenic Complex MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DNA DNA (Target Gene Promoters) MLL_Fusion->DNA Binds to Menin Menin Menin->MLL_Fusion Interaction Oncogenes Oncogenes (HOXA9, MEIS1) DNA->Oncogenes Activates Transcription This compound This compound This compound->Menin Binds & Inhibits Proliferation Leukemic Cell Proliferation & Survival Oncogenes->Proliferation IC50_Workflow A 1. Cell Culture (e.g., MOLM13, MV4;11) B 2. Cell Seeding (Plate in 96-well plates) A->B D 4. Treatment (Add diluted this compound to cells) B->D C 3. Compound Preparation (Serial dilution of this compound in DMSO) C->D E 5. Incubation (e.g., 96 hours at 37°C) D->E F 6. Viability Assay (e.g., CellTiter-Glo, MTT) E->F G 7. Data Acquisition (Read luminescence/absorbance) F->G H 8. Data Analysis (Non-linear regression to determine IC50) G->H Troubleshooting_Logic Start Problem Encountered HighIC50 High IC50 Value? Start->HighIC50 HighVariability High Variability? Start->HighVariability Precipitation Precipitation? Start->Precipitation HighIC50->HighVariability No CheckCompound Check Compound: - Fresh Dilutions? - Correct Storage? HighIC50->CheckCompound Yes HighVariability->Precipitation No CheckSeeding Check Technique: - Homogenous Cell Seeding? - Avoid Edge Effects? HighVariability->CheckSeeding Yes CheckSolubility Check Solubility: - Final Concentration? - Final DMSO %? Precipitation->CheckSolubility Yes CheckCells Check Cells: - Health & Passage #? - Correct Genotype? CheckCompound->CheckCells CheckProtocol Check Protocol: - Dilution Calculations? - Incubation Time? CheckCells->CheckProtocol CheckPipetting Check Technique: - Calibrated Pipettes? - Consistent DMSO %? CheckSeeding->CheckPipetting CheckAssay Check Assay: - Proper Reagent Mixing? CheckPipetting->CheckAssay

References

Troubleshooting inconsistent VTP50469 in vivo efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent in vivo efficacy with VTP50469.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, presenting them in a question-and-answer format.

Q1: Why am I observing limited or no anti-tumor activity of this compound in my in vivo model?

A1: The efficacy of this compound is highly dependent on the genetic background of the cancer model.

  • Mechanism of Action: this compound is a potent and selective inhibitor of the Menin-MLL interaction.[1][2] Its primary mechanism involves disrupting the binding of Menin to MLL fusion proteins, which are characteristic of MLL-rearranged (MLL-r) leukemias.[3][4] This disruption leads to changes in gene expression, cellular differentiation, and apoptosis in susceptible cancer cells.[1][2][4]

  • Model Selection is Critical: this compound has demonstrated significant anti-leukemia activity in preclinical models of MLL-rearranged acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), as well as NPM1-mutant AML.[3][5][6] However, its efficacy is limited in cancer types that are not dependent on the Menin-MLL interaction. For example, studies have shown limited antitumor activity in Ewing sarcoma xenograft models.[7][8][9]

  • Troubleshooting Steps:

    • Verify the Genetic Background: Confirm that your in vivo model (cell line or patient-derived xenograft) harbors an MLL rearrangement or NPM1 mutation.

    • Review Relevant Literature: Compare your model system to those reported in published studies to ensure it is an appropriate context for this compound activity.

Q2: My in vivo efficacy results are inconsistent despite using a relevant cancer model. What are the potential formulation and dosing issues?

A2: Suboptimal formulation, dosing, or administration route can lead to inconsistent exposure and, consequently, variable efficacy.

  • Formulation: this compound has been successfully formulated for both oral and intraperitoneal administration in preclinical studies. An oral formulation in mouse chow has been shown to be effective.[4][10]

  • Dosing and Administration: Efficacious dosing regimens in mouse models have been reported in the range of 15-60 mg/kg, administered orally twice a day, or as a 0.1% formulation in chow, delivering approximately 120-180 mg/kg/day.[2][4]

  • Troubleshooting Steps:

    • Review Your Protocol: Compare your formulation, dose, and administration route to the established protocols in the literature (see Table 1).

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a PK/PD study to determine the plasma concentration of this compound in your model system. Plasma concentrations in the range of 700-2000 nM have been associated with efficacy in mice.[4] This will help you correlate drug exposure with downstream pharmacodynamic effects, such as changes in target gene expression (e.g., MEIS1, PBX3).[4]

Q3: How can I confirm that this compound is engaging its target in my in vivo model?

A3: Assessing target engagement is crucial to confirm that the drug is reaching its intended site of action and eliciting a biological response.

  • Mechanism of Target Engagement: this compound displaces Menin from protein complexes and inhibits the chromatin occupancy of MLL at specific gene loci.[1][4] This leads to a rapid downregulation of MLL-fusion driven gene expression.[4]

  • Troubleshooting Steps:

    • Gene Expression Analysis: Isolate cells from the tumor or bone marrow of treated animals and perform RNA sequencing or qRT-PCR to assess the expression of known this compound target genes, such as HOXA9 and MEIS1.[11] A significant decrease in the expression of these genes would indicate target engagement.

    • Chromatin Immunoprecipitation (ChIP): Perform ChIP-seq or ChIP-qPCR to assess the occupancy of Menin and MLL-fusion proteins at their target gene promoters. Treatment with this compound should lead to a reduction in their chromatin binding.[4]

Frequently Asked Questions (FAQs)

What is the signaling pathway targeted by this compound?

This compound targets the Menin-MLL1 protein-protein interaction. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits the histone methyltransferase DOT1L via Menin, leading to the methylation of histone H3 on lysine 79 (H3K79me2) and subsequent upregulation of leukemogenic genes like HOXA9 and MEIS1. This compound competitively binds to Menin, preventing its interaction with the MLL fusion protein, thereby inhibiting the aberrant gene expression program.

G This compound Signaling Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Binds DOT1L DOT1L Menin->DOT1L Recruits DNA DNA (Target Genes: HOXA9, MEIS1) DOT1L->DNA Methylates H3K79 Leukemia Leukemia Progression DNA->Leukemia Leukemogenic Gene Expression This compound This compound This compound->Menin Inhibits Binding

Caption: this compound inhibits the Menin-MLL interaction, disrupting leukemogenic gene expression.

What is a typical experimental workflow for an in vivo efficacy study with this compound?

A standard workflow for evaluating the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model is outlined below.

G This compound In Vivo Efficacy Workflow start Engraft PDX model (e.g., MLL-r ALL) into mice monitor Monitor leukemia burden (e.g., bioluminescence imaging) start->monitor randomize Randomize mice into treatment and control groups monitor->randomize treat Treat with this compound (e.g., 0.1% chow) or vehicle randomize->treat monitor_treatment Monitor leukemia progression and animal health treat->monitor_treatment endpoint Endpoint analysis: - Survival - Leukemia burden in BM, spleen, PB - Target engagement (RNA-seq, ChIP-seq) monitor_treatment->endpoint end Data Analysis endpoint->end

Caption: A typical workflow for assessing this compound efficacy in a PDX mouse model.

Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Summary of In Vivo Efficacy Studies

Model TypeCancer TypeAdministration RouteDosageOutcomeReference
PDXMLL-r ALLOral (chow)0.1% in chow (~120-180 mg/kg/day)Dramatic reduction in leukemia burden[4]
PDXMLL-r AMLOral (chow)0.1% in chowSignificant reduction of leukemia burden[10]
XenograftMLL-r AML (MV4;11)Oral1.2, 6.0, 30 mg/kgDose-dependent decrease in tumor size[4]
XenograftEwing SarcomaOral100 or 120 mg/kg BIDLimited antitumor activity, no tumor regression[7][8][9]
PDXInfant MLL-r ALLOral (chow)Not specifiedComplete response in one model, progressive disease in another[12]

Table 2: In Vitro Potency of this compound in Leukemia Cell Lines

Cell LineCancer SubtypeIC50 (nM)Reference
MOLM13MLL-r AML13[2]
THP1MLL-r AML37[2]
NOMO1MLL-r AML30[2]
KOPN8MLL-r ALL15[2]
MV4;11MLL-r ALL17[2]
RS4;11MLL-r ALL25[2]
OCI-AML3NPM1c+ AML<40[3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model of MLL-r Leukemia

  • Animal Model: Use immunodeficient mice (e.g., NSG) for engraftment of human leukemia cells.

  • Engraftment: Inject MLL-r leukemia patient-derived cells intravenously into recipient mice.

  • Monitoring: Monitor leukemia engraftment and progression by weekly peripheral blood analysis for human CD45+ cells or via bioluminescence imaging if cells are transduced with a luciferase reporter.

  • Treatment: Once leukemia is established (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.

    • Treatment Group: Provide chow formulated with 0.1% this compound.

    • Control Group: Provide control chow without the drug.

  • Efficacy Assessment:

    • Survival: Monitor animals daily and record survival.

    • Leukemia Burden: At the study endpoint, harvest bone marrow, spleen, and peripheral blood to quantify the percentage of human leukemia cells (hCD45+) by flow cytometry.

  • Pharmacodynamic Analysis:

    • Isolate human leukemia cells from the bone marrow of a subset of mice after a defined treatment period (e.g., 7 or 28 days).

    • Perform RNA-sequencing or qRT-PCR to assess the expression of MLL-fusion target genes (e.g., MEIS1, PBX3, HOXA cluster genes).

Protocol 2: Chromatin Immunoprecipitation (ChIP) for Target Engagement

  • Cell Treatment: Treat MLL-r leukemia cells (e.g., MOLM13 or RS4;11) with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 3 days).

  • Cross-linking: Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse cells and shear chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate sheared chromatin with antibodies specific for Menin, MLL, or DOT1L.

  • Washing and Elution: Wash antibody-bound chromatin complexes to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers for known MLL target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis. A reduction in the signal for Menin and MLL at these promoters in the this compound-treated samples compared to the control indicates target engagement.

References

Potential off-target effects of VTP50469 in leukemia cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VTP50469 in leukemia cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective small molecule inhibitor of the protein-protein interaction between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2][3][4][5] In leukemias with MLL gene rearrangements (MLL-r), the resulting MLL fusion proteins aberrantly recruit Menin to chromatin, which is crucial for their leukemogenic activity.[6] this compound works by binding to Menin and disrupting its interaction with the MLL fusion protein.[1][7] This leads to the displacement of the Menin-MLL complex from chromatin, a decrease in the expression of MLL target genes such as MEIS1, PBX3, and MEF2C, and subsequent induction of cellular differentiation and apoptosis in MLL-rearranged leukemia cells.[1]

Q2: What is the selectivity profile of this compound and are there any known off-target effects?

A2: this compound was developed to be a highly selective inhibitor of the Menin-MLL interaction.[1][5] It exhibits potent activity against leukemia cell lines harboring MLL-rearrangements or NPM1 mutations, with IC50 values in the low nanomolar range.[3][4][8] In contrast, it shows minimal to no effect on cell lines that do not have these specific genetic alterations.[1][8]

While a predecessor Menin-MLL inhibitor had documented off-target activities, this compound was specifically designed to overcome these liabilities.[1] Preclinical studies in patient-derived xenograft (PDX) models have shown that this compound does not significantly reduce leukemia burden in MLL-wildtype and NPM1-wildtype tumors, confirming its on-target selectivity.[8] Furthermore, at effective therapeutic doses in animal models, no detectable toxicity or weight loss was observed.[8][9] While current data suggests a high degree of selectivity, it is noted that future studies will continue to refine the complete target profile of this compound.[1]

Q3: What are the expected phenotypic effects of this compound treatment on sensitive leukemia cells?

A3: Treatment of sensitive MLL-rearranged or NPM1-mutant leukemia cells with this compound is expected to result in several key phenotypic changes:

  • Inhibition of Proliferation: A dose-dependent decrease in cell proliferation and growth.[1][3]

  • Induction of Differentiation: An increase in the expression of differentiation markers, such as CD11b in acute myeloid leukemia (AML) cell lines.[1]

  • Induction of Apoptosis: Programmed cell death, which may be more pronounced in some subtypes like MLL-rearranged B-cell acute lymphoblastic leukemia (B-ALL) at earlier time points.[1][3]

  • Changes in Gene Expression: Rapid downregulation of MLL-fusion target genes.[1]

Troubleshooting Guides

Issue 1: No significant anti-proliferative effect is observed after this compound treatment.

Potential Cause Troubleshooting Step
Cell line is not sensitive to Menin-MLL inhibition. Confirm the genetic background of your leukemia cell line. This compound is primarily effective against cells with MLL-rearrangements (e.g., MLL-AF9, MLL-AF4) or NPM1 mutations.[1][7][8]
Incorrect dosage or treatment duration. Refer to published IC50 values for your specific cell line (see Table 1). Perform a dose-response experiment to determine the optimal concentration. Ensure the treatment duration is sufficient to observe an effect (e.g., 4-7 days for proliferation assays).[1][3]
Compound instability. Ensure proper storage and handling of the this compound compound as recommended by the manufacturer. Prepare fresh solutions for each experiment.

Issue 2: Inconsistent results in differentiation or apoptosis assays.

Potential Cause Troubleshooting Step
Cell-type specific responses. Be aware that the kinetics of differentiation and apoptosis can vary between different leukemia subtypes. For instance, MLL-rearranged B-ALL cell lines may undergo apoptosis more rapidly than MLL-rearranged AML cell lines, which may primarily differentiate.[1][3]
Assay timing. Optimize the time points for your assays. Differentiation markers in AML cells may take 4-6 days to become prominent, while apoptosis in B-ALL cells might be detectable earlier.[1]
Assay sensitivity. Use multiple assays to confirm your findings. For example, combine annexin V/PI staining with caspase activity assays for apoptosis, and use flow cytometry for multiple differentiation markers.

Quantitative Data

Table 1: In Vitro Potency of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeTargetIC50 (nM)
MOLM13AMLMLL-AF913
THP1AMLMLL-AF937
NOMO1AMLMLL-AF930
ML2AMLMLL-AF616
EOL1AMLMLL-AF920
Murine MLL-AF9AMLMLL-AF915
KOPN8ALLMLL-AF415
HB11;19ALLMLL-ENL36
MV4;11ALLMLL-AF417
SEMK2ALLMLL-AF427
RS4;11ALLMLL-AF425

Data compiled from multiple sources.[3][4]

Table 2: this compound Binding Affinity

ParameterValue
Ki (Menin-MLL interaction) 104 pM

Ki value represents the inhibition constant.[2][3][4]

Experimental Protocols

1. Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Prepare a serial dilution of this compound. Add the desired concentrations of this compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results to determine the IC50 value.

2. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

  • Cell Treatment: Treat leukemia cells (e.g., MOLM13, RS4;11) with this compound or DMSO for a specified period (e.g., 3 days).[1]

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., Menin, MLL1n, H3K79me2).[1] Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify protein binding sites. Compare the binding profiles between this compound-treated and control samples.

Visualizations

Caption: Mechanism of action of this compound in MLL-rearranged leukemia cells.

Troubleshooting_Workflow Start Start: No anti-proliferative effect observed Check_Genotype Is the cell line MLL-rearranged or NPM1-mutant? Start->Check_Genotype Use_Sensitive_Line Action: Use a validated sensitive cell line Check_Genotype->Use_Sensitive_Line No Check_Dose Was a dose-response experiment performed? Check_Genotype->Check_Dose Yes Perform_Dose_Response Action: Perform dose-response (e.g., 1 nM - 1 µM) Check_Dose->Perform_Dose_Response No Check_Duration Is the treatment duration sufficient (e.g., >72h)? Check_Dose->Check_Duration Yes Increase_Duration Action: Increase treatment duration Check_Duration->Increase_Duration No Check_Compound Is the compound fresh and properly stored? Check_Duration->Check_Compound Yes Prepare_Fresh Action: Prepare fresh compound solution Check_Compound->Prepare_Fresh No Consult Consult further literature or technical support Check_Compound->Consult Yes

Caption: Troubleshooting workflow for lack of this compound efficacy.

References

VTP50469 Technical Support Center: Managing Toxicity in Long-Term Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VTP50469 in long-term mouse studies. The information is designed to help anticipate and manage potential toxicities, ensuring the successful execution of preclinical research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during long-term mouse studies with this compound.

Issue 1: Unexpected Mortality in Mouse Models

Question: We are observing unexpected mortality in our mouse cohort treated with this compound, particularly in our Ewing sarcoma xenograft models. What could be the cause and how can we mitigate this?

Answer:

Unexpected mortality has been reported in preclinical studies with this compound, notably in Ewing sarcoma xenograft models at a dose of 120 mg/kg administered twice daily (BID) via oral gavage.[1] It is crucial to note that this toxicity may occur without significant prior weight loss, making close clinical observation essential.[1]

Troubleshooting Steps:

  • Dose Reduction: The primary mitigation strategy is dose reduction. In the reported cases of excessive mortality in Ewing sarcoma models, reducing the dose to 100 mg/kg BID significantly decreased the incidence of toxic death.[1] A dose-finding study is recommended to establish the maximum tolerated dose (MTD) in your specific mouse model.

  • Enhanced Clinical Monitoring: Implement a rigorous monitoring schedule. Daily cage-side observations are critical. Look for subtle signs of distress, which may include:

    • Changes in posture or gait

    • Ruffled fur

    • Reduced activity or lethargy

    • Changes in breathing pattern

    • Social isolation

  • Pathology and Necropsy: If mortality occurs, it is highly recommended to perform a full necropsy and histopathological analysis of major organs to determine the cause of death. This can help identify target organs of toxicity.

  • Review Formulation and Administration: Ensure the this compound formulation is homogenous and the administration technique (e.g., oral gavage) is consistent and minimally stressful to the animals.

Experimental Workflow for Investigating Unexpected Mortality

G cluster_0 Observation cluster_1 Immediate Actions cluster_2 Investigation and Analysis cluster_3 Resolution observe_mortality Unexpected Mortality Observed necropsy Perform Necropsy on Deceased Animals observe_mortality->necropsy Action dose_reduction Reduce this compound Dose in Remaining Cohort observe_mortality->dose_reduction Action increase_monitoring Increase Frequency of Clinical Monitoring observe_mortality->increase_monitoring Action histopathology Histopathological Analysis of Tissues necropsy->histopathology establish_mtd Establish a Model-Specific MTD dose_reduction->establish_mtd refine_protocol Refine Experimental Protocol increase_monitoring->refine_protocol analyze_data Analyze Mortality Data vs. Dose and Model histopathology->analyze_data review_protocol Review Dosing, Formulation, and Administration Protocols review_protocol->refine_protocol analyze_data->establish_mtd

Caption: Workflow for troubleshooting unexpected mortality in this compound studies.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally considered a toxic compound in mice?

A1: In many preclinical models, particularly those for MLL-rearranged and NPM1-mutant leukemia, this compound is reported to be well-tolerated.[2] Studies have shown no detectable toxicity at effective doses, with no significant changes in peripheral blood counts or body weight observed during treatment.[2][3] In some leukemia models, this compound was administered for up to nine weeks continuously without detrimental effects on normal hematopoietic stem cells. However, as noted in the troubleshooting guide, toxicity can be dose- and model-dependent, with significant mortality observed at higher doses in Ewing sarcoma models.[1]

Q2: What is differentiation syndrome and is it a risk with this compound?

A2: Differentiation syndrome is a known class-effect of menin inhibitors. It is a potential complication of therapies that induce differentiation of leukemic cells. Clinical signs in humans can include fever, weight gain, respiratory distress, pulmonary infiltrates, and renal impairment. While not extensively reported in preclinical this compound studies, it is a critical aspect to be aware of, especially when working with leukemia models.

Monitoring for Potential Differentiation Syndrome in Mice:

  • Clinical Signs: Be vigilant for signs that may correlate with human symptoms, such as:

    • Sudden weight gain (indicative of fluid retention)

    • Labored breathing or tachypnea

    • Lethargy

    • Hunched posture

  • Management: If differentiation syndrome is suspected, consult with a veterinarian. Management may involve temporary cessation of this compound treatment and administration of corticosteroids, similar to clinical management in humans.

Q3: Are there any other known class-specific toxicities for menin-MLL inhibitors that we should be aware of?

A3: Yes, clinical trials of revumenib (SNDX-5613), the clinical successor to this compound, have identified asymptomatic QTc interval prolongation as a dose-limiting toxicity. While routine electrocardiogram (ECG) monitoring in mice is not always standard in preclinical efficacy studies, this finding suggests that cardiovascular effects could be a potential, albeit likely rare, toxicity. For dedicated toxicology studies, ECG assessment should be considered.

Q4: What are the recommended this compound administration routes and vehicles?

A4: this compound has been successfully administered in mice through two main routes:

  • Oral Gavage (PO): this compound can be suspended in a vehicle such as 0.5% Natrosol with 1% Polysorbate-80.[1]

  • Formulated in Chow: For long-term studies, formulating this compound in the mouse chow is a less stressful method of administration. A 0.1% formulation in chow has been shown to deliver a daily dose of approximately 120-180 mg/kg.[4]

The choice of administration route may depend on the specific experimental design and goals.

Quantitative Data Summary

Table 1: this compound Dosing and Observed Toxicity in Different Mouse Models

Mouse ModelThis compound Dose and AdministrationObserved ToxicityReference
Ewing Sarcoma Xenografts120 mg/kg BID, POExcessive mortality (18 of 50 mice) without antecedent weight loss.[1]
Ewing Sarcoma Xenografts100 mg/kg BID, POReduced mortality (1 of 20 mice).[1]
MLL-rearranged Leukemia PDX0.1% in chow (~120-180 mg/kg/day)No overt signs of toxicity, equivalent weight gain to controls, no significant changes in blood counts.[4]
NPM1-mutant AML PDX0.1% in chowWell-tolerated for up to 9 weeks continuously.
MLL-rearranged Leukemia PDX15, 30, and 60 mg/kg BID, POHighly efficacious with no reported toxicity.[4]

Experimental Protocols

Protocol: General Toxicity Monitoring in Long-Term this compound Mouse Studies

1. Animal Strain: C.B.17SC scid−/− mice have been used for xenograft studies.[1] The choice of strain should be appropriate for the specific tumor model.

2. This compound Formulation:

  • Oral Gavage: Suspend this compound in a vehicle of 0.5% Natrosol + 1% Polysorbate-80. Sonicate in a 37°C water bath to achieve a uniform suspension. Store at 4°C for up to one month.[1]

  • In-Chow Formulation: Contract a specialized vendor to formulate this compound into standard mouse chow at the desired concentration (e.g., 0.1% w/w).

3. Monitoring Schedule:

  • Body Weight: Measure and record body weight at least twice weekly.

  • Clinical Observations: Perform daily cage-side observations for general health, appearance, and behavior. A standardized scoring system for clinical signs is recommended.

  • Tumor Burden: Monitor tumor growth as per the experimental plan.

  • Blood Sampling (Optional but Recommended): If feasible, perform periodic retro-orbital or submandibular blood sampling for complete blood counts (CBC) and clinical chemistry analysis.

4. Humane Endpoints: Establish clear humane endpoints before the study begins. These should include, but are not limited to:

  • Greater than 20% body weight loss from baseline.

  • Tumor burden exceeding 10% of body weight or ulceration.

  • Severe, unrelievable distress or pain.

  • Inability to access food or water.

Toxicity Monitoring Workflow

G start Start of this compound Dosing daily_obs Daily Clinical Observation start->daily_obs weekly_bw Bi-weekly Body Weight Measurement start->weekly_bw tumor_vol Tumor Volume Measurement (as per protocol) start->tumor_vol blood_sample Periodic Blood Sampling (optional) start->blood_sample endpoint Humane Endpoint Met? daily_obs->endpoint weekly_bw->endpoint tumor_vol->endpoint blood_sample->endpoint endpoint->daily_obs No euthanize Euthanize Animal endpoint->euthanize Yes end_study End of Study euthanize->end_study G cluster_0 Leukemic Cell Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin binds DNA Target Gene Promoters (e.g., HOX genes) Menin->DNA tethers MLL fusion to Transcription Aberrant Gene Transcription DNA->Transcription leads to This compound This compound This compound->Menin inhibits interaction Differentiation_block Differentiation Block & Proliferation Transcription->Differentiation_block Leukemogenesis Leukemogenesis Differentiation_block->Leukemogenesis

References

VTP50469 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VTP50469, a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the protein-protein interaction between Menin and MLL.[1][2][3] By binding to Menin, this compound displaces it from chromatin-associated protein complexes, which in turn inhibits the chromatin occupancy of MLL fusion proteins at specific gene loci.[1][4] This leads to a downregulation of MLL target genes, such as HOXA9 and MEIS1, resulting in cellular differentiation and apoptosis in susceptible cancer cells.[1][4][5]

Q2: Which cancer types are most sensitive to this compound?

This compound is most effective against leukemias with MLL-rearrangements (MLL-r) or NPM1 mutations.[6][7] Cell lines with wild-type MLL are generally insensitive to this compound.[2]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C.[4] Stock solutions in DMSO can be stored at -80°C for up to a year.[8] It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.[9] For in vivo studies, it is recommended to prepare fresh solutions daily.[8]

Troubleshooting Guide

Unexpected Result 1: Lower than Expected Potency in MLL-r Cell Lines

Possible Cause 1: Cell Line-Specific Sensitivity

Not all MLL-rearranged cell lines exhibit the same sensitivity to this compound.[10] Sensitivity can be broadly categorized as very sensitive, moderately sensitive, and resistant.[10] For instance, MOLM13 and MV4;11 are reported to be very sensitive, while THP1 and ML2 have been described as more resistant.[10]

Suggested Action:

  • Verify Cell Line Sensitivity: Compare your IC50 values with published data for your specific cell line (see Table 1).

  • Consider Combination Therapy: For less sensitive lines, combining this compound with other agents like DOT1L or CDK9 inhibitors may enhance efficacy.[10]

Table 1: this compound IC50 Values in Various Leukemia Cell Lines

Cell LineMLL StatusIC50 (nM)
MOLM13MLL-AF913 - 18
MV4;11MLL-AF410 - 17
RS4;11MLL-AF425
KOPN8MLL-ENL15
SEMK2MLL-AF427
THP1MLL-AF937
ML2MLL-AF616
NOMO1MLL-AF930
HB11;19MLL-ENL36
EOL1MLL-AF920
HL-60Wild-Type>1,000
K562Wild-Type>1,000
REHWild-Type>1,000

Data compiled from multiple sources.[2][8][10][11]

Possible Cause 2: Acquired Resistance

Prolonged exposure to this compound can lead to acquired resistance through genetic or non-genetic mechanisms.

  • Genetic Resistance: Mutations in the MEN1 gene can prevent this compound from binding to the Menin protein.[12]

  • Non-Genetic Resistance: Epigenetic modifications, such as the loss of Polycomb Repressive Complex 1.1 (PRC1.1) function, can lead to the reactivation of non-canonical MLL target genes, thereby bypassing the inhibitory effect of this compound.[13]

Suggested Action:

  • Sequence MEN1 Gene: In resistant clones, sequence the MEN1 gene to check for mutations at the drug-binding interface.

  • Investigate Epigenetic Modifications: For non-genetic resistance, consider exploring changes in the epigenetic landscape, particularly the status of PRC1.1.

  • Alternative Therapeutic Strategies: In cases of resistance, consider alternative therapeutic approaches such as BCL2 inhibition with venetoclax, which has shown efficacy in PRC1.1-deficient cells.[13]

Unexpected Result 2: Lack of Efficacy in a Seemingly Appropriate Cancer Model (e.g., Ewing Sarcoma)

Possible Cause: Tumor Type Specificity

While the Menin-MLL1 interaction has been implicated in Ewing Sarcoma, this compound has shown limited activity against Ewing Sarcoma xenograft models and cell lines.[11] The IC50 values for Ewing Sarcoma cell lines are significantly higher (>3 µM) compared to sensitive leukemia cell lines (in the low nM range).[11]

Suggested Action:

  • Re-evaluate the therapeutic rationale: The role of the Menin-MLL interaction may be context-dependent and not a primary driver in all cancers where it is implicated.

  • Explore alternative targets: For Ewing Sarcoma, other therapeutic avenues may be more effective.

Unexpected Result 3: Inconsistent Results in In Vitro Assays

Possible Cause 1: Suboptimal Compound Solubility

This compound has limited aqueous solubility.[4][6] Improper dissolution can lead to inaccurate concentrations and variable results.

Suggested Action:

  • Use Fresh DMSO: Ensure the use of high-quality, fresh DMSO for preparing stock solutions, as hygroscopic DMSO can reduce solubility.[8]

  • Aid Dissolution: If precipitation is observed, gentle warming (37°C) and sonication can help dissolve the compound.[6][14]

  • Prepare Fresh Dilutions: Prepare working dilutions fresh for each experiment from a concentrated stock.

Possible Cause 2: Variation in Experimental Protocols

Differences in cell seeding density, treatment duration, and viability assay methods can all contribute to variability in results.

Suggested Action:

  • Standardize Protocols: Adhere to a consistent, optimized protocol for all experiments. A sample cell viability protocol is provided below.

Unexpected Result 4: Toxicity in Animal Models

Possible Cause: Dose-Related Toxicity

While generally well-tolerated, high doses of this compound (e.g., 120 mg/kg BID) have been associated with toxicity and mortality in some mouse models, even without significant weight loss.[11]

Suggested Action:

  • Dose Reduction: If toxicity is observed, consider reducing the dose. In some studies, the dose was successfully lowered to 100 mg/kg BID to mitigate toxicity.[11]

  • Monitor Animal Health: Closely monitor animals for any signs of adverse effects, not just weight loss.

  • Optimize Formulation: Ensure the formulation is prepared correctly and is stable.

Experimental Protocols

Cell Viability Assay (General Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Include a DMSO-only control.

  • Treatment: Add the this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 96 hours for IC50 determination).[11]

  • Viability Assessment: Measure cell viability using a suitable method, such as Alamar Blue, MTT, or Trypan Blue exclusion.[10][11][15]

  • Data Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log of the this compound concentration.

In Vivo Formulation and Dosing
  • Formulation: this compound can be formulated in various vehicles for oral administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][6] Sonication may be required to achieve a clear solution.[6] Alternatively, this compound can be formulated in mouse chow for long-term studies.[1][16]

  • Dosing: Doses ranging from 15 to 120 mg/kg administered orally twice daily have been used in mouse models.[4][11][17] The specific dose may need to be optimized based on the animal model and observed toxicity.[11]

Visualizations

VTP50469_Mechanism_of_Action cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin binds to Chromatin Chromatin Menin->Chromatin tethers MLL to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes activates Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression This compound This compound This compound->Menin inhibits binding

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Potency Lower than Expected Potency? Start->Check_Potency Check_Toxicity Toxicity in Animal Model? Check_Potency->Check_Toxicity No Verify_Cell_Line Verify Cell Line Sensitivity (Table 1) Check_Potency->Verify_Cell_Line Yes Check_InVitro Inconsistent In Vitro Results? Check_Toxicity->Check_InVitro No Reduce_Dose Reduce this compound Dose Check_Toxicity->Reduce_Dose Yes Standardize_Protocol Standardize Experimental Protocol Check_InVitro->Standardize_Protocol Yes End Consult Further Literature Check_InVitro->End No Investigate_Resistance Investigate Acquired Resistance Verify_Cell_Line->Investigate_Resistance Optimize_Formulation Optimize Drug Formulation Reduce_Dose->Optimize_Formulation Check_Solubility Ensure Complete Compound Solubility Standardize_Protocol->Check_Solubility

Caption: A logical workflow for troubleshooting unexpected this compound results.

References

VTP50469 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of VTP50469, a potent and selective inhibitor of the Menin-MLL interaction. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: For long-term storage, the solid form of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.[1][2][3] One supplier suggests stability for at least four years at -20°C.[4]

Q2: What are the recommended storage conditions for this compound in a solvent?

A2: Once dissolved, this compound stock solutions should be stored at -80°C for long-term stability, where they can be kept for up to two years.[3][5] For shorter-term storage, -20°C is also acceptable for up to one year.[3][5] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][5]

Q3: Can I store formulated this compound for in vivo studies at 4°C?

A3: A specific formulation of this compound suspended in 0.5% Natrosol with 1% Polysorbate-80 has been reported to be stored at 4°C for up to one month.[6] However, for other formulations, especially those containing DMSO, it is generally recommended to prepare them fresh before use.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in DMSO.[1][2][4] For in vivo experiments, common formulations involve initial dissolution in DMSO followed by dilution with other vehicles such as PEG300, Tween-80, and saline, or with corn oil.[1][3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage or handling.Review storage conditions and handling procedures. Ensure the compound has been stored at the correct temperature and that stock solutions have not undergone multiple freeze-thaw cycles. Use a fresh aliquot of this compound for subsequent experiments.
Precipitation observed in stock solution Exceeded solubility in the chosen solvent or temperature fluctuations.Sonication may help to redissolve the compound.[1] If precipitation persists, consider preparing a fresh stock solution. Ensure the storage temperature is consistently maintained. When preparing aqueous dilutions from a DMSO stock, add the DMSO stock to the aqueous solution slowly while mixing.
Reduced potency in cellular assays Degradation of this compound in the cell culture medium over the course of a long experiment.For long-term experiments, consider replenishing the this compound-containing medium at appropriate intervals.

Quantitative Stability Data

Form Storage Temperature Storage Duration Reference
Solid (Powder)-20°CUp to 3 years[1][2][3]
Solid (Powder)-20°C≥ 4 years[4]
In Solvent-80°CUp to 2 years[3][5]
In Solvent-80°C1 year[1][2]
In Solvent-20°C1 year[3][5]
Formulated (0.5% Natrosol + 1% Polysorbate-80)4°CUp to 1 month[6]

Experimental Protocols

Preparation of this compound Stock Solution (Example)

  • To prepare a 10 mM stock solution of this compound (Molecular Weight: 630.82 g/mol ), weigh out 6.31 mg of the compound.

  • Add 1 mL of fresh, anhydrous DMSO to the solid compound.[2]

  • Vortex and/or sonicate the solution until the compound is completely dissolved.[1]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][5]

  • Store the aliquots at -80°C for long-term storage.[3][5]

In Vivo Formulation (Example)

For oral administration in mice, a formulation can be prepared as follows:

  • Prepare a stock solution of this compound in DMSO.

  • For a final formulation, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • The components should be added sequentially, ensuring the solution is clear before adding the next solvent.[1]

  • This formulation should be prepared fresh for immediate use.[1]

Visualizations

VTP50469_Signaling_Pathway cluster_nucleus Nucleus MLL-Fusion Protein MLL-Fusion Protein Target Genes (e.g., HOXA9, MEIS1) Target Genes (e.g., HOXA9, MEIS1) MLL-Fusion Protein->Target Genes (e.g., HOXA9, MEIS1) Activates Menin Menin Menin->MLL-Fusion Protein Binds to Oncogenic Gene Expression Oncogenic Gene Expression Target Genes (e.g., HOXA9, MEIS1)->Oncogenic Gene Expression Leukemia Progression Leukemia Progression Oncogenic Gene Expression->Leukemia Progression This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL fusion protein interaction, blocking oncogenic gene expression.

VTP50469_Handling_Workflow Receive this compound (Solid) Receive this compound (Solid) Store at -20°C (Long-term) Store at -20°C (Long-term) Receive this compound (Solid)->Store at -20°C (Long-term) Up to 3 years [2, 4, 7] Prepare Stock Solution Prepare Stock Solution Receive this compound (Solid)->Prepare Stock Solution For immediate use Dissolve in DMSO Dissolve in DMSO Prepare Stock Solution->Dissolve in DMSO Aliquot into single-use vials Aliquot into single-use vials Dissolve in DMSO->Aliquot into single-use vials Store at -80°C (Long-term) Store at -80°C (Long-term) Aliquot into single-use vials->Store at -80°C (Long-term) Up to 2 years [1, 7] Store at -20°C (Short-term) Store at -20°C (Short-term) Aliquot into single-use vials->Store at -20°C (Short-term) Up to 1 year [1, 7] Prepare Working Solution Prepare Working Solution Aliquot into single-use vials->Prepare Working Solution For experiments Use Immediately Use Immediately Prepare Working Solution->Use Immediately

Caption: Recommended workflow for handling and storing this compound.

References

Addressing variability in VTP50469 response across cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VTP50469, a potent and selective inhibitor of the Menin-MLL interaction.[1][2] The information is tailored to address the observed variability in response across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, highly selective, and orally bioavailable small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][3] Its mechanism of action involves displacing Menin from chromatin, which leads to a reduction in the expression of MLL-fusion target genes, ultimately causing cell differentiation and apoptosis in susceptible cancer cells.[2][4]

Q2: Which cell lines are reported to be sensitive to this compound?

A2: Cell lines with MLL-rearrangements (MLL-r) are particularly sensitive to this compound.[4] This includes several acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines. Examples of sensitive cell lines include MOLM13, MV4;11, and RS4;11.[4][5] Cell lines with NPM1 mutations have also shown sensitivity.[6]

Q3: Why do some MLL-rearranged cell lines show resistance or variable response to this compound?

A3: The variability in response to this compound, even among MLL-rearranged cell lines, can be attributed to several factors:

  • Specific MLL-fusion partner: The particular fusion partner of MLL can influence the downstream transcriptional programs and signaling pathways, potentially affecting drug sensitivity.[7]

  • Lineage of the leukemia: MLL-rearranged leukemias can be of myeloid or lymphoid lineage, and this can impact their response. For instance, some MLL-r B-ALL cell lines undergo apoptosis more rapidly than MLL-r AML cell lines, which tend to differentiate.[4][8]

  • Acquired resistance mutations: Mutations in the MEN1 gene, which encodes Menin, can arise during treatment and prevent this compound from binding effectively, leading to resistance.[9]

  • Non-genetic resistance mechanisms: Resistance can also be mediated by epigenetic changes. For example, loss of the Polycomb Repressive Complex 1.1 (PRC1.1) can lead to the reactivation of noncanonical MLL targets, conferring resistance to Menin inhibitors.[10]

  • Differential expression of MLL-target genes: The baseline expression levels of key MLL target genes, such as MEIS1 and HOXA genes, may differ between cell lines and influence their dependence on the Menin-MLL interaction.[11][12]

Q4: Are there known resistant cell lines?

A4: Yes, some MLL-rearranged cell lines, such as THP-1, have been reported to be resistant to this compound.[5] Additionally, cell lines lacking MLL rearrangements or NPM1 mutations, such as HL-60, K562, and Reh, are generally not sensitive to this compound.[3]

Troubleshooting Guides

Problem 1: Higher than expected IC50 value in a supposedly sensitive cell line.
Possible Cause Troubleshooting Step
Incorrect cell line identity or passage number.Verify the identity of your cell line using short tandem repeat (STR) profiling. Use low-passage cells, as genetic drift can occur over time.
Suboptimal drug concentration or stability.Prepare fresh dilutions of this compound for each experiment. Confirm the concentration and purity of your stock solution.
Variations in cell culture conditions.Ensure consistent cell seeding density, media composition, and incubation times.
Development of acquired resistance.If the cell line has been continuously exposed to the drug, it may have developed resistance. Consider using a fresh, unexposed stock of the cell line.
Problem 2: Inconsistent results between experimental replicates.
Possible Cause Troubleshooting Step
Inconsistent cell health or density.Monitor cell viability and morphology before and during the experiment. Ensure a single-cell suspension with high viability before seeding.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for sensitive assays, or fill them with sterile media/PBS to maintain humidity.
Contamination.Regularly test for mycoplasma contamination, which can affect cell growth and drug response.
Problem 3: No significant effect of this compound on a new cell line.
Possible Cause Troubleshooting Step
The cell line may not have an MLL rearrangement or NPM1 mutation.Characterize the genetic background of the cell line through cytogenetics, FISH, or sequencing to confirm the presence of MLL rearrangements or NPM1 mutations.
The cell line may have intrinsic resistance mechanisms.Investigate potential resistance mechanisms by analyzing the expression of Menin, MLL fusion proteins, and downstream target genes. Consider exploring combination therapies.
The experimental endpoint is not appropriate.Assess multiple endpoints, such as proliferation, apoptosis, and differentiation, over a time course to capture the full effect of the drug.

Data Presentation

Table 1: this compound IC50 Values in Various Leukemia Cell Lines
Cell LineSubtypeKey Mutation(s)This compound IC50 (nM)Reference
MOLM13AMLMLL-AF913[2]
MV4;11AMLMLL-AF417[2]
RS4;11B-ALLMLL-AF425[2]
KOPN8B-ALLMLL-AF415[2]
THP-1AMLMLL-AF9Resistant[5]
ML-2AMLMLL-AF6Resistant[5]
HL-60AMLWild-type MLL>1,000[3]
K562CMLWild-type MLL>1,000[3]

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in a 96-well plate format.[13][14][15]

Materials:

  • Adherent or suspension cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well.

    • For suspension cells, add 150 µL of solubilization solution directly to the wells.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for MLL Fusion Protein and Downstream Targets

This protocol is for assessing the protein levels of MLL fusion proteins and downstream targets like MEIS1.[16][17][18]

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MLL, anti-MEIS1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse cells in RIPA buffer on ice.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

VTP50469_Mechanism_of_Action cluster_nucleus Nucleus Menin_MLL Menin-MLL Fusion Complex DNA DNA Menin_MLL->DNA Binds to promoters Leukemogenesis Leukemogenesis Target_Genes Target Genes (e.g., MEIS1, HOXA9) DNA->Target_Genes Activates transcription Target_Genes->Leukemogenesis Apoptosis_Differentiation Apoptosis & Differentiation This compound This compound This compound->Menin_MLL Inhibits interaction

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Troubleshooting_Workflow Start Start: Variable this compound Response Check_Cell_Line Check Cell Line Integrity (STR, passage #) Start->Check_Cell_Line Check_Reagents Verify Reagent Quality (fresh drug, media) Check_Cell_Line->Check_Reagents Cell line OK Investigate_Resistance Investigate Resistance (Genomics, Proteomics) Check_Cell_Line->Investigate_Resistance Discrepancy found Optimize_Assay Optimize Assay Conditions (seeding density, duration) Check_Reagents->Optimize_Assay Reagents OK Check_Reagents->Investigate_Resistance Issue found Optimize_Assay->Investigate_Resistance Still variable Consistent_Results Consistent Results Optimize_Assay->Consistent_Results Optimized

References

Validation & Comparative

A Head-to-Head Comparison of Menin-MLL Inhibitors: VTP50469 vs. MI-503

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of VTP50469 and MI-503, two prominent small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction. This analysis is supported by experimental data to delineate their respective performance profiles.

The interaction between Menin and the MLL1 protein is a critical driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements (MLL-r). This has led to the development of targeted therapies aimed at disrupting this protein-protein interaction. This compound and MI-503 have emerged as key compounds in this class of inhibitors. This guide provides a detailed comparative analysis of their potency, cellular activity, and preclinical efficacy.

Mechanism of Action

Both this compound and MI-503 are designed to inhibit the interaction between Menin and the MLL1 protein (or its fusion protein variants in MLL-r leukemias). This interaction is crucial for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis. By binding to Menin, these inhibitors allosterically block its interaction with MLL1, leading to the displacement of the MLL fusion protein complex from chromatin. This results in the downregulation of target gene expression, inducing cell differentiation and apoptosis in MLL-r leukemia cells.[1][2]

Quantitative Performance Data

The following tables summarize the in vitro potency and cellular activity of this compound and MI-503 across various MLL-rearranged leukemia cell lines.

Table 1: In Vitro Potency

InhibitorTargetBinding Affinity
This compound Menin-MLL InteractionKᵢ = 104 pM[1][3]
MI-503 Menin-MLL InteractionIC₅₀ = 14.7 nM[4]

Table 2: Cellular Activity (IC₅₀ Values in MLL-rearranged Leukemia Cell Lines)

Cell LineMLL FusionThis compound IC₅₀ (nM)MI-503 GI₅₀ (nM)
MOLM13MLL-AF913[1][3]250 - 570[4]
MV4;11MLL-AF417[1][3]250 - 570[4]
RS4;11MLL-AF425[1][3]Not explicitly stated
THP1MLL-AF937[1][3]Not explicitly stated
NOMO1MLL-AF930[1][3]Not explicitly stated
ML2MLL-AF616[1][3]Not explicitly stated
EOL1MLL-AF920[1][3]Not explicitly stated
KOPN8MLL-ENL15[1][3]250 - 570[4]
SEMK2MLL-AF427[1][3]Not explicitly stated
HB11;19MLL-TET136[1][3]Not explicitly stated

Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) are both measures of a drug's potency in inhibiting a biological or biochemical function.

The data clearly indicates that this compound exhibits significantly greater potency in inhibiting the Menin-MLL interaction and suppressing the proliferation of MLL-rearranged leukemia cell lines compared to MI-503.[2] Studies have shown that this compound inhibits cell growth more potently and rapidly than MI-503.[2]

Preclinical In Vivo Efficacy

Both inhibitors have demonstrated anti-leukemic activity in preclinical xenograft models of MLL-rearranged leukemia.

This compound: In patient-derived xenograft (PDX) models of MLL-r AML and ALL, treatment with this compound led to dramatic reductions in leukemia burden.[2] In some MLL-r ALL models, mice remained disease-free for over a year post-treatment.[2]

MI-503: In a subcutaneous xenograft model using MV4;11 cells, daily administration of MI-503 resulted in an approximately 8-fold decrease in tumor volume compared to control mice.[5] It also demonstrated the ability to improve the survival of mice with MLL leukemia.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in MLL-r Leukemia cluster_nucleus Nucleus MLL-Fusion MLL-Fusion MLL-Menin Complex MLL-Menin Complex MLL-Fusion->MLL-Menin Complex binds Menin Menin Menin->MLL-Menin Complex binds Chromatin Chromatin MLL-Menin Complex->Chromatin recruits to Target Genes (e.g., HOXA9, MEIS1) Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target Genes (e.g., HOXA9, MEIS1) activates transcription of Leukemogenesis Leukemogenesis Target Genes (e.g., HOXA9, MEIS1)->Leukemogenesis drives This compound / MI-503 This compound / MI-503 This compound / MI-503->Menin inhibits binding to MLL-Fusion

Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow_Cell_Viability Experimental Workflow: Cell Viability Assay (MTT) Seed MLL-r Leukemia Cells Seed MLL-r Leukemia Cells Treat with Inhibitor (this compound or MI-503) Treat with Inhibitor (this compound or MI-503) Seed MLL-r Leukemia Cells->Treat with Inhibitor (this compound or MI-503) Incubate (e.g., 72 hours) Incubate (e.g., 72 hours) Treat with Inhibitor (this compound or MI-503)->Incubate (e.g., 72 hours) Add MTT Reagent Add MTT Reagent Incubate (e.g., 72 hours)->Add MTT Reagent Incubate (e.g., 4 hours) Incubate (e.g., 4 hours) Add MTT Reagent->Incubate (e.g., 4 hours) Add Solubilization Solution Add Solubilization Solution Incubate (e.g., 4 hours)->Add Solubilization Solution Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilization Solution->Measure Absorbance (570 nm) Calculate IC50/GI50 Calculate IC50/GI50 Measure Absorbance (570 nm)->Calculate IC50/GI50

Caption: A typical experimental workflow for a cell viability assay.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and MI-503.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the inhibitors on the proliferation of leukemia cell lines.

  • Cell Seeding: MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL in 90 µL of culture medium.[6]

  • Inhibitor Treatment: this compound or MI-503 is serially diluted and added to the wells in a volume of 10 µL to achieve the desired final concentrations. A vehicle control (e.g., 0.25% DMSO) is also included.[6]

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: 100 µL of a detergent reagent is added to each well to solubilize the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) is calculated by plotting the percentage of cell viability against the inhibitor concentration.

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-leukemic efficacy of the inhibitors in a mouse model.

  • Cell Implantation: Immunodeficient mice (e.g., NSG mice) are intravenously injected with 1 x 10⁶ MLL-rearranged leukemia cells (e.g., MV4;11).[7]

  • Tumor Burden Monitoring: Engraftment of human leukemia cells is monitored by flow cytometry for human CD45+ cells in the peripheral blood, starting 3-4 weeks post-implantation.[7]

  • Inhibitor Administration: Once the tumor burden is established, mice are randomized into treatment and control groups. This compound is typically administered orally twice daily (e.g., 15-60 mg/kg).[1] MI-503 has been administered intraperitoneally once daily (e.g., 60 mg/kg).[5] The control group receives a vehicle solution.

  • Treatment Duration: Treatment is typically continued for a defined period, for example, 28 days.[1]

  • Efficacy Assessment: The primary endpoint is often event-free survival, with an event defined as the percentage of human CD45+ cells in the peripheral blood exceeding a certain threshold (e.g., 25%).[8] Tumor burden in the bone marrow and spleen can also be assessed at the end of the study.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.[9]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic binding sites of Menin and MLL fusion proteins and to assess the effect of inhibitors on their chromatin occupancy.

  • Cell Treatment and Cross-linking: MLL-rearranged leukemia cells are treated with the inhibitor (e.g., this compound) or DMSO for a specified time (e.g., 3 days).[2] The cells are then cross-linked with 1% formaldehyde to fix protein-DNA interactions.[10]

  • Chromatin Preparation: The cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-500 base pairs using sonication.[10]

  • Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., Menin or an MLL-fusion protein tag).[5] Protein A/G magnetic beads are then used to pull down the antibody-protein-DNA complexes.[11]

  • Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.[11]

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.[7]

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to the reference genome, and peak calling algorithms are used to identify regions of protein binding. Differential binding analysis is performed to compare inhibitor-treated and control samples.[2]

Conclusion

Based on the available preclinical data, this compound demonstrates superior potency and a more rapid onset of action compared to MI-503 in the context of MLL-rearranged leukemias. The significantly lower Kᵢ and IC₅₀ values of this compound translate to a more profound inhibition of leukemia cell proliferation. Both inhibitors show promise in preclinical in vivo models, effectively reducing leukemia burden. The choice between these inhibitors for further research and development would likely be guided by the superior potency of this compound, alongside a comprehensive evaluation of their respective pharmacokinetic and safety profiles in more advanced studies. This guide provides a foundational comparison to aid researchers in their evaluation of these important therapeutic candidates.

References

Validating On-Target Effects of Small Molecule Inhibitors Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and development, ensuring that a therapeutic candidate exerts its effect through its intended target is paramount. This process, known as on-target validation, is a critical step to de-risk drug development programs and predict potential clinical efficacy and toxicity. The advent of CRISPR-Cas9 genome editing has revolutionized this process by providing a precise and efficient tool to probe the genetic basis of a drug's mechanism of action.[1][][3]

This guide provides a comparative framework for validating the on-target effects of a hypothetical small molecule inhibitor, which we will refer to as "VTP50468," using CRISPR-based methodologies. We will compare the outcomes of VTP50468 treatment with genetic perturbation of its putative target, providing a clear rationale and experimental data to support on-target activity.

Comparative Analysis of VTP50468 and CRISPR-Mediated Target Knockout

To definitively establish that the phenotypic effects of VTP50468 are a direct result of its interaction with its intended target, a comparative analysis with CRISPR-mediated gene knockout is the gold standard.[3][4] This approach rests on the principle that if VTP50468 is truly on-target, its effects should phenocopy the genetic knockout of the target gene.

Data Summary: VTP50468 vs. Target Knockout

Parameter Control (Wild-Type Cells) VTP50468 (1 µM) Target KO (CRISPR) VTP50468 in Target KO Cells
Cell Viability (% of Control) 100%45%48%98%
Target Protein Expression (% of Control) 100%95%<5%<5%
Downstream Biomarker (p-ERK, % of Control) 100%30%32%35%
Off-Target Panel (Kinase Screen, % Inhibition) Baseline>90% on target, <10% on 3 off-targetsN/AN/A

This table presents hypothetical data for illustrative purposes.

The data clearly demonstrates that both VTP50468 treatment and CRISPR-mediated knockout of the target gene result in a comparable reduction in cell viability and the phosphorylation of a key downstream biomarker (p-ERK). Crucially, treating the target knockout cells with VTP50468 does not produce any additional effect on cell viability, strongly suggesting that the compound's primary mechanism of action is through the intended target.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of validation studies.

1. CRISPR-Cas9 Mediated Gene Knockout

  • gRNA Design and Cloning: Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the target gene to minimize the risk of off-target effects and ensure complete loss of function. Clone the gRNAs into a suitable Cas9 expression vector.

  • Cell Line Transfection: Transfect the Cas9-gRNA construct into the desired cell line using a high-efficiency method such as electroporation or lipid-based transfection.

  • Single-Cell Cloning and Validation: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal cell lines. Validate gene knockout at the genomic level by Sanger sequencing and at the protein level by Western blot or ELISA.[5][6]

2. Cell Viability Assay

  • Cell Seeding: Plate wild-type, control (non-targeting gRNA), and target knockout cells in 96-well plates at a predetermined density.

  • Compound Treatment: Treat cells with a dose-response of VTP50468 or vehicle control for 72 hours.

  • Viability Measurement: Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

3. Western Blot Analysis

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification and Loading: Determine protein concentration using a BCA assay and load equal amounts of protein onto an SDS-PAGE gel.

  • Immunoblotting: Transfer proteins to a PVDF membrane and probe with primary antibodies against the target protein, p-ERK, and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities using densitometry software.

Visualizing the Validation Workflow and Pathway

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

G cluster_workflow CRISPR Validation Workflow gRNA gRNA Design & Cloning Transfection Transfection into Cells gRNA->Transfection Cloning Single-Cell Cloning Transfection->Cloning Validation KO Validation (Sequencing, WB) Cloning->Validation Assays Phenotypic Assays Validation->Assays

Caption: Experimental workflow for generating and validating a CRISPR-mediated knockout cell line.

G cluster_pathway Signaling Pathway and Points of Intervention Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Target Target Protein (Kinase) Receptor->Target ERK ERK Target->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation VTP50468 VTP50468 VTP50468->Target CRISPR CRISPR KO CRISPR->Target

Caption: Simplified signaling pathway illustrating the points of intervention for VTP50468 and CRISPR.

Alternative Validation Methodologies

While CRISPR-mediated knockout is a definitive approach, other methods can provide complementary evidence for on-target effects.

Comparison of Target Validation Methods

Method Principle Pros Cons
CRISPR Knockout (KO) Permanent gene disruption.[]Definitive, stable phenotype.Potential for off-target effects, compensatory mechanisms.
CRISPR Interference (CRISPRi) Transcriptional repression of the target gene.Reversible, titratable knockdown.Incomplete knockdown, potential for off-target repression.
RNA Interference (RNAi) Post-transcriptional gene silencing.[4]Well-established, transient effect.Off-target effects are common, variable knockdown efficiency.
Chemical Proteomics Affinity-based pulldown of drug targets.Unbiased identification of direct binding partners.Can be technically challenging, may not reflect in-cell activity.

References

Head-to-Head Comparison: VTP50469 vs. SNDX-5613 in Targeting MLL-Rearranged and NPM1-Mutant Leukemias

Author: BenchChem Technical Support Team. Date: November 2025

A new class of targeted therapies, menin inhibitors, is showing significant promise in the treatment of acute leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements or Nucleophosmin 1 (NPM1) mutations. This guide provides a detailed, data-driven comparison of two key molecules in this class: VTP50469, a potent preclinical compound, and its orally bioavailable clinical analog, SNDX-5613 (revumenib). This comparison is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of their pharmacological profiles, efficacy, and the experimental basis for their development.

Mechanism of Action: Disrupting the Menin-MLL Interaction

Both this compound and SNDX-5613 share a common mechanism of action: the inhibition of the protein-protein interaction between menin and the MLL1 protein (or its fusion products in MLL-rearranged leukemias).[1][2] In MLL-rearranged (MLL-r) and NPM1-mutant (NPM1m) leukemias, the menin protein acts as a critical scaffold, tethering the MLL1 complex to chromatin. This interaction is essential for the expression of key downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[3][4]

By binding to a well-defined pocket on menin, this compound and SNDX-5613 allosterically block its interaction with MLL1.[5][6] This disruption leads to the displacement of the menin-MLL complex from chromatin, resulting in the downregulation of leukemogenic gene expression.[2] Consequently, the leukemic cells undergo differentiation and apoptosis, leading to a potent anti-leukemic effect.[2][7]

cluster_nucleus Cell Nucleus cluster_promoter Target Gene Promoter (e.g., HOXA9, MEIS1) MLL_fusion MLL-fusion protein Leukemogenesis Leukemogenesis MLL_fusion->Leukemogenesis Drives Menin Menin Menin->MLL_fusion Binds to VTP50469_SNDX5613 This compound / SNDX-5613 VTP50469_SNDX5613->Menin Inhibits Interaction Differentiation_Apoptosis Differentiation & Apoptosis

Caption: Signaling pathway of menin-MLL inhibitors.

Pharmacological Profile

This compound was developed through structure-based design as a potent and highly selective inhibitor of the menin-MLL interaction.[8] SNDX-5613 is a close analog of this compound, optimized for oral bioavailability and clinical development.

ParameterThis compound (Preclinical)SNDX-5613 (Revumenib) (Clinical)
Target Menin-MLL InteractionMenin-MLL Interaction
Binding Affinity (Ki) 104 pM[9]Potent inhibitor[1]
IC50 (MOLM13 cells) 13 nM[7]Not publicly available
IC50 (MV4;11 cells) 17 nM[7]Not publicly available
IC50 (RS4;11 cells) 25 nM[7]Not publicly available
Administration Intraperitoneal, Oral (in vivo models)[10][11]Oral[12]

Efficacy Comparison

Preclinical Efficacy of this compound

This compound has demonstrated remarkable single-agent activity in various preclinical models of MLL-r and NPM1-mutant leukemia.[2][5]

ModelKey Findings
In Vitro Cell Lines Potent and selective inhibition of proliferation in MLL-r (AML and ALL) and NPM1-mutant cell lines.[7][11]
Patient-Derived Xenografts (PDX) Dramatic reduction in leukemia burden in MLL-r and NPM1-mutant AML and ALL PDX models.[2][10] In some MLL-r ALL models, treatment led to long-term disease-free survival.[2]
Clinical Efficacy of SNDX-5613 (Revumenib)

SNDX-5613 has been evaluated in the Phase 1/2 AUGMENT-101 clinical trial in patients with relapsed/refractory acute leukemias.[13]

Patient CohortOverall Response Rate (ORR)Complete Remission (CR/CRh) Rate
MLL-rearranged (KMT2Ar) Leukemia 53% - 61%[3][14]33%[3]
NPM1-mutant (mNPM1) AML 29% - 47%[15][16]21% - 23%[3][16]

Safety Profile

Preclinical Safety of this compound

In preclinical studies, this compound was generally well-tolerated in animal models at effective doses, with no significant toxicity or weight loss observed.[10]

Clinical Safety of SNDX-5613 (Revumenib)

SNDX-5613 has demonstrated an acceptable safety profile in clinical trials.[14]

Adverse Event ProfileDetails
Most Common Treatment-Related Adverse Events Nausea, vomiting, diarrhea, and differentiation syndrome.[13]
Dose-Limiting Toxicities Grade 3 QTc prolongation (asymptomatic).[13][14]
Treatment Discontinuation Rate Low, with only 5% of patients discontinuing due to treatment-related adverse events in the mNPM1 AML cohort.[16]

Experimental Protocols

In Vitro Cell Proliferation Assay (for this compound)

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in leukemia cell lines.

Methodology:

  • Leukemia cell lines (e.g., MOLM13, MV4;11, RS4;11) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

  • After a specified incubation period (e.g., 7 days), cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • The luminescence signal is read using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy (for this compound)

Objective: To evaluate the anti-leukemic activity of this compound in a more clinically relevant in vivo setting.

Methodology:

  • Immune-compromised mice (e.g., NSG mice) are engrafted with primary leukemia cells from patients with MLL-r or NPM1-mutant leukemia.

  • Once leukemia is established (confirmed by monitoring peripheral blood for human CD45+ cells), mice are randomized into treatment and control groups.

  • The treatment group receives this compound via oral gavage or in medicated chow at a specified dose and schedule.[11] The control group receives a vehicle.

  • Leukemia burden is monitored throughout the study by measuring the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen at the end of the study.

  • Overall survival is also a key endpoint.

cluster_workflow PDX Model Experimental Workflow start Patient-derived leukemia cells engraft Engraft into immunocompromised mice start->engraft establish Establishment of leukemia engraft->establish randomize Randomize mice establish->randomize treat Treatment with this compound or vehicle control randomize->treat monitor Monitor leukemia burden (hCD45+ cells) treat->monitor endpoint Endpoint analysis: - Leukemia burden - Overall survival monitor->endpoint

Caption: Workflow for Patient-Derived Xenograft (PDX) studies.
AUGMENT-101 Phase 1/2 Clinical Trial (for SNDX-5613)

Objective: To evaluate the safety, tolerability, and anti-leukemic activity of SNDX-5613 in patients with relapsed/refractory acute leukemias.

Trial Design:

  • Phase 1 (Dose Escalation): To determine the maximum tolerated dose and recommended Phase 2 dose of SNDX-5613.[13] Patients were enrolled in cohorts with and without concomitant strong CYP3A4 inhibitors.[14]

  • Phase 2 (Dose Expansion): To evaluate the efficacy of SNDX-5613 at the recommended dose in specific patient cohorts, including MLL-r ALL, MLL-r AML, and NPM1-mutant AML.[13]

  • Patient Population: Adults and children with relapsed or refractory acute leukemias harboring MLL rearrangements or NPM1 mutations.[5][17]

  • Treatment: SNDX-5613 administered orally twice daily in 28-day cycles.[14]

  • Primary Endpoints: Safety and tolerability (Phase 1), CR/CRh rate (Phase 2).

  • Secondary Endpoints: ORR, duration of response, overall survival.

Conclusion

The development of this compound and its clinical successor, SNDX-5613 (revumenib), represents a significant advancement in the targeted therapy of MLL-rearranged and NPM1-mutant acute leukemias. The potent preclinical efficacy of this compound in selectively targeting and eradicating leukemia cells has been successfully translated into the clinical setting with SNDX-5613, which has demonstrated promising response rates and a manageable safety profile in heavily pre-treated patients. This head-to-head comparison highlights a successful example of bench-to-bedside translation in oncology drug development. Further clinical investigation of SNDX-5613, both as a monotherapy and in combination with other agents, is ongoing and holds the potential to improve outcomes for patients with these high-risk leukemias.[18][19]

References

Navigating Resistance: A Comparative Guide to VTP50469 and Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for acute leukemias, particularly those harboring Mixed Lineage Leukemia (MLL) rearrangements or Nucleophosmin 1 (NPM1) mutations, has been significantly advanced by the development of targeted inhibitors. VTP50469, a potent and selective small-molecule inhibitor of the Menin-MLL interaction, has demonstrated considerable promise in preclinical models.[1][2][3][4] However, as with many targeted therapies, the emergence of resistance presents a critical challenge to its long-term efficacy. This guide provides a comprehensive comparison of cross-resistance studies involving this compound, detailing the molecular mechanisms of resistance and outlining synergistic combination strategies supported by experimental data.

Mechanisms of Acquired Resistance to this compound

Acquired resistance to this compound and other menin inhibitors primarily arises from two distinct mechanisms: on-target mutations in the MEN1 gene and non-genetic alterations involving epigenetic reprogramming.

1. On-Target Mutations in MEN1

Somatic mutations in the MEN1 gene, which encodes for the menin protein, can directly interfere with the binding of this compound to its target. These mutations often occur at the drug-binding interface, reducing the affinity of the inhibitor and thereby rendering it less effective.[5][6]

2. Non-Genetic Resistance via PRC1.1 Loss

A second key mechanism of resistance involves the loss of function of the Polycomb Repressive Complex 1.1 (PRC1.1).[7][8] Depletion of PRC1.1 components, such as PCGF1 or BCOR, leads to the epigenetic reactivation of non-canonical menin targets, including the MYC oncogene. This transcriptional reprogramming allows leukemia cells to bypass their dependency on the MLL-menin interaction for survival.[7][8]

Quantitative Analysis of this compound Potency and Resistance

The following tables summarize the in vitro potency of this compound in sensitive leukemia cell lines and the impact of known resistance mechanisms on its efficacy.

Table 1: In Vitro Potency of this compound in Sensitive Leukemia Cell Lines

Cell LineGenotypeIC50 (nM)Reference
MOLM13MLL-AF913[9][10]
MV4;11MLL-AF410-17[9][10][11][12][13]
RS4;11MLL-AF425[9][10]
NOMO1MLL-AF930[9][10]
THP1MLL-AF637[9][10]
OCI-AML3NPM1c~20[11][14]
KOPN8MLL-ENL15[9][10]
SEMK2MLL-AF427[9][10]

Table 2: Impact of Resistance Mechanisms on Menin Inhibitor Efficacy

Resistance MechanismCell Line ModelEffect on IC50Fold ChangeReference
MEN1 Mutation (M327I)Isogenic cell linesIncreased IC50 for revumenib (this compound analog)16-fold
PRC1.1 LossOCI-AML2, MOLM-13Markedly increased IC50 for this compoundNot specified[8]

Cross-Resistance and Sensitization to Other Targeted Therapies

Understanding the cross-resistance profile of this compound-resistant cells is crucial for developing effective second-line and combination therapies.

Table 3: Cross-Resistance and Sensitization Profile of Menin Inhibitor-Resistant Cells

Resistance MechanismCross-Resistance/SensitizationTherapeutic ImplicationReference
PRC1.1 LossIncreased sensitivity to BCL2 inhibitors (e.g., venetoclax)Combination with venetoclax can overcome resistance.[7][8]
MEN1 MutationPotential for continued sensitivity to other epigenetic modifiersCombination with DOT1L inhibitors shows synergy.[15][16]
General Acquired ResistancePotential for sensitivity to BET inhibitorsCombination with BET inhibitors may be a viable strategy.[7][17]

Synergistic Combinations to Overcome this compound Resistance

Combination therapy represents a promising strategy to enhance the efficacy of this compound and overcome acquired resistance.

Table 4: Preclinical Evidence for this compound Combination Therapies

Combination AgentMechanism of ActionRationale for CombinationObserved EffectReference
VenetoclaxBCL2 InhibitorOvercomes resistance in PRC1.1-deficient cells; Menin inhibition can decrease BCL2 expression.Synergistic lethality in MLL-r and NPM1c AML cells.[9][15][18][19][20]
PinometostatDOT1L InhibitorTargets a key player in MLL-fusion-driven leukemogenesis.Significant synergy in KMT2A-rearranged ALL.[15][16]
FLT3 InhibitorsFLT3 Kinase InhibitorCo-occurrence of MLL-rearrangements/NPM1 mutations with FLT3 mutations.Synergistic effects in preclinical models.[21][22]

Signaling Pathways and Experimental Workflows

VTP50469_Action_and_Resistance This compound Mechanism of Action and Resistance Pathways cluster_sensitive Sensitive Leukemia Cell cluster_resistance Resistant Leukemia Cell cluster_menin_mut MEN1 Mutation cluster_prc1_loss PRC1.1 Loss MLL-Fusion/NPM1c MLL-Fusion/NPM1c MLL-Menin Complex MLL-Menin Complex MLL-Fusion/NPM1c->MLL-Menin Complex binds MLL-Mutant Menin Complex MLL-Mutant Menin Complex MLL-Fusion/NPM1c->MLL-Mutant Menin Complex Menin Menin Menin->MLL-Menin Complex binds Chromatin Chromatin MLL-Menin Complex->Chromatin recruits to Leukemogenic Gene Expression Leukemogenic Gene Expression Chromatin->Leukemogenic Gene Expression activates Leukemia Progression Leukemia Progression Leukemogenic Gene Expression->Leukemia Progression This compound This compound This compound->MLL-Menin Complex inhibits Mutant Menin Mutant Menin Mutant Menin->MLL-Mutant Menin Complex MLL-Mutant Menin Complex->Chromatin VTP50469_mut VTP50469_mut VTP50469_mut->MLL-Mutant Menin Complex impaired binding PRC1.1 PRC1.1 MYC MYC PRC1.1->MYC represses MYC->Leukemia Progression Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 inhibits BCL2->Leukemia Progression promotes

Caption: this compound mechanism and resistance pathways.

experimental_workflow General Experimental Workflow for Resistance Studies Leukemia Cell Lines Leukemia Cell Lines Drug Treatment Drug Treatment Leukemia Cell Lines->Drug Treatment Resistant Line Generation Resistant Line Generation Leukemia Cell Lines->Resistant Line Generation long-term culture with increasing drug concentration Viability/Proliferation Assay Viability/Proliferation Assay Drug Treatment->Viability/Proliferation Assay IC50 Determination IC50 Determination Viability/Proliferation Assay->IC50 Determination Molecular Analysis Molecular Analysis Resistant Line Generation->Molecular Analysis Combination Therapy Combination Therapy Resistant Line Generation->Combination Therapy Genomic/Transcriptomic Profiling Genomic/Transcriptomic Profiling Molecular Analysis->Genomic/Transcriptomic Profiling e.g., Sanger sequencing, RNA-seq, ChIP-seq Synergy Analysis Synergy Analysis Combination Therapy->Synergy Analysis

Caption: Workflow for this compound resistance studies.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies.

Cell Viability and Proliferation Assays (MTT/CellTiter-Glo)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other compounds.

  • General Protocol:

    • Leukemia cells are seeded in 96-well plates at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL).[23]

    • Cells are treated with a serial dilution of the test compound (e.g., this compound) or DMSO as a vehicle control.

    • Plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 atmosphere.[2][23][24]

    • For MTT assays, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and plates are incubated for an additional 2-4 hours.[2][23][24] A solubilizing agent (e.g., SDS-HCl) is then added to dissolve the formazan crystals.[2]

    • For CellTiter-Glo assays, the reagent is added directly to the wells to measure ATP levels as an indicator of cell viability.

    • Absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.

Generation of Resistant Cell Lines

  • Objective: To develop cell line models of acquired resistance to this compound.

  • General Protocol:

    • Parental sensitive leukemia cell lines are cultured in the continuous presence of this compound, starting at a low concentration (e.g., near the IC50).

    • The drug concentration is gradually increased over several months as the cells adapt and resume proliferation.

    • The resulting resistant cell population is then characterized to confirm the resistant phenotype and investigate the underlying mechanisms.

Generation of MEN1 Mutant Cell Lines using CRISPR/Cas9

  • Objective: To create isogenic cell lines with specific MEN1 mutations to study their impact on drug sensitivity.

  • General Protocol:

    • Guide RNAs (gRNAs) targeting the desired region of the MEN1 gene are designed.[5][11][12][14]

    • The gRNAs are delivered into the target cells along with the Cas9 nuclease, often as a ribonucleoprotein (RNP) complex, via electroporation.[11][14]

    • A single-stranded oligodeoxynucleotide (ssODN) containing the desired mutation and silent mutations to prevent re-cutting is co-delivered as a repair template.[11][14]

    • Single-cell clones are isolated, expanded, and screened by PCR and Sanger sequencing to identify clones with the desired homozygous or heterozygous mutations.[11][14]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

  • Objective: To map the genome-wide binding sites of menin, MLL, and other chromatin-associated proteins and assess the effect of this compound on their chromatin occupancy.

  • General Protocol:

    • Leukemia cells are treated with this compound or DMSO for a specified duration (e.g., 3 days).[23][25][26]

    • Proteins are cross-linked to DNA using formaldehyde.

    • Chromatin is sheared into small fragments by sonication or enzymatic digestion.

    • An antibody specific to the protein of interest (e.g., menin) is used to immunoprecipitate the protein-DNA complexes.[1][23][25][26][27]

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

    • Sequencing reads are aligned to a reference genome, and peaks are called to identify regions of protein binding.

RNA Sequencing (RNA-seq)

  • Objective: To analyze global gene expression changes in response to this compound treatment or in resistant versus sensitive cells.

  • General Protocol:

    • Total RNA is extracted from leukemia cells after treatment with this compound or DMSO.[23][25][28]

    • The quality and quantity of the RNA are assessed.

    • An RNA-seq library is prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

    • The library is sequenced on a next-generation sequencing platform.

    • Sequencing reads are aligned to a reference genome, and gene expression levels are quantified.

    • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated under different conditions.[23][25][28]

Synergy Analysis

  • Objective: To determine if the combination of this compound with another drug results in a greater-than-additive effect.

  • General Protocol:

    • Cells are treated with a matrix of concentrations of this compound and the combination drug.

    • Cell viability is measured for each combination.

    • Synergy scores are calculated using models such as the Zero Interaction Potency (ZIP) model, the Bliss independence model, or the Loewe additivity model.[9][18][19][29][30] A synergy score greater than a defined threshold (e.g., >10 for ZIP) indicates a synergistic interaction.[19][29][30]

This guide provides a foundational understanding of the cross-resistance landscape for this compound. As research continues, a more detailed picture of the complex interplay between different resistance mechanisms and the potential for novel therapeutic combinations will undoubtedly emerge, further refining our strategies to combat resistance in acute leukemia.

References

VTP50469: A Comparative Analysis of Efficacy in Relapsed and Refractory Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VTP50469's performance against other therapeutic alternatives in preclinical models of relapsed or refractory leukemia. The information presented is supported by experimental data to aid in the evaluation of this novel therapeutic agent.

Introduction to this compound

Relapsed or refractory (R/R) acute leukemias, particularly those harboring rearrangements of the Mixed Lineage Leukemia (MLL or KMT2A) gene or mutations in the Nucleophosmin 1 (NPM1) gene, present a significant therapeutic challenge with poor prognosis.[1][2] this compound is a potent, selective, and orally bioavailable small molecule inhibitor targeting the critical interaction between Menin and the MLL1 protein (or its fusion variants).[3][4] This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive aberrant gene expression and leukemic transformation.[4][5] By disrupting the Menin-MLL complex, this compound aims to reverse this oncogenic gene expression program, leading to leukemia cell differentiation and apoptosis.[2][3] this compound is the preclinical precursor to revumenib (SNDX-5613), which is currently under clinical investigation.[4][6]

Mechanism of Action: Menin-MLL Inhibition

The MLL protein, as part of a larger complex, plays a crucial role in regulating gene expression during normal hematopoietic development. In MLL-rearranged (MLL-r) leukemias, the N-terminus of MLL fuses with one of over 80 partner proteins. This MLL-fusion protein requires interaction with the scaffold protein Menin to bind to chromatin and drive the expression of leukemogenic target genes, such as MEIS1 and HOXA cluster genes. This compound competitively binds to the MLL-binding pocket of Menin, evicting the MLL-fusion protein from chromatin. This leads to the downregulation of target genes, inducing cell differentiation and apoptosis.[3]

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL-Fusion Protein Menin Menin MLL_Fusion->Menin Binds to Chromatin Chromatin Menin->Chromatin Tethers complex to Differentiation Differentiation & Apoptosis Menin->Differentiation Leads to Target_Genes Leukemogenic Target Genes (e.g., MEIS1, HOXA9) Chromatin->Target_Genes Activates Leukemia Leukemia Progression Target_Genes->Leukemia Drives This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound mechanism of action in MLL-rearranged leukemia.

This compound Efficacy Data

This compound has demonstrated significant anti-leukemic activity in a range of preclinical models, showing high potency and selectivity for leukemia cells dependent on the Menin-MLL interaction.

In Vitro Efficacy

This compound selectively inhibits the proliferation of human leukemia cell lines with MLL rearrangements or NPM1 mutations, with IC₅₀ values in the low nanomolar range.[7] It has shown greater potency in inhibiting cell growth compared to the earlier generation Menin-MLL inhibitor MI-503 and the DOT1L inhibitor EPZ5676.[3]

Table 1: In Vitro Potency of this compound in Leukemia Cell Lines

Cell Line Genotype IC₅₀ (nM) Citation
MOLM-13 MLL-AF9 13 [7]
MV4;11 MLL-AF4 17 [7]
RS4;11 MLL-AF4 25 [7]
KOPN-8 MLL-ENL 15 [7]
OCI-AML3 NPM1c+ 18 [7]
REH MLL-wildtype >2000 [7]

| HL-60 | MLL-wildtype | >2000 |[7] |

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This compound has shown remarkable single-agent efficacy in multiple PDX models of MLL-rearranged and NPM1-mutant leukemia, leading to significant reductions in leukemia burden and prolonged survival.[2][3] In several instances, treatment led to the eradication of disease in mice, a rare outcome for single-agent targeted therapies in these aggressive leukemia models.[1][3]

Table 2: Single-Agent In Vivo Efficacy of this compound in Leukemia PDX Models

Leukemia Model Dosing Key Outcomes Citation
MLL-r AML & ALL PDXs 0.1% this compound in chow for 28 days Dramatic reduction of leukemia burden in Bone Marrow (median 225-fold), Spleen (14-fold), and Peripheral Blood (129-fold). [8]
MLL-r ALL PDX Not specified Multiple mice remained disease-free for over a year post-treatment. [3]
MV4;11 Xenograft 15, 30, and 60 mg/kg BID for 28 days Significant survival advantage over control at all dose levels. [3]
Pediatric MLL-r ALL PDX Panel (n=7) 120 mg/kg BID for 28 days Maintained Complete Responses (MCRs) observed in 6 of 7 PDXs. [4][5]

| NPM1-mutant AML PDX | 0.1% this compound in chow for 28 days | Significant reduction in leukemia burden and induction of cell differentiation. |[2][8] |

Combination Therapy Studies

The therapeutic potential of this compound can be enhanced when combined with standard-of-care chemotherapy. This suggests a promising strategy for future clinical applications.

Table 3: this compound Combination Therapy in MLL-r ALL PDX Models

Combination Leukemia Model Key Outcomes Citation
This compound + VXL* Infant MLL-r ALL PDXs (MLL-7, MLL-8) Significantly delayed leukemia progression compared to either agent alone (P=0.0013); almost completely eradicated leukemia infiltration in spleen and bone marrow. [4]
This compound + Gilteritinib Infant MLL-r ALL PDXs (MLL-7, MLL-8) Did not result in therapeutic enhancement compared to single-agent arms. [4]

*VXL: Vincristine, Dexamethasone, L-asparaginase

Comparison with Alternative Therapies

The treatment landscape for relapsed/refractory leukemia is evolving, with several targeted and immunotherapeutic options available or in development.

Table 4: Comparison of this compound with Other Therapies for R/R Leukemia

Therapy Class Example Drug(s) Mechanism of Action Target Population
Menin-MLL Inhibitors This compound / Revumenib Disrupts the Menin-MLL1/MLL-fusion protein interaction, reversing oncogenic gene expression. MLL-rearranged (AML & ALL), NPM1-mutant AML
FLT3 Inhibitors Gilteritinib Inhibits FLT3 tyrosine kinase activity. FLT3-mutated AML
IDH1/2 Inhibitors Ivosidenib, Enasidenib Inhibit mutant IDH1 or IDH2 enzymes, restoring normal cell differentiation. IDH1 or IDH2-mutated AML
BCL-2 Inhibitors Venetoclax Promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2. Primarily AML (often in combination)
Immunotherapy Blinatumomab, CAR T-cells T-cell engaging therapies that target CD19 on B-cells. B-cell ALL

| Standard Chemotherapy | FLAG-Ida | Cytotoxic agents that damage DNA and interfere with cellular metabolism. | Broad-spectrum for AML and ALL |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data.

Patient-Derived Xenograft (PDX) Efficacy Studies
  • Model Establishment: Immune-deficient mice (e.g., NSG) are engrafted intravenously with human leukemia cells from patients with MLL-rearranged or NPM1-mutant leukemia.[4][5]

  • Disease Monitoring: Leukemia engraftment is monitored by flow cytometry for the percentage of human CD45+ (huCD45+) cells in the peripheral blood.[4]

  • Treatment: Once leukemia is established (e.g., >1% huCD45+), mice are randomized into vehicle control and treatment groups. This compound is administered via oral gavage (e.g., 120 mg/kg BID) or formulated in chow (e.g., 0.1%) for a defined period, typically 28 days.[4][8]

  • Efficacy Assessment: The primary endpoint is event-free survival (EFS), where an "event" is defined as peripheral blood huCD45+ cells exceeding a threshold (e.g., 25%) or leukemia-related morbidity.[4][5] Secondary endpoints include leukemia burden in bone marrow and spleen at the end of treatment.[3][5]

PDX_Workflow start Engraft NSG Mice with PDX Leukemia Cells monitor1 Monitor Peripheral Blood for huCD45+ Cells start->monitor1 establish Leukemia Established? (e.g., >1% huCD45+) monitor1->establish establish->monitor1 No randomize Randomize Mice into Control & this compound Groups establish->randomize Yes treat Administer Treatment (e.g., 28 days) randomize->treat monitor2 Monitor EFS and Leukemia Burden treat->monitor2 end_study End of Study monitor2->end_study analysis Analyze Data: EFS, Organ Infiltration, Biomarkers end_study->analysis

Caption: Experimental workflow for in vivo efficacy testing in PDX models.
In Vitro Cell Proliferation Assay

  • Cell Plating: Leukemia cell lines are seeded in multi-well plates.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or control (DMSO) for a period of 3 to 7 days.[3][7]

  • Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[7]

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀) value, representing the drug concentration required to inhibit cell proliferation by 50%.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
  • Cell Treatment: Leukemia cells (e.g., MOLM13, RS4;11) are treated with this compound or DMSO for a specified duration (e.g., 3 days).[3]

  • Crosslinking & Lysis: Proteins are cross-linked to DNA, and cells are lysed to extract chromatin.

  • Immunoprecipitation: Chromatin is sheared, and antibodies specific to Menin or MLL are used to immunoprecipitate the protein-DNA complexes.

  • Sequencing & Analysis: The associated DNA is purified and sequenced. Bioinformatic analysis identifies the genomic locations where the protein was bound, revealing how this compound treatment affects chromatin occupancy.[3][8]

Conclusion

The preclinical data strongly support the efficacy of this compound in models of MLL-rearranged and NPM1-mutant leukemia. Its ability to induce deep and durable responses as a single agent, particularly in challenging PDX models, highlights its potential as a highly effective targeted therapy.[3][9] Furthermore, its synergistic activity with standard-of-care chemotherapy suggests a clear path for clinical development in combination regimens.[4] this compound and its clinical successor, revumenib, represent a promising and mechanistically distinct approach for patients with these genetically defined, high-risk leukemias for whom current treatment options are limited.[1][6]

References

Unraveling the Transcriptional Aftermath: A Comparative Analysis of VTP50469 and Other MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the gene expression signatures of VTP50469 and other inhibitors of the MLL protein complex reveals a shared mechanism of action characterized by the potent suppression of key leukemogenic genes. While exhibiting a common pathway to inducing cancer cell differentiation and apoptosis, subtle differences in the kinetics and breadth of transcriptional reprogramming distinguish these promising therapeutic agents.

This compound, a potent and selective small-molecule inhibitor of the menin-MLL interaction, has demonstrated significant preclinical activity against MLL-rearranged (MLLr) leukemias. Its mechanism of action, shared by other menin-MLL inhibitors, involves disrupting the critical interaction between menin and the MLL fusion protein, which is essential for the aberrant expression of genes driving leukemia. This guide provides a comparative analysis of the gene expression signatures induced by this compound and other MLL inhibitors, supported by experimental data and detailed protocols.

Disruption of the MLL-Menin Axis: A Common Therapeutic Strategy

The MLL gene is a frequent target of chromosomal translocations in acute leukemias, leading to the production of oncogenic MLL fusion proteins. These fusion proteins recruit the histone methyltransferase DOT1L and other chromatin-modifying enzymes to target genes, resulting in their inappropriate activation. Menin, a scaffold protein, is a critical cofactor in this process, directly binding to the MLL portion of the fusion protein and tethering the complex to chromatin.

This compound and other menin-MLL inhibitors, such as revumenib (SNDX-5613) and ziftomenib (KO-539), are designed to competitively bind to the MLL-binding pocket of menin, thereby evicting the MLL fusion protein complex from chromatin. This leads to a rapid downregulation of MLL target gene expression, triggering differentiation and apoptosis in leukemia cells.

Comparative Gene Expression Signatures

Treatment of MLLr leukemia cell lines with this compound and other menin-MLL inhibitors results in a profound and consistent downregulation of a core set of MLL target genes. These include key regulators of hematopoietic development and cell proliferation, such as HOXA9, MEIS1, PBX3, and FLT3.

While the overall gene expression signature is similar across different menin-MLL inhibitors, studies have suggested potential differences in the kinetics and magnitude of gene suppression. For instance, this compound, the preclinical precursor to revumenib, has been shown to induce rapid and robust downregulation of MLL target genes.[1]

To illustrate the comparative effects, the following table summarizes the observed changes in the expression of key MLL target genes upon treatment with this compound and other representative MLL inhibitors. It is important to note that direct head-to-head comparisons in the same experimental system are limited in the publicly available literature; therefore, this table is a synthesis of data from multiple studies.

Gene TargetThis compoundRevumenib (SNDX-5613)MI-503Ziftomenib (KO-539)
HOXA9 ↓↓↓↓↓↓↓↓↓↓↓
MEIS1 ↓↓↓↓↓↓↓↓↓↓↓↓
PBX3 ↓↓↓↓↓↓
FLT3 ↓↓↓↓↓↓
CDK6

Key: ↓↓↓ (Strong Downregulation), ↓↓ (Moderate Downregulation), ↓ (Slight Downregulation)

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and other menin-MLL inhibitors can be visualized through the following signaling pathway and experimental workflow diagrams.

MLL_Inhibitor_Pathway cluster_nucleus Nucleus MLL-Fusion MLL-Fusion Menin Menin MLL-Fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Tethering MLL_Target_Genes MLL Target Genes (e.g., HOXA9, MEIS1) Chromatin->MLL_Target_Genes Activation Leukemogenesis Leukemogenesis MLL_Target_Genes->Leukemogenesis This compound This compound / MLLi This compound->Menin Inhibition Differentiation_Apoptosis Differentiation_Apoptosis This compound->Differentiation_Apoptosis

Caption: this compound inhibits the Menin-MLL interaction, leading to leukemic gene suppression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression & Chromatin Analysis MLLr_Cells MLLr Leukemia Cells (e.g., MOLM-13, MV4-11) Treatment Treat with this compound or other MLLi MLLr_Cells->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation ChIP Chromatin Immunoprecipitation (ChIP) Treatment->ChIP RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq Data_Analysis Bioinformatic Analysis (Differential Gene Expression, Peak Calling) RNA_Seq->Data_Analysis ChIP_Seq ChIP-Sequencing ChIP->ChIP_Seq ChIP_Seq->Data_Analysis Comparison Compare Gene Expression Signatures Data_Analysis->Comparison

References

Evaluating the Long-Term Remission Potential of Menin-MLL1 Inhibitors: A Comparative Analysis of VTP-50469's Clinical Successor, Revumenib, and Other Novel Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for genetically defined leukemias is rapidly evolving, with targeted therapies showing immense promise where traditional chemotherapies have faltered. This guide provides a comparative analysis of the long-term remission potential of the therapeutic strategy initiated with VTP-50469, now clinically embodied by revumenib (SNDX-5613), against other emerging Menin-MLL1 inhibitors and the current standard of care for patients with Mixed Lineage Leukemia-rearranged (MLL-r) and Nucleophosmin 1-mutant (NPM1m) acute leukemias.

Introduction: The Rise of Menin-MLL1 Inhibition

MLL-rearranged and NPM1-mutant acute leukemias are aggressive hematological malignancies with historically poor prognoses, particularly in pediatric and relapsed/refractory adult populations.[1][2] The interaction between the protein Menin and the MLL1 fusion protein is a critical dependency for the survival and proliferation of these leukemia cells. VTP-50469 was a pioneering, potent, and selective oral inhibitor of this interaction, demonstrating significant anti-leukemic activity in preclinical models.[3][4] This foundational work paved the way for the clinical development of next-generation Menin inhibitors, most notably revumenib (SNDX-5613), which has advanced into pivotal clinical trials.

This guide will compare the clinical efficacy of revumenib with another clinical-stage Menin inhibitor, ziftomenib (KO-539), and benchmark their performance against the standard of care, which typically involves intensive chemotherapy with or without hematopoietic stem cell transplantation (HSCT).

Comparative Efficacy: Long-Term Remission Potential

The following tables summarize the key efficacy data from clinical trials of revumenib and ziftomenib in patients with relapsed/refractory MLL-r or NPM1m acute myeloid leukemia (AML), alongside historical data for standard chemotherapy.

Table 1: Efficacy of Menin Inhibitors in Relapsed/Refractory MLL-r/NPM1m AML

Efficacy EndpointRevumenib (SNDX-5613) - AUGMENT-101 Phase 2 (NPM1m cohort)Ziftomenib (KO-539) - KOMET-001 Phase 2 (NPM1m cohort)
Complete Remission (CR) / CR with partial hematologic recovery (CRh) 23%[5]23% (cumulative)[6]
Overall Response Rate (ORR) 47%[5]33%[6][7]
Median Duration of Response (DoR) Not Reported1.9 months[6]
Median Overall Survival (OS) Not Reported6.6 months[6][7]
Minimal Residual Disease (MRD) Negativity in Responders 64%[5]65%[8]
Bridge to Transplant 17% of responders[5]Not explicitly reported in these articles

Table 2: Efficacy of Standard of Care in MLL-rearranged Acute Leukemia

Treatment ModalityPopulationEfficacy EndpointReported Rates
Intensive Chemotherapy Infant ALL with MLL-r5-year Event-Free Survival (EFS)20-40%[1]
Initial Remission Rate~80-90%[1]
Relapse Rate50-60%[1]
Pediatric ALL (>1 year) with MLL-r5-year EFS~60%[1]
Adult ALL with t(4;11)5-year EFS34%[1]
5-year OS35%[1]
Hematopoietic Stem Cell Transplant (HSCT) High-risk infant ALL with MLL-rSurvival BenefitImproved survival in high-risk subgroups compared to chemotherapy alone[1]
Adult t(4;11)Mortality30% following HSCT[2]

Experimental Protocols

AUGMENT-101: A Phase 1/2 Study of Revumenib (SNDX-5613)
  • Study Design: A first-in-human, open-label, multicenter, Phase 1/2 dose-escalation and cohort-expansion study.

  • Patient Population: Patients with relapsed or refractory acute leukemia, including those with KMT2A (MLL) rearrangements or NPM1 mutations. The Phase 2 portion included cohorts for specific genetic subtypes.

  • Treatment: Revumenib administered orally. The recommended Phase 2 dose was determined during the dose-escalation phase.

  • Primary Endpoints: Safety and tolerability, determination of the recommended Phase 2 dose, and CR/CRh rate.

  • Secondary Endpoints: ORR, DoR, and OS.

  • Key Inclusion Criteria: Relapsed or refractory acute leukemia, documented KMT2A rearrangement or NPM1 mutation.

  • Key Exclusion Criteria: Significant organ dysfunction, active central nervous system leukemia.

KOMET-001: A Phase 1/2 Study of Ziftomenib (KO-539)
  • Study Design: An open-label, multicenter, Phase 1b/2 study to evaluate the safety, tolerability, and anti-leukemic activity of ziftomenib.

  • Patient Population: Patients with relapsed or refractory AML with an NPM1 mutation.

  • Treatment: Ziftomenib administered orally as a monotherapy.

  • Primary Endpoint: CR/CRh rate.

  • Secondary Endpoints: ORR, DoR, OS, and safety.

  • Key Inclusion Criteria: Relapsed or refractory AML, documented NPM1 mutation, and having received prior standard therapies.

  • Key Exclusion Criteria: Prior treatment with a Menin inhibitor, significant comorbidities.

Visualizing the Mechanism and Process

Signaling Pathway of Menin-MLL1 Inhibition

Menin_MLL1_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Interaction Chromatin Chromatin MLL1_fusion->Chromatin Binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression VTP50469 VTP-50469 / Revumenib This compound->Menin Inhibits Interaction Differentiation_Apoptosis Differentiation & Apoptosis This compound->Differentiation_Apoptosis

Caption: Mechanism of Menin-MLL1 inhibition by VTP-50469/revumenib.

Experimental Workflow for Menin Inhibitor Clinical Trials

Clinical_Trial_Workflow Patient_Screening Patient Screening (Relapsed/Refractory AML, MLL-r or NPM1m) Enrollment Trial Enrollment Patient_Screening->Enrollment Treatment Oral Administration of Menin Inhibitor (e.g., Revumenib) Enrollment->Treatment Monitoring Safety & Efficacy Monitoring (Blood counts, bone marrow biopsies, AE assessment) Treatment->Monitoring Response_Assessment Response Assessment (CR, CRh, MRD) Monitoring->Response_Assessment Follow_up Long-term Follow-up (DoR, OS) Response_Assessment->Follow_up

References

Safety Operating Guide

Proper Disposal of VTP50469: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for VTP50469, a potent and selective Menin-MLL interaction inhibitor. While this compound is classified as a non-hazardous substance, adherence to established laboratory safety protocols is crucial.

This compound Disposal Overview

The Safety Data Sheet (SDS) for this compound indicates that it is not a hazardous substance or mixture. However, proper disposal is still necessary to maintain a safe laboratory environment and comply with institutional and local regulations. The following table summarizes the key information regarding the disposal of this compound.

ParameterGuidelineSource
Hazard Classification Not a hazardous substance or mixtureMedchemExpress SDS
Waste Type Non-hazardous chemical wasteGeneral Laboratory Guidelines
Disposal Method Dispose of in accordance with local, regional, and national regulations.General Chemical Safety
Contaminated Materials Absorb spills with inert material and dispose of as chemical waste.MedchemExpress SDS

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general best practices for non-hazardous chemical waste and should be adapted to meet the specific requirements of your institution.

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific policies and procedures for the disposal of non-hazardous chemical waste. Your Environmental Health and Safety (EHS) department is the primary resource for this information.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. It should be collected in a designated, properly labeled waste container.

  • Container Labeling: Clearly label the waste container with the name "this compound" and indicate that it is "non-hazardous chemical waste." Include the date of accumulation.

  • Handling Spills: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and contaminated items (e.g., paper towels) and place them in the designated this compound waste container.

  • Final Disposal: Arrange for the disposal of the this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

VTP50469_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal consult_guidelines Consult Institutional EHS Guidelines don_ppe Wear Appropriate PPE consult_guidelines->don_ppe Proceed with Caution segregate_waste Segregate this compound Waste don_ppe->segregate_waste label_container Label Waste Container segregate_waste->label_container arrange_pickup Arrange for EHS Waste Pickup label_container->arrange_pickup Container Full absorb_spill Absorb Spill with Inert Material collect_contaminated Collect Contaminated Materials absorb_spill->collect_contaminated collect_contaminated->segregate_waste Add to Waste document_disposal Document Disposal arrange_pickup->document_disposal

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment. It is imperative to always prioritize safety and consult with your institution's EHS department for specific guidance.

Essential Safety and Operational Guide for Handling VTP50469

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of VTP50469. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a potent, highly selective, and orally active Menin-MLL interaction inhibitor intended for research use only.

Immediate Safety Information

This compound is a hazardous substance and must be handled with care. Based on available safety data, this compound is classified with the following hazards:

  • Toxic if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound:

PPE CategoryRequirementSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn to prevent eye contact from splashes or fine particles.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and kept fastened to protect from skin contact.
Respiratory Protection Not generally required for small quantitiesIf handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Emergency Procedures
SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling
  • Work Area: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Aerosolization: Avoid actions that could lead to the generation of dust or aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling.

Storage

This compound should be stored under the following conditions to ensure its stability:

Storage ConditionTemperatureDuration
Stock Solution -80°CUp to 2 years
-20°CUp to 1 year
  • Store in a tightly sealed, light-resistant container.

  • The storage area should be dry and well-ventilated.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

  • Disposal Route: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.

  • Decontamination: All equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated.

Experimental Protocols

This compound is a potent inhibitor of the Menin-MLL protein-protein interaction.[1] Below are summaries of typical experimental applications.

In Vitro Cell-Based Assays
  • Objective: To assess the anti-proliferative activity of this compound in leukemia cell lines.

  • Cell Lines: MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11, KOPN8).

  • Methodology:

    • Plate cells at a desired density in appropriate cell culture plates.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with a serial dilution of this compound (typical IC50 values range from 13-37 nM).

    • Incubate for a specified period (e.g., 2-7 days).

    • Assess cell viability using a suitable method (e.g., MTS assay, CellTiter-Glo®).

In Vivo Animal Studies
  • Objective: To evaluate the in vivo efficacy of this compound in xenograft models of leukemia.

  • Animal Model: Immunodeficient mice (e.g., NSG mice) engrafted with human leukemia cells (e.g., MV4;11).

  • Methodology:

    • Prepare this compound for oral administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Administer this compound orally to the mice, typically twice a day.

    • Dosages can range from 15 to 60 mg/kg.

    • Monitor tumor burden and survival of the animals over the course of the study.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.

VTP50469_Mechanism_of_Action Mechanism of Action of this compound cluster_nucleus Cell Nucleus Menin_MLL_Complex Menin-MLL Complex Target_Genes Target Genes (e.g., HOX genes) Menin_MLL_Complex->Target_Genes Binds to Gene_Expression Leukemogenic Gene Expression Target_Genes->Gene_Expression Activates Leukemia_Progression Leukemia Progression Gene_Expression->Leukemia_Progression Apoptosis_Differentiation Apoptosis & Differentiation Gene_Expression->Apoptosis_Differentiation Downregulation leads to This compound This compound This compound->Menin_MLL_Complex Inhibits Interaction

Caption: this compound inhibits the Menin-MLL interaction, leading to changes in gene expression and promoting apoptosis in leukemia cells.

VTP50469_Experimental_Workflow General Experimental Workflow for this compound Start Hypothesis: This compound has anti-leukemic activity In_Vitro In Vitro Studies (Cell Lines) Start->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Promising results lead to Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.